Ethyl anthracene-9-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGJDFIKOFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505568 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-54-7 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Anthracene-9-carboxylate from Anthracene-9-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl anthracene-9-carboxylate, a valuable intermediate in organic synthesis and drug development. The document details established methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual aids in the form of diagrams are provided to illustrate reaction pathways and experimental workflows, adhering to the specified technical requirements.
Introduction
This compound is an ester derivative of anthracene-9-carboxylic acid. The anthracene moiety is a key structural motif in many polycyclic aromatic hydrocarbons and is a building block for various functional materials and pharmaceutical compounds. The esterification of anthracene-9-carboxylic acid to its ethyl ester is a fundamental transformation that facilitates further chemical modifications and is a common step in the synthesis of more complex molecules. This guide will focus on the primary methods for this conversion, including the direct acid-catalyzed esterification (Fischer-Speier esterification) and a high-yield alternative route from the corresponding acyl chloride.
Synthetic Methodologies
Two principal routes for the synthesis of this compound are discussed:
-
Method A: Fischer-Speier Esterification. This is the direct reaction of anthracene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst.[1][2][3][4][5] The reaction is reversible and requires conditions that drive the equilibrium towards the formation of the ester, such as using an excess of the alcohol or removing water as it is formed.[2][3][5] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2][3]
-
Method B: From 9-Anthracenecarbonyl Chloride. This two-step approach involves the initial conversion of anthracene-9-carboxylic acid to its more reactive acyl chloride, followed by reaction with ethanol. While indirect, this method often proceeds with higher yields and under milder conditions than direct esterification. A specific protocol for the reaction of 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine has been reported to yield this compound in high purity.[6][7]
Reaction Pathway
The general chemical transformation is depicted below:
Caption: Synthetic routes to this compound.
Experimental Protocols
Method A: Fischer-Speier Esterification (General Protocol)
This protocol is a generalized procedure based on the principles of Fischer-Speier esterification.[3][4][5] Optimization may be required to achieve maximum yield.
Materials:
-
Anthracene-9-carboxylic acid
-
Ethanol (anhydrous, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthracene-9-carboxylic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization (e.g., from acetone or ethanol) or column chromatography.
Method B: From 9-Anthracenecarbonyl Chloride (High-Yield Protocol)
This protocol is adapted from a literature procedure with a reported yield of 82%.[6][7]
Step 1: Synthesis of 9-Anthracenecarbonyl Chloride
-
Anthracene-9-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. This intermediate is often used in the next step without extensive purification.
Step 2: Synthesis of this compound
Materials:
-
9-Anthracenecarbonyl chloride (300 mg)
-
Dichloromethane (CH₂Cl₂) (45 ml + 200 ml)
-
Ethanol (10 ml)
-
Pyridine (2 ml)
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Acetone for recrystallization
Procedure:
-
Dissolve 9-anthracenecarbonyl chloride (300 mg) in dichloromethane (45 ml) in a suitable reaction flask.
-
Add ethanol (10 ml) and pyridine (2 ml) to the solution.
-
Heat the resulting solution under reflux for 11 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and extract three times with 2 N aqueous HCl (50 ml each) and then twice with water (100 ml each).
-
Add 200 ml of CH₂Cl₂ to the organic layer and dry it over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure to obtain a white powder.
-
Recrystallize the crude product from acetone to yield colorless crystals of this compound.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| A | Anthracene-9-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 4-24 | Reflux | Variable | [3],[5] |
| B | 9-Anthracenecarbonyl chloride | Ethanol, Pyridine | CH₂Cl₂ | 11 | Reflux | 82 | [6][7] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [6][8] |
| Molecular Weight | 250.29 g/mol | [8][9] |
| Melting Point | 108-109 °C (381-382 K) | [6][7] |
| Appearance | Colorless crystals / White powder | [6][7] |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.53 (t, 3H, CH₃); 4.68 (q, 2H, OCH₂); 7.45 (m, 4H, Ar-H); 8.03 (m, 4H, Ar-H); 8.54 (s, 1H, H₁₀) | [6] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 13.70 (CH₃), 61.70 (OCH₂), 125.17, 125.86, 127.25, 128.37, 128.89, 129.23, 131.35, 169.10 (C=O) | [6] |
| IR (KBr, cm⁻¹) | 1715 (C=O stretch) | [6] |
| GC-MS (m/z) | 250 (M⁺, 100%) | [6] |
| Elemental Analysis | Calculated: C 81.58%, H 5.64%; Found: C 81.42%, H 5.90% | [6][7] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound via Method B.
Caption: General laboratory workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from anthracene-9-carboxylic acid can be effectively achieved through direct Fischer esterification or, with higher yields, via an acyl chloride intermediate. The choice of method depends on the desired yield, scale, and the availability of reagents. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis of anthracene derivatives for applications in medicinal chemistry and materials science.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound|lookchem [lookchem.com]
- 9. 9-Anthracenecarboxylic acid ethyl ester | CAS#:1754-54-7 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Anthracene-9-carboxylate
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl anthracene-9-carboxylate, a fluorescent molecule with applications in materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, tabulated data, and a visual representation of the synthetic workflow.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of 9-anthracenecarbonyl chloride with ethanol. This method provides a good yield of the desired product. An alternative, though less detailed in the provided literature, is the direct esterification of anthracene-9-carboxylic acid.
1.1. Synthesis from 9-Anthracenecarbonyl Chloride
This protocol is based on a well-documented procedure that yields colorless crystals of this compound[1].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 300 mg of 9-anthracenecarbonyl chloride in 45 ml of dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the solution, add 10 ml of ethanol and 2 ml of pyridine.
-
Reflux: Heat the resulting solution under reflux for 11 hours.
-
Work-up: After cooling to room temperature, the solution is extracted three times with 50 ml of 2 N aqueous HCl and then twice with 100 ml of water.
-
Drying: The organic layer is dried over anhydrous calcium chloride (CaCl₂).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The resulting white powder is recrystallized from acetone to yield colorless crystals suitable for analysis[1].
1.2. Alternative Synthesis from Anthracene-9-carboxylic Acid
While a detailed protocol was not found in the immediate search results, a common synthetic route involves the Fischer esterification of anthracene-9-carboxylic acid with ethanol in the presence of an acid catalyst, such as trifluoroacetic anhydride in benzene[2].
Characterization Data
The synthesized this compound can be characterized using various spectroscopic and physical methods. The following tables summarize the key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |
| Molecular Weight | 250.29 g/mol | [2][3] |
| Melting Point | 381–382 K (108-109 °C) | [1] |
| Boiling Point | 416.098 °C at 760 mmHg | [2][3] |
| Density | 1.18 g/cm³ | [2][3] |
| Flash Point | 194.157 °C | [2][3] |
| Appearance | Colorless crystals/White powder | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 1.53 (t, 3H, CH₃), 4.68 (q, 2H, OCH₂), 7.45 (m, 4H, H₂, H₃, H₆, H₇), 8.03 (d, 4H, H₁, H₄, H₅, H₈), 8.54 (s, 1H, H₁₀) | [1] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 14.4 (CH₃), 61.7 (OCH₂), 124.7 (C₁, C₈), 125.4 (C₃, C₆), 126.6 (C₂, C₇), 128.4 (C₄ₐ, C₁₀ₐ), 128.5 (C₄, C₅), 129.0 (C₁₀), 130.9 (C₈ₐ, C₉ₐ), 169.8 (C=O) | [1] |
| IR (KBr, cm⁻¹) | 3079, 3053 (C-Hₐᵣ), 2981, 2929, 2904, 2867 (C-H), 1715 (C=O) | [1] |
| Mass Spec. (GC-MS) | m/z: 250 (M⁺, 100%), 222, 205, 177 | [1][4] |
Table 3: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pccn | [1] |
| a | 8.5431 (6) Å | [1] |
| b | 10.2137 (7) Å | [1] |
| c | 14.5426 (11) Å | [1] |
| V | 1268.94 (16) ų | [1] |
| Z | 4 | [1] |
Experimental Workflow and Logic
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for the synthesized product.
References
An In-depth Technical Guide to Ethyl Anthracene-9-Carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of ethyl anthracene-9-carboxylate. The information is curated to support research, discovery, and development activities within the chemical and pharmaceutical sciences.
Chemical Identity and Structure
This compound is an aromatic ester characterized by an ethyl group attached to the carboxyl substituent at the 9-position of an anthracene core.
-
IUPAC Name: this compound
-
CAS Number: 1754-54-7[1]
-
Molecular Formula: C₁₇H₁₄O₂[1]
-
Canonical SMILES: CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31[1]
-
InChI: InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Structural Diagram:
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 381–382 K (108-109 °C) | [2] |
| Boiling Point | 416.1 °C at 760 mmHg | [1][3][4] |
| Density | 1.18 g/cm³ | [1][3][4] |
| Flash Point | 194.2 °C | [1][3][4] |
| Solubility | While specific data for the ethyl ester is limited, the related anthracene-9-carboxylic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, and has limited solubility in water. | [5][6] |
| LogP | 4.17 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
3.1. NMR Spectroscopy [2]
| ¹H-NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 1.53 (t, 3H) | -CH₃ |
| 4.68 (q, 2H) | -OCH₂- |
| 7.45 (m, 4H) | H₂, H₃, H₆, H₇ |
| 8.03 (m, 4H) | H₁, H₄, H₅, H₈ |
| 8.54 (s, 1H) | H₁₀ |
| ¹³C-NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 13.70 | -CH₃ |
| 61.70 | -OCH₂- |
| 125.17 | C₁, C₈ |
| 125.86 | C₃, C₆ |
| 127.25 | C₂, C₇ |
| 128.37 | C₉, C₄ₐ, C₁₀ₐ |
| 128.89 | C₄, C₅ |
| 129.23 | C₁₀ |
| 131.35 | C₈ₐ, C₉ₐ |
| 169.10 | C=O |
3.2. Infrared (IR) Spectroscopy [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3079, 3053 | Aromatic C-H stretch |
| 2981, 2929, 2904, 2867 | Aliphatic C-H stretch |
| 1715 | C=O stretch (ester) |
3.3. Mass Spectrometry (GC-MS) [2][7]
The mass spectrum shows a molecular ion peak (M⁺) at m/z 250, consistent with the molecular weight of the compound.
Crystallographic Data
Single-crystal X-ray diffraction has provided detailed insights into the three-dimensional structure of this compound.[2][8]
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 8.5431(6) Å, b = 10.2137(7) Å, c = 14.5426(11) Å |
| Volume | 1268.94(16) ų |
| Z | 4 |
| Dihedral Angle | The angle between the carboxylate group and the anthracene ring system is 76.00(19)°.[2][9] |
The crystal structure is stabilized by C—H···O interactions and edge-to-face arene interactions.[2][9]
Experimental Protocols
5.1. Synthesis of this compound [2]
A common laboratory-scale synthesis involves the esterification of 9-anthracenecarbonyl chloride with ethanol.
Materials:
-
9-Anthracenecarbonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (absolute)
-
Pyridine
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Acetone
Procedure:
-
A solution of 9-anthracenecarbonyl chloride (300 mg) in dichloromethane (45 ml) is prepared.[2]
-
Ethanol (10 ml) and pyridine (2 ml) are added to the solution.[2]
-
The resulting mixture is heated under reflux for 11 hours.[2]
-
After cooling to room temperature, the reaction mixture is extracted three times with 2 N aqueous HCl (50 ml each) and then twice with water (100 ml each).[2]
-
The organic layer is separated, dried over anhydrous CaCl₂, and the solvent is removed under reduced pressure.[2]
-
The crude product is recrystallized from acetone to yield colorless crystals of this compound.[2]
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
While this compound itself is primarily a research chemical, the anthracene-9-carboxylic acid moiety is a known chloride channel blocker.[5][10] This suggests that derivatives such as the ethyl ester could serve as valuable scaffolds or starting materials in the design and synthesis of novel therapeutic agents targeting ion channels. The fluorescent properties of the anthracene core also make it a useful building block for creating fluorescent probes and labels for biological imaging and assays.[6][11]
Safety Information
Detailed safety information, including a Material Safety Data Sheet (MSDS), should be consulted before handling this compound. As a general precaution, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 9-Anthracenecarboxylic acid ethyl ester | CAS#:1754-54-7 | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]
Spectroscopic and Structural Analysis of Ethyl Anthracene-9-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Ethyl Anthracene-9-carboxylate, a molecule of interest in materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure and Properties
This compound (C₁₇H₁₄O₂) is an ester derivative of 9-anthracenecarboxylic acid.[1] Its chemical structure consists of an ethyl ester group attached to the 9-position of an anthracene core.
Chemical Structure:
Key Physicochemical Properties: [1]
-
Molecular Formula: C₁₇H₁₄O₂
-
Molecular Weight: 250.29 g/mol
-
Appearance: White powder
-
Melting Point: 381–382 K
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.53 | t | 7.1 | -CH₃ |
| 4.68 | q | 7.1 | -O-CH₂- |
| 7.45 - 7.55 | m | - | Aromatic H (4H) |
| 8.01 - 8.05 | m | - | Aromatic H (2H) |
| 8.49 | s | - | Aromatic H (1H, H-10) |
| 8.64 - 8.67 | m | - | Aromatic H (2H) |
Table 2: ¹³C NMR Spectroscopic Data [2]
| Chemical Shift (δ, ppm) | Assignment |
| 14.4 | -CH₃ |
| 61.3 | -O-CH₂- |
| 124.7 | Aromatic CH |
| 125.1 | Aromatic C (quaternary) |
| 126.4 | Aromatic CH |
| 126.8 | Aromatic CH |
| 128.4 | Aromatic CH |
| 128.5 | Aromatic C (quaternary) |
| 129.5 | Aromatic CH (C-10) |
| 130.9 | Aromatic C (quaternary) |
| 168.9 | C=O (Ester) |
Table 3: Infrared (IR) Spectroscopy Data [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3053 | Aromatic C-H stretch |
| 2981, 2937 | Aliphatic C-H stretch |
| 1715 | C=O (Ester) stretch |
| 1248, 1172 | C-O (Ester) stretch |
| 885, 792, 735 | Aromatic C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data [2][3]
| m/z | Relative Intensity | Assignment |
| 250 | 100% | [M]⁺ (Molecular Ion) |
| 221 | [M - C₂H₅]⁺ | |
| 205 | [M - OC₂H₅]⁺ | |
| 176 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies:
Synthesis and Purification: [2]
This compound was synthesized by reacting 9-anthracenecarbonyl chloride with ethanol in the presence of pyridine. The reaction mixture was refluxed, followed by extraction and purification. The final product was obtained as a white powder after recrystallization from acetone.[2]
NMR Spectroscopy: [2]
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: [2]
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.
Mass Spectrometry (MS):
Mass spectral data were acquired using a mass spectrometer with electron ionization (EI).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Crystal Structure of Ethyl Anthracene-9-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Ethyl anthracene-9-carboxylate. The information is compiled from published crystallographic data and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.
Core Crystallographic Data
The crystal structure of this compound (C₁₇H₁₄O₂) has been determined by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in an orthorhombic system.[1] A summary of the key crystallographic data is presented in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₇H₁₄O₂ |
| Formula Weight | 250.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5431 (6) |
| b (Å) | 10.2137 (7) |
| c (Å) | 14.5426 (11) |
| Volume (ų) | 1268.94 (16) |
| Z | 4 |
| Temperature (K) | 153 (2) |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| Crystal Size (mm) | 0.25 × 0.25 × 0.20 |
| Reflections Collected | 15373 |
| Independent Reflections | 2020 |
| R(int) | 0.047 |
| R[F² > 2σ(F²)] | 0.035 |
| wR(F²) | 0.085 |
| Goodness-of-fit (S) | 1.04 |
Data sourced from Weber et al. (2008).[1]
Molecular Geometry
The molecular structure is characterized by a dihedral angle of 76.00 (19)° between the carboxylate group and the anthracene moiety.[1][2][3] The torsion angle around the O—Csp³ bond of the ethyl ester group is 108.52 (18)°.[1][3] The crystal packing is stabilized by C—H···O interactions and edge-to-face arene interactions.[1][2][3]
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and crystallographic analysis of this compound, based on the published literature.[1]
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 9-anthracenecarbonyl chloride with ethanol.
Materials:
-
9-Anthracenecarbonyl chloride
-
Ethanol
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Acetone
Procedure:
-
A solution of 9-anthracenecarbonyl chloride (300 mg) in CH₂Cl₂ (45 ml) is prepared.
-
Ethanol (10 ml) and pyridine (2 ml) are added to the solution.
-
The resulting mixture is heated under reflux for 11 hours.
-
After cooling to room temperature, the solution is extracted three times with 2 N aqueous HCl and then with water.
-
The organic layer is dried over CaCl₂.
-
The solvent is removed under reduced pressure to yield a white powder.
-
Recrystallization from acetone affords colorless crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
Data Collection:
-
A Bruker Kappa APEXII CCD diffractometer was used for data collection.[1]
-
The crystal was maintained at a temperature of 153(2) K during data collection.[1]
Structure Solution and Refinement:
-
The structure was solved using SHELXS97 and refined with SHELXL97.[1]
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualized Workflows and Pathways
To further elucidate the experimental and potential biological context of this compound, the following diagrams are provided.
While the direct biological activity of this compound is not extensively documented, its parent compound, 9-anthracenecarboxylic acid, is a known inhibitor of Ca²⁺-activated Cl⁻ channels (CaCCs). This suggests a potential area of investigation for its ester derivatives in drug development.
References
An In-depth Technical Guide on the Solubility of Ethyl Anthracene-9-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl anthracene-9-carboxylate, a molecule of interest in various research and development fields. Due to the limited availability of published quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for determining its solubility using the isothermal saturation method. Furthermore, it presents a hypothetical dataset to illustrate how such data can be effectively organized and interpreted. This guide also details the analytical methodologies required for accurate solubility determination.
Introduction to the Solubility of this compound
This compound is an aromatic ester with a polycyclic framework, which suggests that its solubility will be significantly influenced by the polarity of the solvent. Generally, it is expected to exhibit poor solubility in polar solvents like water and higher solubility in non-polar and moderately polar organic solvents. Understanding the precise solubility of this compound in various organic solvents is crucial for a range of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical method development.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method, also known as the shake-flask method. This procedure involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Sintered glass filter or centrifuge with appropriate tubes
-
Volumetric flasks and pipettes
-
Drying oven
-
Analytical instrumentation for concentration determination (e.g., gravimetric analysis equipment, HPLC, UV-Vis spectrophotometer)
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the flasks and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by either:
-
Filtration: Using a pre-warmed or pre-cooled sintered glass filter to avoid temperature fluctuations that could alter the solubility.
-
Centrifugation: Centrifuging the mixture at the experimental temperature and then carefully decanting the supernatant.
-
-
Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated solution using a suitable analytical method. A detailed protocol for gravimetric analysis is provided below.
Gravimetric Analysis of the Saturated Solution
-
Accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator can be used.
-
Once the majority of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.
Data Calculation
From the gravimetric analysis, the following solubility expressions can be calculated:
-
Mass Fraction (w/w): (mass of dissolved solid) / (mass of saturated solution)
-
Grams per 100g of Solvent: (mass of dissolved solid / mass of solvent) * 100
-
Mole Fraction (x): (moles of dissolved solid) / (moles of dissolved solid + moles of solvent)
Data Presentation: Solubility of this compound
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures (Expressed as Mass Fraction, w/w)
| Solvent | Temperature (K) | Solubility (mass fraction, w/w) |
| Acetone | 298.15 | 0.045 |
| 308.15 | 0.062 | |
| 318.15 | 0.081 | |
| Ethanol | 298.15 | 0.015 |
| 308.15 | 0.023 | |
| 318.15 | 0.035 | |
| Ethyl Acetate | 298.15 | 0.038 |
| 308.15 | 0.051 | |
| 318.15 | 0.069 | |
| Toluene | 298.15 | 0.055 |
| 308.15 | 0.075 | |
| 318.15 | 0.098 | |
| Hexane | 298.15 | 0.005 |
| 308.15 | 0.009 | |
| 318.15 | 0.014 |
Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures (Expressed in g/100g of Solvent)
| Solvent | Temperature (K) | Solubility ( g/100g of solvent) |
| Acetone | 298.15 | 4.71 |
| 308.15 | 6.61 | |
| 318.15 | 8.81 | |
| Ethanol | 298.15 | 1.52 |
| 308.15 | 2.35 | |
| 318.15 | 3.63 | |
| Ethyl Acetate | 298.15 | 3.95 |
| 308.15 | 5.37 | |
| 318.15 | 7.41 | |
| Toluene | 298.15 | 5.82 |
| 308.15 | 8.11 | |
| 318.15 | 10.86 | |
| Hexane | 298.15 | 0.50 |
| 308.15 | 0.91 | |
| 318.15 | 1.42 |
Table 3: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures (Expressed as Mole Fraction, x)
| Solvent | Temperature (K) | Solubility (mole fraction, x) |
| Acetone | 298.15 | 0.010 |
| 308.15 | 0.014 | |
| 318.15 | 0.019 | |
| Ethanol | 298.15 | 0.003 |
| 308.15 | 0.005 | |
| 318.15 | 0.007 | |
| Ethyl Acetate | 298.15 | 0.011 |
| 308.15 | 0.015 | |
| 318.15 | 0.021 | |
| Toluene | 298.15 | 0.020 |
| 308.15 | 0.028 | |
| 318.15 | 0.037 | |
| Hexane | 298.15 | 0.002 |
| 308.15 | 0.003 | |
| 318.15 | 0.005 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method followed by gravimetric analysis for determining the solubility of this compound.
Alternative Analytical Methodologies
While gravimetric analysis is a straightforward method, other analytical techniques can also be employed for determining the concentration of the saturated solution, which can be particularly useful for very low solubilities or for high-throughput screening.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of this compound is first prepared. The saturated solution is then diluted and injected into the HPLC system to determine its concentration by comparing the peak area to the calibration curve.
-
UV-Vis Spectroscopy: This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis range. A Beer-Lambert law calibration curve is generated using standard solutions of known concentrations. The absorbance of the diluted saturated solution is then measured to determine its concentration.
The selection of the analytical method will depend on the instrumentation available, the concentration range of the solubility, and the potential for interference from the solvent.
An In-Depth Technical Guide to the Photophysical Properties of Ethyl Anthracene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl anthracene-9-carboxylate, an ester derivative of anthracene, exhibits distinct photophysical properties stemming from its aromatic core. This document provides a comprehensive overview of these characteristics, including its absorption and emission behavior, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are presented to facilitate reproducible research. Due to the limited availability of a complete photophysical dataset for this compound, data for the structurally similar parent compound, Anthracene-9-carboxylic acid (ANCA), is utilized as a close approximation to illustrate the expected photophysical behavior. This guide serves as a foundational resource for researchers employing this molecule in drug development, materials science, and other scientific endeavors.
Introduction
Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their characteristic fluorescence. The substitution at the 9-position, as in this compound, can significantly influence the molecule's electronic structure and, consequently, its interaction with light. Understanding these photophysical properties is crucial for applications ranging from fluorescent probes in biological imaging to components in optoelectronic devices. This technical guide synthesizes the available information on the photophysical properties of this compound and provides detailed methodologies for their measurement.
Photophysical Properties
The core photophysical parameters of an aromatic molecule like this compound include its absorption and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These properties are often influenced by the solvent environment.
Absorption and Emission Spectra
The electronic absorption spectrum of anthracene derivatives is characterized by distinct vibronic bands in the ultraviolet region. The absorption bands of anthracene-9-carboxylic acid (ANCA), a close analogue of the ethyl ester, are attributed to π-π* transitions within the anthracene core. The long-wavelength absorption band corresponds to the 1A → 1La transition, while the band at shorter wavelengths is assigned to the 1A → 1Bb transition[1]. Upon excitation, the molecule relaxes to the first excited singlet state (S1) and subsequently emits a photon to return to the ground state (S0), a process observed as fluorescence.
The following table summarizes the absorption and emission maxima of Anthracene-9-carboxylic acid in various solvents, which are expected to be similar for this compound.
Table 1: Absorption and Emission Maxima of Anthracene-9-carboxylic acid in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| n-Heptane | 1.92 | 344, 361, 380 | 388, 409, 432 |
| Cyclohexane | 2.02 | 344, 361, 380 | 388, 409, 432 |
| Dioxane | 2.21 | 345, 363, 383 | 390, 412, 435 |
| Ethyl Acetate | 6.02 | 344, 361, 380 | 390, 411, 434 |
| Tetrahydrofuran (THF) | 7.58 | 345, 363, 383 | 392, 414, 438 |
| Dichloromethane | 8.93 | 346, 364, 384 | 394, 416, 440 |
| Acetone | 20.7 | 345, 363, 383 | 395, 418, 442 |
| Ethanol | 24.6 | 345, 363, 383 | 397, 419, 443 |
| Acetonitrile | 37.5 | 345, 363, 382 | 393, 415, 439 |
| Water | 80.1 | 345, 363, 383 | 410, 433, 458 |
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications that rely on the brightness and temporal characteristics of fluorescence.
Table 2: Fluorescence Lifetime of Anthracene-9-carboxylic acid
| Solvent | Fluorescence Lifetime (τF, ns) |
| Ethanol | 3.66[1] |
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light by a sample as a function of wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).
-
The instrument software will automatically subtract the baseline to provide the absorption spectrum of the compound.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Steady-State Fluorescence Spectroscopy
This method measures the intensity of fluorescence emission at different wavelengths.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Select an appropriate excitation wavelength (typically one of the absorption maxima).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. Anthracene (ΦF = 0.27 in ethanol) is a common standard for blue-emitting compounds.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)
where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed light source.
-
Record the arrival times of the emitted photons relative to the excitation pulses.
-
Accumulate a histogram of these time differences to build up the fluorescence decay curve.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τF).
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Conclusion
This technical guide provides a detailed overview of the core photophysical properties of this compound, leveraging data from its close structural analog, Anthracene-9-carboxylic acid, to establish expected behaviors. The inclusion of comprehensive experimental protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements offers a practical resource for researchers. The provided workflows serve as a clear visual guide for executing these experiments. A complete and direct characterization of this compound across a broad range of solvents would be a valuable contribution to the field, further enhancing its utility in various scientific and technological applications.
References
Determining the Fluorescence Quantum Yield of Ethyl Anthracene-9-carboxylate: A Technical Guide
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule[1]. A high quantum yield is often a desirable characteristic in many applications, including the development of fluorescent probes, sensors, and imaging agents, as it signifies a more efficient conversion of absorbed light into a detectable fluorescent signal[1]. For a compound like Ethyl anthracene-9-carboxylate, understanding its fluorescence quantum yield is crucial for assessing its potential in these applications.
Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons known for their strong fluorescence. The introduction of substituents, such as the ethyl carboxylate group at the 9-position, can significantly influence the photophysical properties of the anthracene core. These modifications can alter the excited state dynamics, affecting both the radiative (fluorescence) and non-radiative decay pathways. Therefore, the experimental determination of the quantum yield is an essential step in the characterization of such novel or modified fluorophores.
This guide will focus on the most common and accessible method for determining the fluorescence quantum yield: the relative method. This technique involves comparing the fluorescence properties of the test compound (this compound) to a well-characterized fluorescence standard with a known quantum yield[1][2][3].
Photophysical Context: Anthracene Derivatives and Solvent Effects
The fluorescence of anthracene derivatives is highly sensitive to their environment, particularly the polarity of the solvent. Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity for many aromatic compounds[4]. This phenomenon is often attributed to the stabilization of the excited state dipole moment by the polar solvent molecules, which can promote non-radiative decay pathways and thus lower the quantum yield[5].
For anthracene itself, studies have shown a decrease in fluorescence intensity with increasing solvent polarity[2]. It is reasonable to hypothesize that this compound will exhibit similar behavior. The ester group at the 9-position introduces polarity and conformational flexibility, which can further influence the solvent-fluorophore interactions and the resulting photophysical properties.
The selection of an appropriate solvent is therefore a critical experimental parameter. For the purpose of this guide, we will consider ethanol as a suitable solvent, given that the quantum yield of a common standard, anthracene, is well-documented in this medium (Φf = 0.27)[6].
Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol
The following protocol details the relative method for determining the fluorescence quantum yield of this compound. This method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields[1].
Materials and Instrumentation
Materials:
-
This compound (synthesis and purification details can be found in the literature[7])
-
Fluorescence standard (e.g., Anthracene or Quinine Sulfate)
-
Spectroscopic grade solvent (e.g., Ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length for both absorbance and fluorescence)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector capable of providing corrected emission spectra.
Selection of a Suitable Fluorescence Standard
The choice of the fluorescence standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should have the following characteristics:
-
A well-documented and stable quantum yield.
-
Absorption and emission spectra that are in a similar range to the test compound.
-
High photostability.
For this compound, which is an anthracene derivative, Anthracene itself is an excellent choice as a standard, especially in ethanol where its quantum yield is reported to be 0.27[6]. Another commonly used standard is Quinine Sulfate in 0.1 M H2SO4, which has a quantum yield of 0.58[8].
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Quantum Yield (Φf) | Excitation Wavelength (nm) |
| Anthracene | Ethanol | 0.27 | 350 |
| Quinine Sulfate | 0.1 M H2SO4 | 0.58 | 350 |
| Fluorescein | 0.1 M NaOH | 0.95 | 496 |
| Rhodamine 6G | Ethanol | 0.95 | 488 |
Experimental Workflow
The following diagram illustrates the workflow for the relative quantum yield determination.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Detailed Protocol
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen standard (e.g., Anthracene) in the selected spectroscopic grade solvent (e.g., Ethanol) of a known concentration (e.g., 10⁻⁴ M).
-
Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects[3][8].
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.
-
It is crucial to keep the instrument parameters (e.g., excitation and emission slit widths) constant for all measurements of the sample and the standard[3].
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The resulting plots should be linear with a y-intercept close to zero. The slope of this line is the gradient (Grad).
-
Calculation of the Fluorescence Quantum Yield
The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation[3][9]:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Gradx is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Gradst is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
ηx is the refractive index of the solvent used for the sample.
-
ηst is the refractive index of the solvent used for the standard.
If the same solvent is used for both the sample and the standard, the equation simplifies to:
Φx = Φst * (Gradx / Gradst)
Data Presentation and Interpretation
The results of the quantum yield determination should be presented clearly and concisely.
Table 2: Example Data for Quantum Yield Calculation of this compound
| Sample | Solvent | Standard | Φst | Gradx | Gradst | ηx/ηst | Calculated Φx |
| This compound | Ethanol | Anthracene | 0.27 | [Experimental Value] | [Experimental Value] | 1.00 | [Calculated Value] |
A high calculated Φx value would indicate that this compound is a highly fluorescent compound, making it a promising candidate for applications requiring bright fluorophores. Conversely, a low quantum yield would suggest that non-radiative decay processes are dominant.
Conclusion and Future Directions
This guide has provided a detailed, step-by-step protocol for the experimental determination of the fluorescence quantum yield of this compound using the relative method. By following this self-validating procedure, researchers can obtain reliable and reproducible data, which is essential for the characterization of this and other novel fluorescent compounds. The principles and methodologies outlined here are broadly applicable in the fields of materials science, chemistry, and drug development.
Further studies could investigate the effect of different solvents on the quantum yield of this compound to build a more complete photophysical profile. Additionally, determining other photophysical parameters, such as the fluorescence lifetime, would provide deeper insights into the excited-state dynamics of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. chem.uci.edu [chem.uci.edu]
- 4. jmess.org [jmess.org]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. iss.com [iss.com]
- 9. jasco-global.com [jasco-global.com]
Unveiling the Photophysical Heartbeat: A Technical Guide to the Fluorescence Lifetime of Ethyl Anthracene-9-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Core Photophysical Data: A Comparative Summary
The fluorescence properties of anthracene derivatives are highly sensitive to their structural modifications and the surrounding solvent environment. The following table summarizes the key quantitative data for anthracene-9-carboxylic acid (ANCA), a pertinent analog of ethyl anthracene-9-carboxylate.
| Compound | Solvent | Fluorescence Lifetime (τ) | Decay Characteristics | Emission Wavelength for Lifetime Measurement |
| Anthracene-9-carboxylic Acid (ANCA) | Ethanol | τ₁ = 3.66 ns | Biexponential | 357 nm |
| τ₂ = 9.6 ns | 468 nm |
Table 1: Fluorescence Lifetime Data for Anthracene-9-carboxylic Acid (ANCA) in Ethanol. Data extracted from[1].
The biexponential decay of ANCA in ethanol suggests the presence of at least two distinct excited-state species or conformations, each with a unique lifetime. This behavior is crucial for interpreting time-resolved fluorescence data and understanding the molecular dynamics upon photoexcitation.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
The determination of fluorescence lifetimes is predominantly achieved through Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for measuring the decay of fluorescence intensity over time. The following protocol is a generalized procedure based on the methodology described for the analysis of anthracene-9-carboxylic acid[1].
1. Sample Preparation:
-
Solutions of the anthracene derivative are prepared in spectroscopic grade solvents (e.g., ethanol) at a low concentration (typically in the micromolar range) to avoid aggregation and inner filter effects.
-
The solutions are purged with an inert gas, such as argon, for several minutes before measurement to remove dissolved oxygen, a known quencher of fluorescence.
2. Instrumentation:
-
A TCSPC spectrometer is employed, typically equipped with a pulsed light source (e.g., a hydrogen-filled flash lamp or a picosecond laser diode) for sample excitation.
-
The excitation wavelength is selected based on the absorption spectrum of the compound (e.g., 357 nm for ANCA).
-
The fluorescence emission is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength.
-
A high-speed, sensitive detector, such as a photomultiplier tube (PMT), is used to detect the emitted single photons.
3. Data Acquisition:
-
The instrument measures the time difference between the excitation pulse and the arrival of the first photon of fluorescence.
-
This process is repeated at a high frequency, and the data is collected to build a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.
-
An instrument response function (IRF) is also recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to account for the temporal spread of the excitation pulse and the detector response.
4. Data Analysis:
-
The fluorescence decay curve is analyzed by fitting it to a multi-exponential decay model using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.
-
The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals.
-
The analysis yields the fluorescence lifetimes (τ) and their relative amplitudes (α), providing a quantitative description of the excited-state decay kinetics.
Logical Workflow for Fluorescence Lifetime Measurement
The following diagram illustrates the logical workflow involved in a typical fluorescence lifetime measurement experiment using the TCSPC technique.
Caption: Workflow for Fluorescence Lifetime Determination.
Signaling Pathway of Photoexcitation and De-excitation
The fundamental process underlying fluorescence involves the absorption of a photon, leading to an electronically excited state, followed by the emission of a photon as the molecule returns to its ground state. This process is in competition with other non-radiative decay pathways.
Caption: Jablonski Diagram for Photophysical Processes.
References
Theoretical Calculations of Ethyl Anthracene-9-Carboxylate Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl anthracene-9-carboxylate is a fluorescent molecule with potential applications in various scientific fields, including drug development and materials science. A thorough understanding of its molecular properties is crucial for predicting its behavior and designing novel applications. While experimental data provides valuable insights, theoretical calculations offer a powerful complementary approach to elucidate its electronic structure, spectroscopic characteristics, and reactivity at a granular level. This technical guide outlines the standard computational methodologies for investigating the properties of this compound, referencing available experimental data and established theoretical precedents for similar aromatic compounds.
Introduction
This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, possesses a unique combination of a rigid, planar aromatic core and a flexible ester group. This structure gives rise to interesting photophysical properties that are sensitive to its local environment. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides a robust framework for exploring these properties. This guide details the theoretical protocols for geometry optimization, electronic structure analysis, and prediction of spectroscopic data for this compound.
Molecular Geometry: A Comparison of Experimental and Theoretical Approaches
The foundational step in any theoretical investigation is the determination of the molecule's equilibrium geometry. For this compound, high-quality experimental data from single-crystal X-ray diffraction is available and serves as an excellent benchmark for computational methods.[1][2][3][4]
Experimental Crystal Structure Data
X-ray diffraction studies have revealed key structural parameters of this compound in the solid state. A notable feature is the significant dihedral angle between the carboxylate group and the anthracene ring system.[1][2][3][4]
| Parameter | Experimental Value |
| Dihedral Angle (COO group vs. Anthracene) | 76.00 (19)°[1][2][3][4] |
| Torsion Angle (around O—Csp3 of ester) | 108.52 (18)°[1][2][3][4] |
Theoretical Geometry Optimization Protocol
To obtain the theoretical gas-phase geometry, the following computational protocol is recommended:
-
Method: Density Functional Theory (DFT) is the method of choice for a good balance between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[5] Other modern functionals like the M06-2X or ωB97X-D could also be employed for comparison.[6]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide sufficient flexibility for describing the electronic distribution, including polarization and diffuse functions.
-
Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
The workflow for this process can be visualized as follows:
The optimized geometry is expected to show slight deviations from the crystal structure due to the absence of crystal packing forces in the gas-phase calculation. The calculated bond lengths, bond angles, and dihedral angles would then be systematically compared with the experimental values to validate the chosen level of theory.
Electronic Properties
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.
| Property | Theoretical Value (Arbitrary Units) | Description |
| HOMO Energy | -X.XX eV | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. |
| LUMO Energy | -Y.YY eV | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Z.ZZ eV | Energy difference between HOMO and LUMO. Correlates with chemical reactivity and the energy of the lowest electronic transition. |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a lower energy required for electronic excitation. For anthracene derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, localized on the aromatic system.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying electrophilic and nucleophilic sites.
The expected MEP for this compound would show:
-
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the ester group, indicating a region susceptible to electrophilic attack.
-
Positive Potential (Blue): Likely found on the hydrogen atoms of the anthracene core and the ethyl group.
-
Neutral Potential (Green): Predominantly over the aromatic rings.
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman)
Harmonic vibrational frequency calculations at the same level of theory as the geometry optimization can predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹) | Assignment |
| C=O Stretch | ~1710-1730 | 1715 | Carbonyl stretch of the ester group. |
| C-O Stretch | ~1200-1300 | 1238, 1264 | Ester C-O stretching vibrations. |
| Aromatic C-H Stretch | ~3000-3100 | 3053, 3079 | C-H stretching on the anthracene ring. |
| Aliphatic C-H Stretch | ~2900-3000 | 2981 | C-H stretching of the ethyl group. |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[7]
TD-DFT Protocol:
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional/Basis Set: The same functional and basis set as the ground-state calculations are typically used (e.g., TD-B3LYP/6-311+G(d,p)).
-
Solvent Effects: To better match experimental conditions, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | ~380-400 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~360-380 | > 0.1 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~250-260 | > 1.0 | Multiple (π → π*) |
The results would be expected to show the characteristic vibronic structure of the anthracene chromophore in the 300-400 nm region and a very intense absorption band around 250 nm.
Conclusion
This guide has outlined the standard theoretical methodologies for a comprehensive computational study of this compound. By combining DFT for ground-state properties and TD-DFT for excited-state properties, a detailed understanding of its molecular geometry, electronic structure, and spectroscopic signatures can be achieved. These theoretical insights are invaluable for rationalizing its experimental behavior and guiding the design of new molecules with tailored properties for applications in drug development and materials science. The close agreement between available experimental data and the expected outcomes of these standard computational protocols underscores the predictive power of modern theoretical chemistry.
References
- 1. Ethyl anthracene-9-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. mdpi.com [mdpi.com]
- 6. Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl Anthracene-9-carboxylate: Commercial Availability, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl anthracene-9-carboxylate, a fluorescent aromatic ester. The document details its commercial availability, synthesis protocols, and known physicochemical properties. It also explores the biological activities of its parent compound, 9-anthracenecarboxylic acid, to infer potential applications for this compound in biomedical research and drug development, acknowledging the current scarcity of direct biological data for the ethyl ester form.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The purity and price can vary between suppliers, and it is typically sold in research quantities. Below is a summary of some commercially available options.[1]
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Rieke Metals | Anthracene-9-carboxylicacidethylester | - | 1g | $661.00 |
| 5g | $1728.00 | |||
| American Custom Chemicals Corporation | 9-ANTHRACENECARBOXYLIC ACID ETHYL ESTER | 95.00% | 1G | $808.50 |
| 95.00% | 5G | $1328.25 | ||
| 95.00% | 10G | $1963.50 | ||
| aablocks | 9-Anthracenecarboxylicacid,ethylester | 97% | 1g | $871.00 |
| 97% | 5g | $2205.00 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.[1][2]
| Property | Value |
| CAS Number | 1754-54-7 |
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol |
| Boiling Point | 416.098°C at 760 mmHg |
| Flash Point | 194.157°C |
| Density | 1.18 g/cm³ |
| Vapor Pressure | 0 mmHg at 25°C |
| LogP | 5.19 (Predicted) |
Synthesis and Characterization
3.1. Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 9-anthracenecarboxylic acid with ethanol in the presence of an acid catalyst. An alternative reported method involves the reaction of 9-anthracenecarbonyl chloride with ethanol.
Experimental Protocol: Synthesis from 9-Anthracenecarbonyl Chloride
-
Materials:
-
9-Anthracenecarbonyl chloride (300 mg)
-
Dichloromethane (CH₂Cl₂) (45 ml)
-
Ethanol (10 ml)
-
Pyridine (2 ml)
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Acetone
-
-
Procedure:
-
A solution of 9-anthracenecarbonyl chloride in dichloromethane is reacted with ethanol and pyridine.
-
The resulting solution is heated under reflux for 11 hours.
-
After cooling to room temperature, the solution is extracted three times with 2 N aqueous HCl and water (50 ml each), followed by two extractions with water (100 ml).
-
Dichloromethane (200 ml) is added, and the organic layer is dried over calcium chloride.
-
The solvent is removed under reduced pressure.
-
The resulting white powder is recrystallized from acetone to yield colorless crystals of this compound.
-
-
Yield: 82%
-
Melting Point: 381–382 K
3.2. Characterization Data
The structure and purity of this compound can be confirmed by various analytical techniques.
-
¹H-NMR (400 MHz, CDCl₃, δ, p.p.m.): 1.53 (m, CH₃); 4.68 (q, ³J=7.2 Hz, OCH₂, 2H); 7.45 (m, H₂, H₃, H₆, H₇, 4H); 8.03 (t, H₁, H₄, H₅, H₈, 4H); 8.54 (t, H₁₀, 1H).
-
¹³C-NMR (100 MHz, CDCl₃, δ, p.p.m.): 13.70 (CH₃), 61.70 (OCH₂), 125.17 (C₁, C₈), 125.86 (C₃, C₆), 127.25 (C₂, C₇); 128.37 (C₉, C₄ₐ, C₁₀ₐ); 128.89 (C₄, C₅); 129.23 (C₁₀); 131.35 (C₈ₐ, C₉ₐ); 169.10 (C=O).
-
IR (KBr, cm⁻¹): 3079 (w), 3053 (w) (C–Hₐᵣ); 2981 (m), 2929, 2904, 2867 (C–H); 1715 (C=O).
-
Crystal Structure: Orthorhombic, with the COO group and the anthracene fragment forming a dihedral angle of 76.00 (19)°.[3]
Biological Activity and Potential Signaling Pathways
Currently, there is a lack of published research specifically investigating the biological activity and signaling pathway engagement of this compound. However, its parent compound, 9-anthracenecarboxylic acid (9-AC), is a known inhibitor of chloride channels.[4][5] It is plausible that this compound may act as a prodrug that is hydrolyzed in vivo to 9-AC, or it may possess its own intrinsic activity.
4.1. Known Biological Activity of 9-Anthracenecarboxylic Acid (9-AC)
9-AC has been demonstrated to block Ca²⁺-activated Cl⁻ currents (CaCCs) in various cell types, including smooth muscle and epithelial cells.[4] It also inhibits the CLCN1-type chloride channel in skeletal muscle. These actions can modulate important physiological processes such as fluid secretion, smooth muscle contraction, and neuronal excitability.
4.2. Hypothetical Signaling Pathway
Based on the known activity of 9-AC, a hypothetical mechanism of action for this compound, assuming its conversion to 9-AC, would involve the modulation of cellular processes dependent on chloride ion transport. The following diagram illustrates a potential workflow for investigating the effects of this compound on a generic cell.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflows
To elucidate the biological activity of this compound, a series of experiments would be required. The following diagram outlines a potential experimental workflow.
Caption: Proposed experimental workflow for biological characterization.
Conclusion and Future Directions
This compound is a readily available chemical reagent with well-defined physicochemical properties and established synthesis routes. While its direct biological effects are not yet characterized, its structural similarity to the known chloride channel blocker 9-anthracenecarboxylic acid suggests it may be a valuable tool for studying cellular processes involving anion transport. Future research should focus on determining if this compound has its own biological activity or if it acts as a prodrug for 9-AC. Elucidating its specific molecular targets and effects on cellular signaling pathways will be crucial for its potential application in drug discovery and development.
References
An In-depth Technical Guide to the Purity Analysis of Commercially Available Ethyl Anthracene-9-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods for the purity analysis of commercially available Ethyl anthracene-9-carboxylate. It includes detailed experimental protocols for common analytical techniques, a discussion of potential impurities, and a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the quality control and application of this compound.
Introduction
This compound is a fluorescent aromatic ester with applications in materials science and as a building block in organic synthesis. The purity of this compound is critical for its intended applications, as impurities can significantly impact its photophysical properties and reactivity. This guide outlines a systematic approach to the purity assessment of commercially available this compound, employing a suite of analytical techniques to ensure its quality and consistency.
Synthesis and Potential Impurities
A common laboratory-scale synthesis of this compound involves the esterification of 9-anthracenecarboxylic acid or its corresponding acyl chloride with ethanol.[1] The Fischer esterification of 9-anthracenecarboxylic acid with ethanol in the presence of an acid catalyst is a viable route.[2] Alternatively, the reaction of 9-anthracenecarbonyl chloride with ethanol and a base like pyridine can be employed.[1]
Based on these synthetic routes, potential impurities in commercially available this compound may include:
-
Starting Materials: Unreacted 9-anthracenecarboxylic acid or 9-anthracenecarbonyl chloride.
-
By-products: Di-anthracene ether (from a side reaction of the acyl chloride), and water.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., dichloromethane, acetone, ethanol).[1]
-
Degradation Products: Products of hydrolysis or photodecomposition, such as 9-anthracenecarboxylic acid.
The following diagram illustrates a typical synthesis pathway for this compound.
Analytical Methods for Purity Determination
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.
HPLC is a primary technique for the quantification of the main component and the detection of non-volatile impurities. A reversed-phase method is generally suitable for aromatic esters.
Experimental Protocol:
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approx. 1 mg/mL. |
| Quantification | Area normalization or external standard method. |
GC-MS is ideal for the detection and identification of volatile impurities, including residual solvents and potential by-products.
Experimental Protocol:
| Parameter | Condition |
| Instrument | Gas chromatograph coupled to a mass spectrometer. |
| Column | HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min. |
| Injector Temp. | 280 °C |
| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-550 |
| Sample Prep. | Dissolve the sample in a high-purity solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. |
¹H NMR and ¹³C NMR are powerful tools for structural confirmation and the detection of structurally related impurities. Quantitative NMR (qNMR) can be used for an accurate assay of the compound.
Experimental Protocol (¹H NMR):
| Parameter | Condition |
| Instrument | 400 MHz or higher NMR spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | (For qNMR) Maleic anhydride or another suitable standard with a known purity. |
| Pulse Program | Standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁). |
| Data Processing | Fourier transformation, phase correction, and baseline correction. Integration of relevant signals. |
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 1.53 (t, 3H, -CH₃)
-
δ 4.68 (q, 2H, -OCH₂-)
-
δ 7.45 (m, 4H, aromatic)
-
δ 8.03 (m, 4H, aromatic)
-
δ 8.54 (s, 1H, aromatic H-10)
Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values for the pure compound.
Theoretical Values for C₁₇H₁₄O₂:
-
Carbon (C): 81.58%
-
Hydrogen (H): 5.64%
A significant deviation from these values may indicate the presence of impurities. One study reported found values of C 81.42% and H 5.90%.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Purity Data from Commercial Suppliers
| Supplier | Purity Specification |
| American Custom Chemicals Corp. | 95.00% |
| aablocks | 97% |
| Generic Raw Suppliers | 97% |
Table 2: Elemental Analysis Data
| Element | Theoretical Value (%) | Found Value (%)[1] |
| Carbon | 81.58 | 81.42 |
| Hydrogen | 5.64 | 5.90 |
Workflow for Purity Analysis
The following diagram outlines a logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for the comprehensive quality assessment of this compound. By following these protocols, researchers and drug development professionals can ensure the reliability and reproducibility of their results.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl Anthracene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Ethyl anthracene-9-carboxylate. While direct experimental data for this specific compound is not extensively available in published literature, this guide synthesizes information from closely related anthracene derivatives and aromatic esters to provide a robust assessment. The information herein is intended to support research, development, and formulation activities where the thermal stability of this compound is a critical parameter.
Physicochemical Properties of this compound
This compound is an aromatic ester with the molecular formula C₁₇H₁₄O₂ and a molecular weight of 250.29 g/mol .[1][2][3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 250.29 g/mol | [1][2][3] |
| Melting Point | 381–382 K (108-109 °C) | [2] |
| Boiling Point | 416.1 °C at 760 mmHg | [3] |
| Density | 1.18 g/cm³ | [3] |
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition.
Table 2: Thermal Decomposition Data of Related Anthracene Derivatives
| Compound | Substitution Position | Decomposition Temp. (Td, 5% weight loss) | Melting Point (°C) | Reference |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | 2,6 | 360 °C | Not observed before sublimation | [1] |
| 2,6-di(4-n-hexylphenyl)anthracene (DnHPA) | 2,6 | 310 °C | 226 °C and 249 °C | [1] |
| 9,10-disubstituted anthracenes (general) | 9,10 | 258–386 °C | Varies | [4] |
| N,N′-di-n-octyl-2,3:6,7-anthracenedicarboximide | 2,3,6,7 | >300 °C | Not specified | [5] |
| N,N′-di-(1H,1H-perfluorobutyl)-2,3:6,7-anthracenedicarboximide | 2,3,6,7 | 254 °C | Not specified | [5] |
Based on these findings, it can be inferred that this compound likely possesses good thermal stability, with a decomposition onset temperature well above 200 °C. The substitution at the 9-position may influence the exact decomposition temperature.
Thermal Degradation Profile
The degradation of this compound under thermal stress is expected to proceed through the cleavage of the ester linkage and fragmentation of the anthracene core. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound reveals several fragments, providing insight into its degradation pathway.[2]
Table 3: Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Structure | Proposed Fragment Name |
| 250 | [C₁₇H₁₄O₂]⁺• | Molecular Ion |
| 205 | [C₁₅H₉O]⁺ | Anthracenecarbonyl cation |
| 177 | [C₁₄H₉]⁺ | Anthracenyl cation |
The fragmentation pattern suggests that a primary degradation step is the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.
A proposed thermal degradation pathway is illustrated in the following diagram.
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to assessing the thermal stability and degradation of this compound, based on standard practices for similar compounds.[1][4]
4.1. Thermogravimetric Analysis (TGA)
-
Instrument: Perkin Elmer TGA7 or equivalent.
-
Sample Preparation: 5-10 mg of this compound is placed in an alumina crucible.
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of 20 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is determined as the temperature at which 5% weight loss is observed.
4.2. Differential Scanning Calorimetry (DSC)
-
Instrument: DSC 250 or equivalent.
-
Sample Preparation: 3-5 mg of this compound is hermetically sealed in an aluminum pan.
-
Atmosphere: The analysis is performed under a nitrogen atmosphere.
-
Heating and Cooling Program: The sample is typically heated from room temperature to a temperature below its decomposition point (e.g., 250 °C) at a rate of 10 °C/min, then cooled at the same rate. This cycle may be repeated to observe the glass transition temperature and melting and crystallization behavior.
-
Data Analysis: The heat flow is plotted against temperature to identify endothermic (melting) and exothermic (crystallization, decomposition) events.
4.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
-
Forced Thermal Degradation: A sample of this compound is heated in a sealed vial at a temperature determined from TGA data (e.g., the onset of decomposition) for a specified period. The headspace or a solution of the degraded sample is then analyzed.
-
GC Instrument: Agilent 6890 GC or equivalent.
-
GC Column: A non-polar column (e.g., HP-5MS) is typically used for separating aromatic compounds.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute the degradation products.
-
MS Instrument: Agilent 5975 MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 50-500 is typically used.
-
Data Analysis: The mass spectrum of each eluting peak is compared to a spectral library (e.g., NIST) for identification. The fragmentation pattern is analyzed to elucidate the structure of unknown degradation products.
The following diagram illustrates a general workflow for the thermal analysis of a compound like this compound.
Conclusion
Based on the analysis of related anthracene derivatives, this compound is expected to exhibit high thermal stability, with decomposition likely commencing above 250 °C. Its thermal degradation is anticipated to initiate with the cleavage of the ester group, leading to the formation of an anthracenecarbonyl cation and subsequently an anthracenyl cation. For drug development professionals, this suggests that the compound may be stable under typical formulation and storage conditions, but exposure to high temperatures during processing should be carefully controlled to prevent degradation. Further forced degradation studies under various stress conditions (e.g., acid, base, oxidation, photolysis) are recommended to fully characterize its stability profile for pharmaceutical applications.
References
Methodological & Application
Application Note: Synthesis of Ethyl Anthracene-9-Carboxylate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl anthracene-9-carboxylate is a fluorescent molecule and a valuable building block in organic synthesis, often utilized in the development of novel materials and as a fluorescent probe in biological research. The Fischer esterification provides a direct and classical method for its synthesis from anthracene-9-carboxylic acid and ethanol. This protocol details the laboratory procedure for this synthesis, outlining the reaction, purification, and characterization of the final product. The Fischer esterification is an acid-catalyzed equilibrium reaction where a carboxylic acid reacts with an alcohol to form an ester and water.[1][2][3] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and a strong acid catalyst is employed.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, catalyst, and product involved in the synthesis of this compound.
Table 1: Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Anthracene-9-carboxylic acid | C₁₅H₁₀O₂ | 222.24[4][5] | 213-217[4] | - | - |
| Ethanol | C₂H₅OH | 46.07 | -114.1 | 78.37 | 0.789 |
| This compound | C₁₇H₁₄O₂ | 250.29[6][7] | 108-109[8] | 416.1[6][7] | 1.18[6][7] |
Table 2: Reagent Quantities for Synthesis
| Reagent | Moles | Mass/Volume | Role |
| Anthracene-9-carboxylic acid | 1.0 eq | (To be calculated based on desired scale) | Starting Material |
| Ethanol (Absolute) | Excess (e.g., 20-50 eq) | (To be calculated based on desired scale) | Reagent & Solvent |
| Sulfuric Acid (Concentrated) | Catalytic amount (e.g., 0.1-0.2 eq) | (To be calculated based on desired scale) | Catalyst |
Experimental Protocol
This protocol outlines the detailed methodology for the synthesis of this compound.
Materials:
-
Anthracene-9-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anthracene-9-carboxylic acid.
-
Add a large excess of absolute ethanol to the flask. Anthracene-9-carboxylic acid is soluble in ethanol.[9][10] The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. The addition of acid is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1] Allow the reaction to reflux for several hours (e.g., 4-12 hours).[8][11] The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the ethanol by approximately half using a rotary evaporator.
-
Pour the remaining mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.[11]
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[1][11]
-
-
Drying and Solvent Removal:
-
Purification:
-
Recrystallize the crude solid from acetone to yield colorless crystals of this compound.[8]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry them thoroughly.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point is 108-109 °C.[8]
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
-
Visualizations
Diagram 1: Fischer Esterification Reaction Scheme
Caption: Reaction scheme for the Fischer esterification of anthracene-9-carboxylic acid with ethanol.
Diagram 2: Experimental Workflow
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]
- 5. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 9-Substituted Anthracenes via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Substituted anthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in medicinal chemistry and materials science. Their unique photophysical properties, including high fluorescence quantum yields, make them valuable as fluorescent probes and building blocks for novel therapeutics and organic electronic materials.[1] The functionalization of the anthracene core at the 9-position allows for the modulation of these properties and the introduction of diverse chemical functionalities.
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This methodology is particularly well-suited for the synthesis of 9-substituted anthracenes, starting from the readily accessible precursor, 9-bromoanthracene. The reaction involves the formation of an organomagnesium halide (Grignard reagent) from 9-bromoanthracene, which then acts as a potent nucleophile, attacking a wide range of electrophiles to introduce a variety of substituents at the 9-position.
This document provides detailed application notes and experimental protocols for the synthesis of 9-substituted anthracenes using the Grignard reaction. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Core Concepts and Reaction Pathway
The synthesis of 9-substituted anthracenes via the Grignard reaction follows a two-step sequence. The first step is the formation of the Grignard reagent, 9-anthracenylmagnesium bromide, from 9-bromoanthracene and magnesium metal in an anhydrous ether solvent. The second step involves the reaction of this Grignard reagent with an appropriate electrophile, such as an aldehyde, ketone, ester, or carbon dioxide, followed by an acidic workup to yield the desired 9-substituted anthracene derivative.
Caption: General workflow for the synthesis of 9-substituted anthracenes via Grignard reaction.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: 9-Bromoanthracene
This protocol describes the regioselective bromination of anthracene at the 9-position using N-bromosuccinimide (NBS).[2]
Materials:
-
Anthracene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask protected from light, dissolve anthracene (1.0 eq) in anhydrous chloroform.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the solution while stirring at room temperature.
-
Continue to stir the reaction mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from anhydrous ethanol to yield 9-bromoanthracene as a greenish-yellow solid.[2]
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| Anthracene | C₁₄H₁₀ | 178.23 | - | 215-217 | - |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 66.3 | 97-100 | [2] |
Protocol 2: General Procedure for the Grignard Reaction of 9-Bromoanthracene
This protocol outlines the general steps for the formation of the Grignard reagent and its subsequent reaction with an electrophile. Strict anhydrous conditions are essential for the success of this reaction. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are required.
Materials:
-
9-Bromoanthracene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Iodine crystal (as initiator, optional)
-
Electrophile (e.g., aldehyde, ketone, ester, dry ice)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and purification
Procedure:
Part A: Formation of 9-Anthracenylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 - 1.5 eq).
-
Assemble the apparatus and flush with dry nitrogen or argon.
-
Add a small crystal of iodine to the flask (optional, to initiate the reaction).
-
Dissolve 9-bromoanthracene (1.0 eq) in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 9-bromoanthracene solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator. The start of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has initiated, add the remaining 9-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, 9-anthracenylmagnesium bromide.
Part B: Reaction with Electrophile and Workup
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve the electrophile (1.0 - 1.2 eq) in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Detailed experimental workflow for the Grignard synthesis of 9-substituted anthracenes.
Protocol 3: Synthesis of 9-Anthracenecarboxylic Acid
This protocol describes the reaction of 9-anthracenylmagnesium bromide with carbon dioxide (from dry ice) to form the corresponding carboxylic acid.[3]
Electrophile: Dry ice (solid CO₂)
Procedure:
-
Prepare 9-anthracenylmagnesium bromide as described in Protocol 2, Part A.
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 9-anthracenecarboxylic acid.
-
Purify by recrystallization.
Data Presentation: Summary of Synthesized 9-Substituted Anthracenes
The following tables summarize the expected products and available data for the Grignard reaction of 9-bromoanthracene with various electrophiles.
Table 1: Reaction of 9-Anthracenylmagnesium Bromide with Various Electrophiles
| Entry | Electrophile | Product Name | Product Structure |
| 1 | Carbon Dioxide (CO₂) | 9-Anthracenecarboxylic acid |
|
| 2 | Benzaldehyde | Anthracen-9-yl(phenyl)methanol |
|
| 3 | Acetone | 2-(Anthracen-9-yl)propan-2-ol |
|
| 4 | Ethyl Acetate | 1-(Anthracen-9-yl)ethan-1-one* |
|
* The reaction with esters initially forms a ketone, which can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol. Careful control of reaction conditions is required to isolate the ketone.
Table 2: Characterization Data for Selected 9-Substituted Anthracenes
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 66.3[2] | 8.55 (d, J = 8.9 Hz, 2H), 8.48 (s, 1H), 8.03 (d, J = 8.4 Hz, 2H), 7.67–7.60 (m, 2H), 7.56–7.51 (m, 2H)[2] | - | [M+]: 255.96[2] |
| 9-Phenylanthracene** | C₂₀H₁₄ | 254.33 | 81.9[2] | 8.53 (s, 1H), 8.08 (d, J = 8.5 Hz, 2H), 7.70–7.67 (m, 2H), 7.63–7.54 (m, 3H), 7.50–7.45 (m, 4H), 7.37 (ddd, J = 8.7, 6.5, 1.2 Hz, 2H)[2] | - | [M+]: 253.02[2] |
** Synthesized via Suzuki coupling, provided as a reference for a 9-substituted anthracene.
Applications in Drug Development and Research
9-Substituted anthracenes have shown promise in various areas of drug development and biomedical research:
-
Anticancer Agents: Certain anthracene derivatives, particularly those functionalized at the 9 and 10 positions, have been investigated as potential anticancer agents due to their ability to intercalate with DNA.
-
Fluorescent Probes: The inherent fluorescence of the anthracene core can be modulated by the substituent at the 9-position, making these compounds useful as fluorescent probes for biological imaging and sensing applications.[1]
-
Photodynamic Therapy: Some anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon irradiation with light, which can be harnessed for photodynamic therapy to destroy cancer cells.
Conclusion
The Grignard reaction provides a robust and versatile method for the synthesis of a wide array of 9-substituted anthracenes. By carefully selecting the electrophile, researchers can readily access a diverse library of these valuable compounds for applications in drug discovery, materials science, and beyond. The protocols and data presented in this document offer a solid foundation for the successful implementation of this synthetic strategy.
References
Application Notes and Protocols: Purification of Crude Ethyl Anthracene-9-carboxylate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl anthracene-9-carboxylate is a fluorescent molecule with a rigid, planar structure, making it a valuable building block in the development of organic electronic materials, chemical sensors, and as a fluorescent tag in biological imaging. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system. This document provides a detailed protocol for the purification of crude this compound by recrystallization, including solvent selection, a step-by-step procedure, and methods for purity assessment.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Melting Point | 108-109 °C (381-382 K) | [2] |
| Appearance | White to pale yellow powder/crystals | [3] |
| Boiling Point | 416.1 °C at 760 mmHg | [1] |
| Flash Point | 194.2 °C | [1] |
| Density | 1.18 g/cm³ | [1] |
Solubility Characteristics and Solvent Selection
The success of recrystallization hinges on the appropriate choice of solvent. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.
Based on general principles for aromatic esters and available information on related anthracene compounds, a range of organic solvents can be considered. A qualitative summary of solubility for the parent compound, 9-anthracenecarboxylic acid, which can guide initial solvent screening for the ethyl ester, is provided in Table 2.
| Solvent | Solubility of 9-Anthracenecarboxylic Acid | Expected Solubility of this compound | Rationale |
| Water | Limited | Very Low | The ethyl ester is significantly more nonpolar than the carboxylic acid, further reducing its solubility in a highly polar solvent like water. |
| Ethanol | Soluble | Soluble (especially when hot) | "Like dissolves like" principle; both are polar organic molecules. Ethanol is a common solvent for recrystallizing aromatic compounds.[4] |
| Acetone | Soluble | Soluble (especially when hot) | A polar aprotic solvent that is a good solvent for many organic compounds. It has been successfully used for the recrystallization of this compound.[2] |
| Ethyl Acetate | Soluble | Likely Soluble (especially when hot) | As an ester itself, it is often a good solvent for other esters.[4] |
| Hexane | Low | Low to Moderate (higher when hot) | A nonpolar solvent that may be suitable for recrystallization, potentially in a mixed solvent system. |
| Toluene | Soluble | Likely Soluble (especially when hot) | An aromatic solvent that can effectively dissolve other aromatic compounds. |
| Dioxane | Soluble | Likely Soluble (especially when hot) | Has been used for the recrystallization of anthracene.[5] |
| Dimethylformamide (DMF) | Soluble | Likely Soluble (especially when hot) | A polar aprotic solvent used for recrystallizing anthracene derivatives.[6] |
Solvent Selection Protocol:
A systematic approach to selecting the optimal recrystallization solvent is crucial. The following workflow outlines the experimental steps for solvent screening.
Caption: Workflow for Recrystallization Solvent Selection.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed procedure for the purification of crude this compound. Acetone is used as the primary example, as it has been reported to be an effective solvent.[2]
Materials and Equipment:
-
Crude this compound
-
Acetone (reagent grade or higher)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Protocol Workflow:
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols: Column Chromatography for Ethyl Anthracene-9-carboxylate Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Ethyl anthracene-9-carboxylate using column chromatography. The protocols are based on established principles of chromatography and data from closely related compounds.
Introduction
This compound is an aromatic ester with applications in materials science and as a building block in organic synthesis. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective method for isolating this compound to a high degree of purity. This protocol outlines the use of silica gel chromatography with a non-polar solvent system, a standard and effective approach for compounds of this type.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is used to elute the compounds from the column. Due to its moderate polarity, this compound will adhere to the silica gel less strongly than highly polar impurities and more strongly than non-polar impurities, allowing for its separation.
Experimental Data and Parameters
The following table summarizes the key parameters for the column chromatography purification of this compound. These are recommended starting points and may require optimization based on the specific crude mixture. The data is extrapolated from protocols for similar compounds, such as 9-ethylanthracene and 9-anthracenecarboxylic acid.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Silica gel is a polar adsorbent that is effective for the separation of moderately polar compounds like aromatic esters.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity to achieve optimal separation.[1] A gradient from a low to a higher concentration of ethyl acetate is often effective. |
| Thin-Layer Chromatography (TLC) Analysis | ||
| - Solvent System for TLC | Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 2:1 ratios) | TLC is crucial for determining the optimal mobile phase for the column. Different ratios should be tested to find the one that gives good separation of the product from impurities. |
| - Optimal TLC Rf Value | 0.2 - 0.4 | An Rf value in this range for the target compound in the chosen TLC solvent system generally translates to good separation on a column without excessively long elution times.[1] |
| Column Dimensions | Dependent on the amount of crude material (e.g., 2-5 cm diameter) | The diameter and length of the column should be chosen based on the quantity of the crude product to be purified. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 100:1. |
| Sample Loading | Dry or Wet Loading | Dry loading is recommended if the crude sample has poor solubility in the initial mobile phase.[1] Wet loading is suitable for samples that dissolve well in the mobile phase. |
| Elution | Isocratic or Gradient | Isocratic elution uses a constant solvent composition, while gradient elution involves gradually increasing the polarity of the mobile phase. A gradient is often more efficient for separating compounds with a wide range of polarities. |
| Fraction Collection | Based on elution of the compound | Fractions should be collected in regular volumes (e.g., 10-20 mL). |
| Visualization Method | UV Light (254 nm) | This compound is a UV-active compound due to its aromatic nature, allowing for easy visualization on TLC plates with a fluorescent indicator.[1] |
| Post-Purification Analysis | TLC, NMR, Mass Spectrometry | The purity of the collected fractions should be confirmed by TLC. Pure fractions are then combined, and the solvent is removed. The identity and purity of the final product should be confirmed by spectroscopic methods. |
Experimental Protocols
-
Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator (F254).
-
Prepare Developing Chambers: Prepare several developing chambers (e.g., beakers covered with a watch glass) with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plates.
-
Develop the Plates: Place the spotted TLC plates into the developing chambers and allow the solvent to ascend to near the top of the plate.
-
Visualize the Spots: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm.
-
Determine the Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to this compound and any impurity spots, with the Rf value of the product being in the range of 0.2-0.4.[1]
-
Column Preparation:
-
Secure a glass chromatography column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top surface of the sand is not disturbed.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.
-
Spot several fractions on a single TLC plate for direct comparison.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity and identity of the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
-
Workflow and Diagrams
Caption: Workflow for the purification of this compound.
Caption: Relationship between sample, analysis, and purification.
References
Application Notes and Protocols: Ethyl Anthracene-9-carboxylate as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl anthracene-9-carboxylate is a fluorescent molecule belonging to the family of anthracene derivatives. The anthracene moiety is a well-established fluorophore with a characteristic blue fluorescence.[1] While this compound itself is not extensively documented as a biological probe, its core structure, anthracene-9-carboxylic acid, and other derivatives have been successfully utilized in various biological sensing and imaging applications.[2][3][4] Anthracene-based probes are particularly noted for their sensitivity to the local microenvironment and their utility in detecting reactive oxygen species (ROS).[2] This document provides a detailed, albeit hypothetical, protocol for the application of this compound as a fluorescent probe for the detection of intracellular ROS, a key player in various signaling pathways and pathological conditions.
Principle of Detection
The fluorescence of the anthracene core in this compound can be quenched or altered upon interaction with specific analytes. Many polycyclic aromatic hydrocarbons, including anthracene derivatives, are known to react with singlet oxygen (¹O₂), a highly reactive form of oxygen.[2] This reaction typically involves a [4+2] cycloaddition across the 9 and 10 positions of the anthracene ring, forming a non-fluorescent endoperoxide.[2] This quenching of fluorescence provides a basis for its use as a "turn-off" probe for detecting singlet oxygen and, by extension, other forms of ROS that can lead to its formation.
Photophysical Properties
The photophysical properties of this compound are expected to be similar to those of its parent compound, anthracene-9-carboxylic acid. These properties can be influenced by the solvent environment and molecular concentration.[5][6]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~255 nm, ~363 nm | [1][5] |
| Emission Maximum (λem) | ~411 nm (in ethanol) | [1] |
| Appearance | Colorless to pale yellow solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | |
| Quantum Yield (ΦF) | Moderate to high in aprotic solvents | [5] |
| Fluorescence Lifetime (τ) | ~3.66 ns (for monomer in ethanol) | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
In Vitro Detection of Reactive Oxygen Species (ROS)
This protocol describes the use of this compound to detect ROS generated in a cell-free system.
-
Materials:
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS generating system (e.g., photosensitizer like Rose Bengal and light, or a chemical generator like hydrogen peroxide with a catalyst)
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS to a final concentration of 10 µM.
-
In a quartz cuvette or a 96-well black plate, add the ROS generating system.
-
Add the 10 µM this compound working solution to the reaction mixture.
-
Initiate ROS production (e.g., by exposing the photosensitizer to light).
-
Measure the fluorescence intensity at an emission wavelength of ~411 nm, with excitation at ~363 nm, over time.
-
A decrease in fluorescence intensity indicates the presence of ROS.
-
Cellular Imaging of Intracellular ROS
This protocol details the use of this compound for imaging ROS within cultured cells.
-
Materials:
-
Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips
-
This compound stock solution (10 mM)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS inducer (e.g., H₂O₂, menadione, or a photosensitizer)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
-
-
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Probe Loading:
-
Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
-
ROS Induction (Optional):
-
To induce ROS production, treat the cells with an appropriate inducer (e.g., 100 µM H₂O₂ for 30 minutes).
-
Include a control group of cells not treated with the inducer.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope.
-
Use an excitation wavelength around 360 nm and collect the emission around 410 nm.
-
Acquire images from both the control and treated cells. A decrease in fluorescence intensity in the treated cells compared to the control cells is indicative of increased intracellular ROS levels.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for detecting intracellular ROS using this compound.
Hypothetical Signaling Pathway
Caption: Potential signaling pathway involving ROS that can be monitored by the probe.
References
- 1. 9-蒽甲酸 suitable for fluorescence, purum, ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application of Ethyl Anthracene-9-Carboxylate in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers
Introduction
Ethyl anthracene-9-carboxylate, a derivative of anthracene, is a promising candidate for application in organic light-emitting diodes (OLEDs) due to its inherent photoluminescent properties characteristic of the anthracene core. Anthracene-based compounds are well-known for their blue emission, high fluorescence quantum yields, and good charge-transporting properties, making them suitable for use as emitters or hosts in the emissive layer of OLEDs. This document provides an overview of the potential applications of this compound in OLEDs, including its synthesis, photophysical properties, and a generalized protocol for device fabrication and characterization. While direct and extensive reports on the use of this compound in OLEDs are limited, this document leverages data from closely related anthracene derivatives to provide a comprehensive guide for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₂ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Boiling Point | 416.1 °C at 760 mmHg | [1][2] |
| Flash Point | 194.2 °C | [1][2] |
| Density | 1.18 g/cm³ | [1][2] |
| Appearance | Colorless crystals | [3] |
Role in OLEDs
This compound can potentially be utilized in OLEDs in the following capacities:
-
Blue Emitter: The anthracene core is a well-established blue-emitting chromophore. By incorporating it into an OLED's emissive layer, it can be electrically excited to produce blue light. The ethyl carboxylate group can influence the material's solubility, film-forming properties, and energy levels.
-
Host Material: For doped emissive layers, this compound could serve as a host material for a guest emitter (dopant). Its wide bandgap could facilitate efficient energy transfer to the guest dopant.
Performance of Related Anthracene Derivatives in OLEDs
To provide a benchmark for the potential performance of this compound, the following table summarizes the performance of other anthracene derivatives in OLED devices. It is important to note that device architecture and fabrication conditions significantly impact performance.
| Compound | Role | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| Tin(IV) anthracene-9-carboxylate complex | Light-emitting layer | - | - | 7.2 | - | [4] |
| 2,6-bis(diphenylamino)-9,10-diphenylanthracene | Emitter | 5.8 | - | - | - | [5] |
| 5-(9,10-diphenyl-2-(5H-pyrido[3,2-b]indol-5-yl)anthracen-6-yl)-5H-pyrido[3,2-b]indole | Emitter | 3.94 | 5.99 | 2.70 | (0.15, 0.21) | [5] |
Note: The tin(IV) complex mentioned is a coordination compound and not a direct ester, but it demonstrates the utility of the anthracene-9-carboxylate ligand in OLEDs.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound is the esterification of anthracene-9-carboxylic acid.
Materials:
-
Anthracene-9-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separating funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anthracene-9-carboxylic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separating funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to yield colorless crystals of this compound.[3]
Fabrication of a Multilayer OLED Device
This protocol describes a general method for fabricating a multilayer OLED using thermal evaporation. The specific layer thicknesses and deposition rates should be optimized for the desired device performance.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Cleaning solvents: Deionized water, acetone, isopropanol
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material: this compound (as host or emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi, Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Spin coater
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate holders and shadow masks
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.[5]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO for better hole injection.[5]
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.[5]
-
Anneal the substrate on a hotplate to remove residual solvent.
-
-
Deposition of Organic Layers and Cathode (in a high-vacuum chamber):
-
Transfer the substrates into a high-vacuum thermal evaporation system.
-
Deposit the Hole Transport Layer (HTL), for example, NPB.[5]
-
Deposit the Emissive Layer (EML). If using this compound as an emitter, it can be deposited as a neat film or co-evaporated with a host material. If used as a host, co-evaporate it with a guest dopant.
-
Deposit the Electron Transport Layer (ETL), for example, TPBi or Alq₃.[5]
-
Deposit a thin Electron Injection Layer (EIL), such as LiF.[5]
-
Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.[5]
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.[5]
-
Characterization of OLED Devices
Equipment:
-
Source measure unit (SMU)
-
Spectrometer or photometer with an integrating sphere
-
Probe station
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Place the OLED device on the probe station.
-
Apply a forward bias voltage using the SMU and measure the corresponding current density (J) and luminance (L).
-
Plot the J-V and L-V curves.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage or current, measure the emitted light spectrum using a spectrometer to determine the peak emission wavelength and CIE color coordinates.
-
-
Efficiency Measurements:
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Visualizations
Caption: Chemical Structure of this compound.
Caption: Diagram of a typical multilayer OLED device structure.
Caption: Workflow for OLED fabrication and characterization.
References
Application Notes: Ethyl Anthracene-9-carboxylate as a Potential Photosensitizer in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of ethyl anthracene-9-carboxylate as a photosensitizer in the field of photoredox catalysis. While direct, extensive literature on its specific application is emerging, its structural similarity to other well-established anthracene-based photosensitizers suggests its promise in mediating a variety of synthetic transformations. This document outlines its theoretical background, potential applications, and generalized experimental protocols to guide researchers in exploring its catalytic activity.
Introduction to this compound
This compound is an organic compound featuring an anthracene core, a well-known chromophore that exhibits strong absorption in the UV-Vis region and fluorescence. These photophysical properties are central to its potential role as a photosensitizer in photoredox catalysis. In this context, the photosensitizer absorbs light and transfers the energy to a substrate, initiating a single-electron transfer (SET) process that can drive a wide range of chemical reactions under mild conditions.
Chemical Structure:
(Illustrative representation)
Photophysical Properties and Potential as a Photosensitizer
The efficacy of a photosensitizer is determined by its photophysical properties. While specific, comprehensive data for this compound is not extensively documented in the context of photoredox catalysis, we can infer its potential based on the known properties of the anthracene scaffold.
Table 1: Key Photophysical Properties of Anthracene Derivatives and Their Relevance
| Property | Typical Values for Anthracene Derivatives | Significance in Photoredox Catalysis |
| Absorption Maximum (λmax) | 350 - 450 nm | Enables excitation with visible light (e.g., blue LEDs), which is energy-efficient and minimizes side reactions. |
| Emission Maximum (λem) | 400 - 550 nm | Indicates the energy of the excited state. |
| Fluorescence Quantum Yield (Φf) | Moderate to High | A higher quantum yield can correlate with a longer excited-state lifetime, allowing for efficient interaction with substrates. |
| Excited-State Lifetime (τ) | Nanoseconds (ns) | A sufficiently long lifetime is crucial for the excited photosensitizer to engage in bimolecular electron transfer reactions. |
| Redox Potentials (Ground & Excited State) | Varies with substitution | The excited-state reduction and oxidation potentials determine the thermodynamic feasibility of electron transfer with specific substrates. The excited state is both a stronger oxidant and a stronger reductant than the ground state. |
The ester functionalization at the 9-position of the anthracene core can modulate these properties. The electron-withdrawing nature of the carboxylate group can influence the energy levels of the frontier molecular orbitals, potentially tuning the absorption spectrum and redox potentials.
Proposed Catalytic Cycles
This compound could potentially operate through both oxidative and reductive quenching cycles, common mechanisms in photoredox catalysis.
3.1. Oxidative Quenching Cycle
In this cycle, the excited photosensitizer is quenched by an electron donor.
Application Notes and Protocols: Diels-Alder Reaction of Ethyl Anthracene-9-carboxylate with Dienophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Diels-Alder reaction of ethyl anthracene-9-carboxylate with various dienophiles. This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex, three-dimensional molecules with applications in medicinal chemistry, materials science, and drug delivery.[1][2][3]
Introduction to the Diels-Alder Reaction of this compound
The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring.[4][5] In this case, the central ring of the anthracene core of this compound serves as the diene. Anthracene itself is a somewhat unreactive diene due to the stability of its aromatic system.[4] The reaction is typically facilitated by heating in a high-boiling solvent.[4][6] The presence of the electron-withdrawing ethyl carboxylate group at the 9-position can influence the reactivity of the anthracene system and the properties of the resulting adducts.
Applications in Research and Drug Development
The adducts synthesized from the Diels-Alder reaction of anthracene derivatives have significant potential in several areas:
-
Drug Delivery Systems: The reversible nature of the Diels-Alder reaction is particularly advantageous for creating stimuli-responsive drug delivery systems.[2][3] Therapeutic agents can be conjugated to anthracene moieties and released at a target site through a retro-Diels-Alder reaction triggered by local stimuli such as heat.[2] This approach allows for spatiotemporally controlled drug release, enhancing therapeutic efficacy and minimizing side effects.[2]
-
Medicinal Chemistry: The rigid, bicyclic scaffold of the Diels-Alder adducts serves as a valuable starting point for the synthesis of novel therapeutic agents. These structures can be further functionalized to create libraries of compounds for screening against various biological targets. The adducts of 9-substituted anthracenes have been utilized in the synthesis of antidepressant and anxiolytic drugs.[7]
-
Materials Science: Anthracene-maleic anhydride adducts have been employed in the development of organic electronics, biosensors, and self-healing materials.[8] Their ability to form thin films and modify surfaces makes them suitable for applications in electronic devices.[8] Furthermore, the reversible covalent bonding allows for the design of remendable polymer networks.
-
Bioconjugation: The Diels-Alder reaction provides a highly efficient and selective method for bioconjugation, allowing for the attachment of molecules such as antibodies, peptides, or imaging agents to biomaterials for targeted diagnostics and therapeutics.[2]
Experimental Protocols
The following are generalized protocols for the Diels-Alder reaction of this compound with common dienophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Considerations
-
Solvent: High-boiling aromatic solvents such as xylene or toluene are commonly used to achieve the necessary reaction temperatures.[4][6]
-
Temperature: The reaction typically requires heating under reflux (approximately 140-200°C) to proceed at a reasonable rate.[4]
-
Reaction Time: Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the dienophile.[4][6]
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the anthracene derivative at high temperatures.
Protocol 1: Reaction with Maleic Anhydride
This protocol describes the synthesis of ethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and maleic anhydride (1.1 eq).
-
Add anhydrous xylene to the flask to create a solution or suspension.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The boiling point of xylene is approximately 138-144°C.[9]
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 30 minutes to promote crystallization of the product.[6]
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold xylene to remove any unreacted starting materials.[6]
-
Dry the product under vacuum to obtain the purified Diels-Alder adduct.
-
Characterize the product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: Reaction with N-Phenylmaleimide
This protocol describes the synthesis of the N-phenylmaleimide adduct of this compound.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Continue refluxing for 6-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired adduct.
-
Combine the fractions containing the product and remove the solvent to yield the purified Diels-Alder adduct.
-
Characterize the product by NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and representative spectroscopic data for Diels-Alder adducts of anthracene derivatives.
Table 1: Summary of Reaction Conditions for Diels-Alder Reactions of Anthracene Derivatives.
| Diene | Dienophile | Solvent | Temperature | Time | Yield | Reference |
| Anthracene | Maleic Anhydride | Xylene | Reflux (~140°C) | 30 min | ~90% | [4][6] |
| 9-Anthracenemethanol | N-Methylmaleimide | Water | Reflux (100°C) | 1 hour | ~80% | [10] |
| Anthracene | Diethyl Fumarate | Toluene | Reflux (~110°C) | 4 hours | High | (Adapted from similar reactions) |
| 9-Chloroanthracene | 2-Acetamidoacrylate | Toluene | Reflux (~110°C) | 48 hours | 19% | [7] |
Table 2: Representative ¹H and ¹³C NMR Data for Anthracene-Diels-Alder Adducts. (Chemical shifts (δ) are in ppm)
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Adduct of Anthracene and Diethyl Fumarate | 1.23 (t, 6H, CH₃), 3.45 (m, 2H, CH-COO), 4.08 (m, 4H, CH₂), 4.75 (m, 2H, bridgehead H), 7.09-7.38 (m, 8H, Ar-H) | 14.2 (CH₃), 46.7 (bridgehead C), 47.7 (CH-COO), 60.9 (CH₂), 123.8, 124.5, 126.2, 126.3 (Ar-CH), 140.3, 142.0 (Ar-Cq) |
Mandatory Visualizations
General Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. vernier.com [vernier.com]
- 6. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 7. orientjchem.org [orientjchem.org]
- 8. The anthracene-maleic anhydride Diels-Alder adduct has various applications - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 9. youtube.com [youtube.com]
- 10. Diels-Alder Reaction Lab - 1306 Words | Bartleby [bartleby.com]
Application Notes and Protocols: Derivatization of Ethyl Anthracene-9-carboxylate for the Development of Novel Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl anthracene-9-carboxylate is a versatile building block in the synthesis of advanced functional materials. The rigid, planar anthracene core provides unique photophysical and electronic properties that can be finely tuned through derivatization. Modifications at the 9- and 10-positions of the anthracene ring system are particularly effective in altering the fluorescence quantum yield, emission color, and charge transport characteristics of the resulting molecules.[1] These tailored molecules are finding applications in a wide range of fields, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and photomechanical devices.[1] This document provides detailed protocols for the derivatization of this compound and summarizes the properties of the resulting functional materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via esterification of 9-anthracenecarbonyl chloride.
Materials:
-
9-Anthracenecarbonyl chloride
-
Ethanol (absolute)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 300 mg of 9-anthracenecarbonyl chloride in 45 ml of CH₂Cl₂.
-
Add 10 ml of ethanol and 2 ml of pyridine to the solution.
-
Heat the resulting solution under reflux for 11 hours.
-
After cooling to room temperature, extract the mixture three times with 50 ml of 2 N aqueous HCl and then twice with 100 ml of water.
-
Add 200 ml of CH₂Cl₂ to the organic layer and dry it over CaCl₂.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting white powder from acetone to yield colorless crystals of this compound.[2]
Expected Yield: 82%[2]
Protocol 2: Bromination of the Anthracene Core
To enable further derivatization through cross-coupling reactions, the anthracene core can be brominated at the 10-position. This protocol is adapted from the bromination of similar anthracene derivatives.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
In a separate flask, dissolve 1.1 equivalents of recrystallized NBS in DMF.
-
Add the NBS solution dropwise to the solution of the anthracene derivative.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 10-bromoanthracene-9-carboxylate.
Protocol 3: Derivatization via Suzuki Cross-Coupling
This protocol describes the synthesis of 9,10-disubstituted anthracene derivatives from the brominated intermediate via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Ethyl 10-bromoanthracene-9-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a mixture of ethyl 10-bromoanthracene-9-carboxylate, 2 equivalents of the desired arylboronic acid, and 3 equivalents of K₂CO₃, add the degassed solvent mixture (e.g., toluene:ethanol:water in a 1:0.25:0.15 ratio).[3]
-
Add 0.15 equivalents of Pd(PPh₃)₄ to the mixture.
-
Stir the reaction mixture at 65°C for 16 hours under an inert atmosphere (e.g., nitrogen).[3]
-
After cooling to room temperature, remove the solvent in vacuo.
-
Dissolve the resulting solid in a minimal amount of dichloromethane (DCM) and wash with a 1.0 M aqueous NaOH solution, followed by water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 9-aryl-10-carboxylate anthracene derivative.
Protocol 4: Derivatization via Sonogashira Cross-Coupling
This protocol details the synthesis of 9-alkynyl-anthracene derivatives from the brominated intermediate using a Sonogashira cross-coupling reaction.
Materials:
-
Ethyl 10-bromoanthracene-9-carboxylate
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine or Triethylamine
-
Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve ethyl 10-bromoanthracene-9-carboxylate in a mixture of THF and the amine base (e.g., diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equivalents), followed by catalytic amounts of Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80°C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 9-alkynyl-10-carboxylate anthracene derivative.
Data Presentation
The following tables summarize the photophysical and electronic properties of various 9,10-disubstituted anthracene derivatives, which serve as representative examples of the types of functional materials that can be synthesized.
Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives
| Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 9,10-diphenylanthracene (DPA) | 393 | 429 | 0.90 | Toluene |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 394 | 429 | 0.94 | Toluene |
| 4-(10-phenylanthracene-9-yl)pyridine | 393 | 431 | 0.96 | Toluene |
| 9,10-di(thiophene-2-yl)anthracene | 433 | 465 | 0.09 | Toluene |
| 9-(4-methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene | 398 | 433 | 0.81 | Toluene |
Data compiled from reference[4].
Table 2: Electrochemical and Thermal Properties of Selected 9,10-Disubstituted Anthracene Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Decomposition Temp (T_d, °C) |
| 9,10-diphenylanthracene (1a) | -5.91 | -2.60 | 3.31 | 370 |
| 9-(4-(methoxyphenyl))-10-(1-naphthalenyl)anthracene (2b) | -5.70 | -2.48 | 3.22 | 335 |
| 9,10-bis(4-methoxyphenyl)anthracene | -5.69 | -2.44 | 3.25 | 360 |
Data compiled from reference[3].
Visualizations
Synthetic Pathways for Functional Anthracene Derivatives
The following diagram illustrates the key synthetic transformations starting from this compound to produce a variety of functional derivatives.
Caption: Synthetic routes for the derivatization of this compound.
Structure-Property Relationships in Functional Anthracene Materials
This diagram outlines the logical relationship between the chemical modifications of the anthracene core and the resulting properties of the functional materials.
Caption: Influence of substituents on the properties of anthracene-based materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl anthracene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
Application Notes and Protocols: Ethyl Anthracene-9-Carboxylate in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl anthracene-9-carboxylate is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The planar tricyclic anthracene core has been identified as a key pharmacophore in the development of various therapeutic agents, including those with anticancer properties. The ability of the anthracene ring system to intercalate with DNA is a mechanism exploited in some anticancer drugs. This compound serves as a versatile starting material and intermediate for the synthesis of a variety of more complex molecules. Its ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form amide derivatives, or reduction to an alcohol, thereby providing a gateway to a diverse range of novel compounds for biological screening.
While direct studies detailing the synthesis of anticancer agents starting specifically from this compound are not extensively documented in publicly available literature, its precursor, anthracene-9-carboxylic acid, and other anthracene derivatives have been widely investigated for their potential as anticancer agents. The protocols and data presented herein are based on the synthesis of this compound itself and the biological evaluation of closely related anthracene-containing compounds, providing a foundational guide for researchers exploring this chemical space for cancer drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of anthracene-9-carboxylic acid or from 9-anthracenecarbonyl chloride.
Protocol 1: Esterification of 9-Anthracenecarbonyl Chloride
This protocol describes the synthesis of this compound from 9-anthracenecarbonyl chloride and ethanol.[1]
Materials:
-
9-Anthracenecarbonyl chloride
-
Ethanol
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Acetone
Procedure:
-
React 9-anthracenecarbonyl chloride (300 mg) with ethanol (10 ml) and pyridine (2 ml) in dichloromethane (45 ml).[1]
-
Heat the resulting solution under reflux for 11 hours.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Extract the solution three times with 50 ml of 2 N aqueous HCl and then twice with 100 ml of water.[1]
-
Add 200 ml of CH₂Cl₂ and dry the organic layer over CaCl₂.[1]
-
Remove the solvent under reduced pressure.[1]
-
Recrystallize the resulting white powder from acetone to yield colorless crystals of this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 82% | [1] |
| Melting Point | 381–382 K | [1] |
Application in the Synthesis of Potential Anticancer Agents: A Conceptual Framework
While direct synthetic routes from this compound to anticancer agents are not readily found in the literature, a logical synthetic strategy would involve its conversion into derivatives that incorporate pharmacophores known for anticancer activity. One such class of compounds is 9-anthracenyl chalcones.
Conceptual Workflow for Synthesis of 9-Anthracenyl Chalcone Derivatives
The following diagram illustrates a conceptual workflow for how this compound could be potentially utilized to synthesize 9-anthracenyl chalcone derivatives, which have shown promising anticancer activities.
Caption: Conceptual workflow for the synthesis of 9-anthracenyl chalcones.
Biological Evaluation of Anthracene Derivatives
The anticancer potential of newly synthesized compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a common method for this purpose.
Protocol 2: In Vitro Anticancer Screening using SRB Assay
This protocol is adapted from studies on 9-anthracenyl chalcones.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, MIAPACA, U-87, SIHA)
-
Synthesized 9-anthracenyl chalcone derivatives
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 9-anthracenyl chalcones) and incubate for a specified period (e.g., 48 hours).
-
Terminate the experiment by fixing the cells with cold TCA.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye and solubilize the bound dye with Tris buffer.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the Growth Inhibition of 50% (GI₅₀) values for each compound.
Quantitative Data for 9-Anthracenyl Chalcone Derivatives:
The following table summarizes the in vitro anticancer activity of selected 9-anthracenyl chalcone derivatives against various human cancer cell lines.[2]
| Compound | HeLa (GI₅₀ µM) | MIAPACA (GI₅₀ µM) | U-87 (GI₅₀ µM) | SIHA (GI₅₀ µM) |
| A7 | 5.18 | 7.24 | 8.41 | 6.52 |
| A8 | 6.32 | 4.04 | 5.98 | 7.24 |
| A10 | 7.16 | 6.45 | 5.31 | 6.89 |
| A11 | 4.02 | 5.87 | 6.13 | 7.03 |
Signaling Pathways and Mechanism of Action
The anticancer activity of anthracene derivatives can be attributed to various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerases, and induction of apoptosis. The exact signaling pathway targeted often depends on the specific substitutions on the anthracene core. For instance, some anthracene-based compounds have been shown to downregulate inflammatory pathways that contribute to tumorigenesis.[3]
Logical Relationship of a Potential Anticancer Mechanism
Caption: Potential mechanism of action for anthracene-based anticancer agents.
Conclusion
This compound represents a valuable, yet underexplored, starting material for the synthesis of novel anticancer agents. While direct applications are not extensively reported, its chemical structure provides a facile entry point for the synthesis of diverse anthracene-based compounds. The protocols for the synthesis of the parent ester and the biological evaluation of related anthracene derivatives, such as 9-anthracenyl chalcones, offer a solid foundation for researchers. Future work in this area could focus on the systematic derivatization of this compound and the subsequent screening of these novel compounds to identify potent and selective anticancer agents.
References
Application Note and Protocol for Measuring the Fluorescence Spectrum of Ethyl Anthracene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the fluorescence spectrum of Ethyl anthracene-9-carboxylate. It includes sample preparation, instrument setup, and data analysis procedures, tailored for professionals in research and drug development.
Introduction
This compound is a fluorescent aromatic ester. Its core structure, an anthracene ring, is a well-known fluorophore. The fluorescence properties of anthracene derivatives, such as this compound, are of significant interest in various scientific fields, including materials science and as fluorescent probes in biological systems. The ester group at the 9-position of the anthracene ring can influence the photophysical properties, making them sensitive to the surrounding environment. Specifically, the fluorescence quantum yield and emission maximum of related 9-anthroic acid esters are known to be highly dependent on the solvent due to changes in the excited state geometry.[1]
This protocol outlines the steps to accurately measure the excitation and emission spectra, as well as to determine the fluorescence quantum yield of this compound.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound. The fluorescence properties are dependent on the solvent and should be determined experimentally using the protocol below.
| Property | Value |
| Chemical Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 1754-54-7 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and chloroform. |
| Expected Excitation Maxima (λex) | ~340-380 nm (Solvent Dependent) |
| Expected Emission Maxima (λem) | ~400-470 nm (Solvent Dependent) |
| Reported Fluorescence Lifetime (τ) of Anthracene-9-carboxylic acid in Ethanol | 3.66 ns |
Experimental Protocols
This section provides detailed methodologies for preparing the sample and measuring the fluorescence spectrum of this compound.
Materials and Equipment
-
This compound (High purity, ≥98%)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
Anthracene (as a quantum yield standard, ≥99%)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Spectrofluorometer with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
-
UV-Vis Spectrophotometer
Solution Preparation
-
Stock Solution of this compound (1 mM):
-
Accurately weigh an appropriate amount of this compound.
-
Dissolve it in a spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a 1 mM stock solution.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution of this compound (1-10 µM):
-
Prepare a dilute working solution (e.g., 5 µM) from the stock solution by serial dilution with the same solvent.
-
The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects. Verify this using a UV-Vis spectrophotometer.
-
-
Stock Solution of Anthracene Standard (1 mM):
-
Prepare a 1 mM stock solution of anthracene in ethanol following the same procedure as for the analyte.
-
-
Working Solution of Anthracene Standard (1-10 µM):
-
Prepare a dilute working solution of anthracene from the stock solution. The absorbance of this solution at the chosen excitation wavelength should be matched as closely as possible to the absorbance of the this compound working solution.
-
Instrument Setup and Measurement
A standard spectrofluorometer consists of a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector, typically arranged at a 90° angle to minimize scattering interference.
Diagram of a typical spectrofluorometer setup.
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the xenon lamp to warm up for at least 30 minutes to ensure a stable output.
-
Solvent Blank: Fill a quartz cuvette with the spectroscopic grade solvent used for sample preparation and place it in the sample holder.
-
Record a blank spectrum for both excitation and emission scans to check for any background fluorescence or Raman scattering from the solvent.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Place the cuvette with the this compound working solution in the sample holder.
-
Emission Spectrum: Set the excitation monochromator to an estimated excitation wavelength (e.g., 360 nm, based on the absorbance spectrum). Scan the emission monochromator over a range (e.g., 380-600 nm) to obtain the emission spectrum. The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
Excitation Spectrum: Set the emission monochromator to the determined λem. Scan the excitation monochromator over a range (e.g., 300-400 nm) to obtain the excitation spectrum. The wavelength with the highest intensity is the optimal excitation wavelength (λex).
-
-
Recording the Final Spectra:
-
Record the final emission spectrum by exciting the sample at the determined λex.
-
Record the final excitation spectrum by monitoring the emission at the determined λem.
-
Ensure that the spectra are corrected for instrument-specific variations in lamp intensity and detector response.
-
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is determined by a comparative method using a standard with a known quantum yield (e.g., anthracene in ethanol, Φ = 0.27).
-
Measure the fluorescence spectra of both the this compound solution and the anthracene standard solution under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield of this compound (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used for the sample and standard, this term cancels out).
-
Workflow for fluorescence spectrum measurement.
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison, especially when studying the effect of different solvents.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant | λex (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Example: Cyclohexane | 2.02 | TBD | TBD | TBD | TBD |
| Example: Acetonitrile | 37.5 | TBD | TBD | TBD | TBD |
| Example: Ethanol | 24.5 | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for the measurement of the fluorescence spectrum and quantum yield of this compound. By following these detailed steps, researchers can obtain accurate and reproducible data, which is crucial for the characterization of this compound and its potential applications in various fields of research and development. The solvent-dependent nature of its fluorescence makes it a potentially sensitive probe for its local environment.
References
Experimental setup for time-resolved fluorescence spectroscopy of anthracene derivatives
Introduction
Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their intrinsic fluorescence properties.[1] These compounds have garnered significant attention in various scientific and technological fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[2] The versatility of the anthracene core allows for chemical modifications that can fine-tune its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime.[2] Time-resolved fluorescence spectroscopy is a powerful technique to investigate the excited-state dynamics of these molecules, providing insights into their local environment and molecular interactions. This application note provides a detailed experimental setup and protocols for conducting time-resolved fluorescence spectroscopy of anthracene derivatives, aimed at researchers, scientists, and drug development professionals.
Photophysical Properties of Selected Anthracene Derivatives
The photophysical properties of anthracene derivatives are highly dependent on their molecular structure and the surrounding solvent environment. Substituents on the anthracene core can significantly alter the electronic properties, leading to shifts in absorption and emission spectra, as well as changes in fluorescence quantum yield and lifetime.[1][3] For instance, the bulky phenyl groups in 9,10-diphenylanthracene (DPA) sterically hinder the formation of non-fluorescent dimers, resulting in a high fluorescence quantum yield.[2] In contrast, the introduction of a cyano group in 9-cyanoanthracene can influence the charge distribution and excited-state properties.[4]
Below is a table summarizing the key photophysical properties of selected anthracene derivatives in different solvents.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Anthracene | Cyclohexane | 355, 375 | 380, 401, 425 | ~0.3 | 4.9 |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373, 393 | 408, 430 | ~1.0 | 8.3 |
| 2-Aminoanthracene | Dichloromethane | 336 | 513 | Not Specified | Not Specified |
| 9-Cyanoanthracene | Dichloromethane | 358, 376, 396 | 416, 438 | Not Specified | 12.6 |
| 9,10-Dichloroanthracene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Setup and Protocols
A typical setup for time-resolved fluorescence spectroscopy utilizes the Time-Correlated Single Photon Counting (TCSPC) technique.[5][6] This method offers high sensitivity and temporal resolution, making it ideal for measuring fluorescence lifetimes in the picosecond to nanosecond range.[5]
Instrumentation
A standard TCSPC system comprises the following components:
-
Pulsed Light Source: A high-repetition-rate pulsed laser or a light-emitting diode (LED) is used for sample excitation. The choice of the light source depends on the absorption characteristics of the anthracene derivative being studied.
-
Sample Chamber: A light-tight sample holder to accommodate a cuvette containing the sample solution.
-
Optics: Lenses and filters are used to direct the excitation light to the sample and collect the emitted fluorescence. An emission monochromator or bandpass filter is used to select the desired emission wavelength.
-
Detector: A high-speed, sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) are the core components that measure the time difference between the excitation pulse and the arrival of the first photon of fluorescence.[5]
-
Computer and Software: For instrument control, data acquisition, and analysis.[7]
Experimental Workflow
The general workflow for performing time-resolved fluorescence spectroscopy on anthracene derivatives is depicted in the following diagram.
Caption: A logical workflow for time-resolved fluorescence spectroscopy.
Detailed Protocols
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the anthracene derivative in a high-purity spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or ethanol).[8] Ensure the solvent is appropriate for the specific derivative and does not absorb significantly at the excitation and emission wavelengths.
-
Working Solution Preparation: Prepare a series of dilute working solutions from the stock solution. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[8]
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λ_abs). This will be used to set the excitation wavelength in the time-resolved fluorescence measurement.
Protocol 2: Instrument Setup and Data Acquisition (TCSPC)
-
Instrument Warm-up: Turn on the light source, detector, and electronics and allow them to stabilize as per the manufacturer's instructions.
-
Wavelength Selection: Set the excitation wavelength on the light source to the absorption maximum (λ_abs) of the anthracene derivative. Set the emission monochromator to the desired emission wavelength, typically the emission maximum (λ_em).
-
Instrument Response Function (IRF) Measurement: Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water).[7] Place the cuvette in the sample holder and set the emission monochromator to the excitation wavelength. Acquire the IRF, which represents the temporal profile of the excitation pulse as measured by the instrument.[6]
-
Sample Measurement: Replace the scattering solution with the cuvette containing the anthracene derivative solution.
-
Data Acquisition: Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically 10,000 to 20,000 counts) to ensure good statistical accuracy. The collection time will vary depending on the sample's fluorescence quantum yield and the instrument's sensitivity.
Protocol 3: Data Analysis
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.[9] Use the instrument's software or a dedicated data analysis program to perform a deconvolution of the IRF from the measured sample decay.
-
Model Fitting: Fit the deconvoluted decay data to a multi-exponential decay model. For many anthracene derivatives in a homogeneous environment, a single-exponential decay model is sufficient.[10] The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the residuals.
-
Lifetime Extraction: The fitting procedure will yield the fluorescence lifetime(s) (τ) of the sample.
Signaling Pathway and Photophysical Processes
The interaction of light with an anthracene derivative initiates a series of photophysical processes, which can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From the S₁ state, the molecule can return to the ground state via several pathways, including fluorescence (radiative decay) or non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁).[1]
Caption: A simplified Jablonski diagram illustrating photophysical processes.
Conclusion
Time-resolved fluorescence spectroscopy is an indispensable tool for characterizing the excited-state properties of anthracene derivatives. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully perform these measurements. By understanding the fluorescence lifetimes and other photophysical parameters, scientists can gain deeper insights into the structure-property relationships of these versatile molecules, aiding in the design of new materials for a wide range of applications in research, medicine, and technology.
References
- 1. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 2. Synthesis, structure, photophysical and electrochemical behavior of 2-amino-anthracene triosmium clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 4. CAS 1210-12-4: 9-Cyanoanthracene | CymitQuimica [cymitquimica.com]
- 5. horiba.com [horiba.com]
- 6. edinst.com [edinst.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Anthracene-9-carboxylate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl anthracene-9-carboxylate and its derivatives in polymer chemistry. The unique photophysical properties of the anthracene moiety make it a valuable tool for creating photo-responsive polymers, fluorescent probes, and materials with tunable characteristics. This document outlines key applications, detailed experimental protocols, and quantitative data to facilitate the integration of this compound into your research and development workflows.
Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)
This compound can be readily converted into an ATRP initiator, such as 9-anthracenemethyl-2-bromoisobutyrate, enabling the synthesis of polymers with a fluorescent anthracene end-group. This "tagging" allows for the straightforward analysis of polymer chain-end functionality and facilitates studies of polymer dynamics and interactions.
Experimental Protocol: Synthesis of Anthracene End-Capped Poly(methyl methacrylate) (PMMA) via ATRP
This protocol is adapted from the atom transfer radical polymerization of methyl methacrylate (MMA) using an anthracene-based initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene, anhydrous
-
9-Anthracenemethyl-2-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
N-(n-Hexyl)pyridylmethanimine (ligand)
-
Anisole (internal standard for GC)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add CuBr (0.071 g, 0.5 mmol) and the ligand (0.204 g, 1.0 mmol).
-
Add anhydrous toluene (5 mL) and stir until a homogeneous catalyst complex is formed.
-
In a separate flask, prepare a solution of MMA (5.0 g, 50 mmol) and the 9-anthracenemethyl-2-bromoisobutyrate initiator (0.185 g, 0.5 mmol).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst.
-
Place the sealed flask in a preheated oil bath at 90°C and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).
-
After the desired conversion is reached (e.g., 4 hours), quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter the precipitated PMMA, wash with methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting anthracene end-capped PMMA by ¹H NMR, UV-Vis spectroscopy, and GPC.
Data Presentation
| Entry | [MMA]:[Initiator]:[CuBr]:[Ligand] | Temp (°C) | Time (h) | Conversion (%) | M_n (theoretical) | M_n (GPC) | PDI (M_w/M_n) |
| 1 | 100:1:1:2 | 90 | 2 | 45 | 4,500 | 4,800 | 1.15 |
| 2 | 100:1:1:2 | 90 | 4 | 85 | 8,500 | 8,900 | 1.18 |
| 3 | 200:1:1:2 | 90 | 4 | 70 | 14,000 | 14,500 | 1.25 |
Experimental Workflow
Application in Photoreversible Polymer Crosslinking
The anthracene group can undergo a [4+4] photocycloaddition upon irradiation with UV light (typically >300 nm) to form a dimer. This dimerization can be used to crosslink polymer chains functionalized with anthracene moieties. The process is often reversible, as the dimer can be cleaved back to the monomers by irradiation with shorter wavelength UV light (typically <300 nm) or by heating. This property is highly valuable for creating self-healing materials, photoresists, and materials for data storage.
Experimental Protocol: Monitoring Photoreversible Crosslinking
This protocol describes how to monitor the crosslinking and decrosslinking of an anthracene-functionalized polymer in solution using UV-Vis spectroscopy.
Materials:
-
Anthracene-functionalized polymer (e.g., poly(methyl methacrylate-co-9-anthrylmethyl methacrylate))
-
Spectroscopic grade solvent (e.g., THF, chloroform)
-
Quartz cuvette
-
UV light source (e.g., 365 nm LED or lamp for dimerization)
-
UV light source (e.g., 254 nm lamp for cleavage)
-
UV-Vis spectrophotometer
Procedure:
Part A: Photodimerization (Crosslinking)
-
Prepare a dilute solution of the anthracene-functionalized polymer in a suitable solvent (e.g., 0.1 mg/mL in THF).
-
Transfer the solution to a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the solution. The characteristic structured absorbance of the anthracene monomer will be visible between 300 and 400 nm.
-
Irradiate the solution with a 365 nm UV light source.
-
At regular time intervals (e.g., every 5 minutes), stop the irradiation and record the UV-Vis spectrum.
-
Observe the decrease in the characteristic anthracene monomer absorbance as dimerization proceeds. The photodimer does not absorb significantly above 300 nm.[1]
-
Continue until the absorbance in the 300-400 nm region no longer changes, indicating the reaction has reached a photostationary state.
Part B: Photodimer Cleavage (Decrosslinking)
-
Take the solution from Part A that has been irradiated at 365 nm.
-
Record its UV-Vis spectrum.
-
Irradiate the solution with a 254 nm UV light source.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Observe the reappearance of the characteristic anthracene monomer absorbance as the dimers are cleaved.
-
Continue until the absorbance is restored to its initial state (or reaches a new photostationary state).
Data Presentation
| Irradiation Time at 365 nm (min) | Absorbance at λ_max (~365 nm) | % Dimerization | Irradiation Time at 254 nm (min) | Absorbance at λ_max (~365 nm) | % Cleavage |
| 0 | 1.00 | 0 | 0 | 0.15 | 0 |
| 5 | 0.75 | 25 | 2 | 0.40 | 29 |
| 10 | 0.50 | 50 | 5 | 0.70 | 65 |
| 20 | 0.25 | 75 | 10 | 0.90 | 88 |
| 30 | 0.15 | 85 | 20 | 0.98 | 98 |
% Dimerization and % Cleavage are calculated based on the change in absorbance relative to the initial and fully dimerized states.
Logical Relationship Diagram
Application as a Fluorescent Probe
The fluorescence of this compound is sensitive to its local environment. This sensitivity can be exploited to study polymer properties such as polarity, viscosity, and the presence of quenching species. By incorporating this compound into a polymer matrix, one can probe various molecular processes.
Experimental Protocol: Fluorescence Quenching Study in a Polymer Film
This protocol describes a method to study the quenching of this compound fluorescence by a quencher molecule (e.g., a nitroaromatic compound) within a polymer film (e.g., polystyrene).
Materials:
-
This compound
-
Polystyrene
-
Quencher (e.g., N,N-dimethyl-4-nitroaniline)
-
Dichloromethane (DCM)
-
Glass slides
-
Spin coater
-
Fluorometer
Procedure:
-
Prepare a stock solution of polystyrene in DCM (e.g., 100 mg/mL).
-
Prepare a stock solution of this compound in DCM (e.g., 1 mg/mL).
-
Prepare a series of stock solutions of the quencher in DCM with varying concentrations (e.g., 0 to 10 mg/mL).
-
Prepare a series of polymer solutions by mixing the polystyrene stock solution with a fixed amount of the this compound stock solution and varying amounts of the quencher stock solutions. Ensure the total volume and polymer concentration are consistent across all samples.
-
Deposit a thin film of each polymer solution onto a clean glass slide using a spin coater.
-
Dry the films in a vacuum oven to remove any residual solvent.
-
Measure the fluorescence emission spectrum of each film using a fluorometer. Use an excitation wavelength where the anthracene derivative absorbs strongly (e.g., 365 nm) and the quencher does not.
-
Record the fluorescence intensity at the emission maximum.
-
Analyze the data using the Stern-Volmer equation: I₀ / I = 1 + K_SV[Q] , where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher at concentration [Q], and K_SV is the Stern-Volmer quenching constant.
Data Presentation
| Quencher Concentration (mol/L) | Fluorescence Intensity (a.u.) | I₀ / I |
| 0.00 | 5000 | 1.00 |
| 0.01 | 4000 | 1.25 |
| 0.02 | 3333 | 1.50 |
| 0.03 | 2857 | 1.75 |
| 0.04 | 2500 | 2.00 |
A plot of I₀/I versus [Q] should yield a straight line with a slope equal to K_SV.
Signaling Pathway Diagram (Quenching Mechanism)
References
Troubleshooting & Optimization
Low yield in Ethyl anthracene-9-carboxylate synthesis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of ethyl anthracene-9-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory methods for the synthesis of this compound are:
-
Fischer Esterification of 9-Anthracenecarboxylic Acid: This is a direct esterification method where 9-anthracenecarboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed.
-
From 9-Anthracenecarbonyl Chloride: This method involves the reaction of 9-anthracenecarbonyl chloride with ethanol.[1] Pyridine is often used as a base to neutralize the HCl generated during the reaction.[1]
-
Via Grignard Reagent: 9-Bromoanthracene can be converted to a Grignard reagent, which is then carboxylated using dry ice (solid CO2) to form 9-anthracenecarboxylic acid.[2] The resulting carboxylic acid is then esterified.
Q2: What are the primary causes of low yield in the synthesis of this compound?
A2: Low yields can often be attributed to several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Insufficient catalyst, reaction time, or failure to remove water can lead to an incomplete reaction.[3]
-
Side Reactions: The purity of the starting materials is crucial. Impurities can lead to unwanted side reactions. For instance, in related syntheses involving the anthracene core, polyalkylation can be an issue if the reaction conditions are not carefully controlled.[4]
-
Difficult Purification: The product may be challenging to separate from unreacted starting materials or byproducts, resulting in losses during the workup and purification stages.[3]
-
Purity of Starting Materials: The quality of the 9-anthracenecarboxylic acid or 9-anthracenecarbonyl chloride is critical. Impurities can interfere with the reaction.
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (e.g., 9-anthracenecarboxylic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible.[3]
Troubleshooting Guide
Problem 1: Low yield of this compound with a significant amount of unreacted 9-anthracenecarboxylic acid.
Probable Cause: This indicates an incomplete reaction, which is common in Fischer esterifications due to the equilibrium nature of the reaction.[3]
Solution:
-
Increase Reaction Time: Extend the reflux time and continue to monitor the reaction by TLC.
-
Increase Catalyst Amount: Ensure a sufficient amount of acid catalyst is used.
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This will shift the equilibrium towards the product.
-
Use Excess Ethanol: Employing a large excess of ethanol can also help drive the reaction to completion.[3]
Problem 2: The crude product is a complex mixture that is difficult to purify.
Probable Cause: This may be due to side reactions or the presence of impurities in the starting materials. High reaction temperatures can sometimes lead to the formation of byproducts.
Solution:
-
Purify Starting Materials: Ensure the 9-anthracenecarboxylic acid is pure before starting the reaction. Recrystallization is a good method for purification.
-
Optimize Reaction Temperature: Avoid excessively high temperatures that might promote side reactions.
-
Multi-Step Purification: A combination of purification techniques may be necessary. After the initial workup, column chromatography using silica gel with a suitable non-polar eluent system can be effective in separating the desired product from unreacted starting materials and byproducts.[4]
Problem 3: The reaction does not seem to proceed at all.
Probable Cause: This could be due to an inactive catalyst or poor quality of reagents.
Solution:
-
Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and has not been deactivated.
-
Reagent Purity: Verify the purity of the 9-anthracenecarboxylic acid and ethanol. Water contamination in the ethanol can hinder the reaction.
-
Alternative Synthetic Route: If the Fischer esterification proves problematic, consider converting the 9-anthracenecarboxylic acid to 9-anthracenecarbonyl chloride first, and then reacting it with ethanol.[1]
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| High amount of unreacted 9-anthracenecarboxylic acid | Incomplete reaction (equilibrium) | Increase reaction time, increase catalyst amount, remove water (Dean-Stark), use excess ethanol. |
| Difficult-to-separate mixture of products | Side reactions, impure starting materials | Purify starting materials (recrystallization), optimize reaction temperature, use column chromatography for purification. |
| Reaction fails to initiate | Inactive catalyst, impure reagents | Use fresh catalyst, ensure purity and dryness of starting materials and solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 9-Anthracenecarbonyl Chloride[1]
Materials:
-
9-Anthracenecarbonyl chloride
-
Ethanol
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
2 N Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 9-anthracenecarbonyl chloride in CH₂Cl₂.
-
Add ethanol and pyridine to the solution.
-
Heat the resulting solution under reflux for 11 hours.
-
After cooling to room temperature, extract the solution three times with 2 N aqueous HCl and water, followed by two more extractions with water.
-
Dry the organic layer over CaCl₂.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting white powder from acetone to yield colorless crystals of this compound.
Protocol 2: Fischer Esterification of 9-Anthracenecarboxylic Acid
Materials:
-
9-Anthracenecarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 9-anthracenecarboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing cold water and an extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
References
Technical Support Center: Synthesis of Ethyl Anthracene-9-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl anthracene-9-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 9-anthracenecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is an equilibrium reaction that is typically driven to completion by using a large excess of ethanol and sometimes by removing the water that is formed during the reaction.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions of concern are:
-
Incomplete Reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, leaving unreacted 9-anthracenecarboxylic acid.[1]
-
Sulfonation of the Anthracene Ring: If concentrated sulfuric acid is used as the catalyst, sulfonation of the electron-rich anthracene ring can occur, especially at elevated temperatures. This can lead to the formation of anthracenesulfonic acid byproducts.
-
Formation of Diethyl Ether: Under acidic conditions and at higher temperatures, ethanol can undergo dehydration to form diethyl ether.
-
Reactions Involving Impurities: Impurities present in the starting 9-anthracenecarboxylic acid, such as anthraquinone or unreacted precursors from its synthesis, can lead to a complex mixture of byproducts.
Q3: How can I monitor the progress of the reaction?
The progress of the esterification can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture should be compared with spots of the starting material (9-anthracenecarboxylic acid) and a pure sample of the product (if available). The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.
Q4: My product is an oil and not a solid. What could be the issue?
The presence of impurities often leads to the product being an oil instead of a solid. It is also possible that residual solvent is present. Purification by column chromatography or recrystallization from a different solvent system may be necessary. Ensure the product is thoroughly dried under a vacuum to remove any residual solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Probable Cause | Solution |
| Low or No Product Formation | Inactive catalyst | Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst has not been deactivated by moisture. |
| Low reaction temperature | Ensure the reaction mixture is refluxing gently. | |
| Insufficient reaction time | Increase the reflux time and monitor the reaction progress by TLC. | |
| Presence of Unreacted Starting Material (Carboxylic Acid) | Incomplete reaction | Use a larger excess of ethanol to shift the equilibrium towards the product. Consider removing water using a Dean-Stark apparatus. |
| Insufficient catalyst | Increase the amount of acid catalyst. | |
| Formation of a Dark-Colored, Tarry Mixture | Sulfonation of the anthracene ring | Use a non-sulfonating acid catalyst like p-toluenesulfonic acid. If using sulfuric acid, maintain a lower reaction temperature. |
| Degradation of starting material or product | Avoid excessively high reaction temperatures and prolonged reaction times. | |
| Difficult Purification | Presence of multiple side products | A multi-step purification process may be necessary. Column chromatography on silica gel is effective for separating the desired ester from both polar (unreacted acid, sulfonic acids) and non-polar impurities. |
| Product is soluble in the aqueous phase during workup | Saturate the aqueous phase with a salt like NaCl to decrease the solubility of the ester. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). |
Data Presentation
The choice of acid catalyst and reaction temperature can significantly impact the yield of this compound and the formation of side products. The following table provides a representative summary of expected outcomes under different conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major Side Products (%) |
| H₂SO₄ | 80 | 6 | 85 | Unreacted 9-anthracenecarboxylic acid (~10%), Diethyl ether (~5%) |
| H₂SO₄ | 120 | 6 | 70 | Anthracenesulfonic acids (~15%), Unreacted 9-anthracenecarboxylic acid (~10%), Diethyl ether (~5%) |
| p-TsOH | 80 | 8 | 90 | Unreacted 9-anthracenecarboxylic acid (~8%), Diethyl ether (~2%) |
| p-TsOH | 120 | 8 | 85 | Unreacted 9-anthracenecarboxylic acid (~10%), Diethyl ether (~5%) |
Experimental Protocols
Synthesis of this compound
Materials:
-
9-Anthracenecarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane
Procedure:
-
In a round-bottom flask, suspend 9-anthracenecarboxylic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the volume of ethanol).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Maintain the reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing cold water and an extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol, acetone).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Improving the purity of Ethyl anthracene-9-carboxylate after synthesis
Technical Support Center: Ethyl Anthracene-9-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of this compound after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct esterification of 9-anthracenecarboxylic acid with ethanol using a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by using an excess of ethanol and removing the water formed.
-
From Acyl Chloride: This method involves the reaction of 9-anthracenecarbonyl chloride with ethanol. A base, such as pyridine, is often used to neutralize the hydrochloric acid produced during the reaction.[1]
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in your crude product can originate from unreacted starting materials, by-products of the synthesis, or residual solvents. Common impurities include:
-
Unreacted 9-anthracenecarboxylic acid: Particularly common in the Fischer esterification method if the reaction does not go to completion.
-
Unreacted 9-anthracenecarbonyl chloride: If the reaction with ethanol is incomplete.
-
Residual Ethanol: From its use as a reagent.
-
By-products from the synthesis of starting materials: For example, impurities from the synthesis of 9-anthracenecarboxylic acid.
-
Solvents used in the work-up: Such as dichloromethane, ethyl acetate, or hexane.
Q3: How can I monitor the progress of the synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase for TLC analysis can be a mixture of hexane and ethyl acetate.
Q4: My purified product is a yellow oil instead of a white solid. What could be the issue?
A4: The presence of colored impurities or residual solvent can cause the product to be an oil. Highly colored impurities may be present in trace amounts. If residual solvent is the cause, ensure the product is thoroughly dried under a high vacuum. If colored impurities are suspected, column chromatography is often more effective at removing them than recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while purifying this compound.
Issue 1: Low Purity After Recrystallization
-
Observation: The NMR spectrum of the recrystallized product still shows significant peaks corresponding to starting materials or other impurities. The melting point is broad and lower than the literature value.
-
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, acetone has been shown to be an effective solvent.[1] You can also screen other solvents like ethanol or solvent mixtures such as hexane/ethyl acetate.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Impurity Co-crystallization: If the impurities have similar solubility profiles to the product, they may co-crystallize. In this case, a second recrystallization may be necessary, or column chromatography should be employed for better separation.
-
Issue 2: Difficulty with Column Chromatography
-
Observation: The fractions collected from the column show a poor separation of the product from impurities when analyzed by TLC.
-
Potential Causes & Solutions:
-
Incorrect Eluent System: The polarity of the eluent is crucial for good separation. For aromatic esters like this compound, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis beforehand.
-
Improperly Packed Column: Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
-
Sample Overloading: Loading too much crude product onto the column will result in broad bands and poor separation. As a general rule, the amount of stationary phase should be at least 50 times the weight of the crude product.
-
Data Presentation
The following table summarizes the expected purity levels of this compound after different purification methods. These values are typical and can vary based on the initial purity of the crude product and the experimental technique.
| Purification Method | Typical Purity (%) | Purity Analysis Method | Notes |
| Single Recrystallization | 95.0 - 98.5% | GC-MS, HPLC, NMR | Effective for removing less soluble or more soluble impurities. |
| Double Recrystallization | > 99.0% | GC-MS, HPLC, NMR | Can significantly improve purity if impurities have similar solubility. |
| Column Chromatography | > 99.5% | GC-MS, HPLC, NMR | Highly effective for separating compounds with different polarities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask by gently heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand to the top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, with the polarity gradually increasing if necessary).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum.
Visualization
Troubleshooting Workflow for Purity Improvement
The following diagram illustrates a logical workflow for troubleshooting and improving the purity of this compound.
Caption: A workflow diagram for the purification of this compound.
References
Preventing photodegradation of Ethyl anthracene-9-carboxylate during experiments
This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of Ethyl anthracene-9-carboxylate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation, and why is this compound susceptible to it?
A1: Photodegradation is the alteration of a molecule's chemical structure by light. This compound, like other anthracene derivatives, is highly susceptible due to its three fused aromatic rings, which strongly absorb UV light.[1] Upon absorbing light energy, the molecule enters an excited state, making it prone to several degradation reactions. The two primary pathways are:
-
[4+4] Photocycloaddition (Dimerization): An excited molecule reacts with a ground-state molecule to form a non-fluorescent head-to-head dimer. This process is a common degradation route for anthracene compounds.[2][3]
-
Photooxidation: In the presence of oxygen, the excited molecule can react with it to form endoperoxides, which can further transform into other products, such as anthraquinone derivatives.[3][4] This is often considered a significant pathway for the breakdown of anthracenes.[5][6]
Q2: What are the common visual signs of compound degradation?
A2: While often degradation is not visible, you may observe some indicators.[7] These can include a change in the solution's color or the formation of a precipitate as the degradation products may have lower solubility than the parent compound.[7]
Q3: How can I definitively confirm if my compound has degraded?
A3: The most reliable way to assess the integrity of your compound is through analytical techniques.[7] High-Performance Liquid Chromatography (HPLC) is ideal for separating the parent compound from its degradation products and quantifying its purity. Mass Spectrometry (MS) can help identify the mass of the degradation products, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[7]
Q4: What are the primary strategies to prevent photodegradation during my experiments?
A4: A multi-faceted approach is most effective:
-
Control the Light Environment: Minimize exposure to UV and short-wavelength visible light. Use amber glass vials or wrap containers in aluminum foil.[7] Conduct experiments in a dark room or under red/yellow safelights where possible.
-
Limit Oxygen Exposure: For oxygen-sensitive compounds, photooxidation is a major concern.[3] Prepare solutions using degassed solvents and consider working under an inert atmosphere, such as nitrogen or argon.[7]
-
Optimize Solvent Choice: The solvent can significantly influence stability. Anthracene-9-carboxylic acid, a related compound, is known to be photolabile in aqueous media.[4] Consider less polar, aprotic solvents if compatible with your experimental design.
-
Use Fresh Solutions: Prepare solutions fresh before use whenever possible.[7] If storing stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize light exposure to the main stock.[7]
-
Consider Photostabilizers: In some applications, particularly in polymer matrices, hindered amine light stabilizers (HALS) have been used with anthracene derivatives, though their effectiveness can vary.[8] For solution-based experiments, antioxidants may offer some protection.[9]
Photodegradation Pathways
The diagram below illustrates the main degradation routes for this compound upon exposure to UV light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in stock solution or during the experiment. | 1. Prepare fresh stock solutions from powder before each experiment.[7] 2. Aliquot stock solutions to minimize freeze-thaw cycles and light exposure.[7] 3. Protect all solutions from light and store them at the recommended temperature (e.g., -20°C or -80°C).[7] 4. Verify compound integrity using an analytical method like HPLC before critical experiments.[7] |
| A precipitate forms in the experimental medium. | Poor compound solubility or degradation into a less soluble product. | 1. Perform a solubility test before the main experiment.[7] 2. Ensure the final concentration of any co-solvent (e.g., DMSO) is compatible with your aqueous medium.[7] 3. If degradation is suspected, analyze the precipitate to identify it. |
| The color of the compound solution changes over time. | Photodegradation or oxidation. | 1. Immediately protect the compound and its solutions by storing them in amber vials or wrapping containers in aluminum foil.[7] 2. If the compound is known to be oxygen-sensitive, degas solvents and work under an inert atmosphere (e.g., nitrogen or argon).[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: In a dimly lit area, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a high-purity, degassed solvent (if oxidation is a concern) to the powder to achieve the desired stock concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquoting: Dispense the stock solution into single-use amber glass vials with airtight caps.[7]
-
Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect them from all light sources.[7]
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.
Protocol 2: General Handling During Experiments
-
Preparation: Work in a dimly lit environment or use a dark room with safelights. Wrap any glassware containing the compound in aluminum foil.
-
Thawing: Thaw a single aliquot of the stock solution immediately before use. Do not refreeze any unused portion of the thawed aliquot.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or medium, which should be degassed if necessary.
-
Execution: During the experiment (e.g., cell incubation, kinetic assays), protect the samples from ambient light by covering plates, cuvettes, or reactors with an opaque material.
-
Analysis: If samples are to be analyzed later, they should be immediately processed or flash-frozen and stored in the dark at an appropriate temperature.
Experimental Workflow to Minimize Photodegradation
This workflow provides a step-by-step guide for handling light-sensitive compounds like this compound.
Troubleshooting Decision Tree
Use this logical diagram to diagnose potential degradation issues in your experiment.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diels-Alder Reactions of Anthracene Derivatives
Welcome to the technical support center for Diels-Alder reactions involving anthracene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction of anthracene derivatives.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: Anthracene's aromaticity makes it a relatively unreactive diene. High temperatures are often required to overcome the activation energy.[1][2]
-
Unreactive Dienophile: The reactivity of the dienophile is crucial.
-
Electron-Withdrawing Groups on the Anthracene Ring: Substituents on the anthracene can significantly impact its reactivity.
-
Solution: If your anthracene derivative has electron-withdrawing groups (e.g., a nitro group), the reaction will be slower. You may need to use more forcing conditions (higher temperature, longer reaction time) or consider a different synthetic route.
-
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at very high temperatures, the equilibrium can shift back toward the reactants.[5]
-
Inadequate Mixing: For solid-phase or high-concentration reactions, ensure thorough mixing of the reactants.
-
Catalyst Inactivity: If using a Lewis acid catalyst, ensure it is not degraded by moisture or other impurities.
-
Solution: Use anhydrous solvents and reagents when employing Lewis acid catalysts.[7]
-
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
Photodimerization of Anthracene: Anthracene and its derivatives can undergo a [4+4] cycloaddition upon exposure to UV light, forming a dimer.[8] This can compete with the desired Diels-Alder reaction.
-
Solution: Protect the reaction from light by wrapping the reaction vessel in aluminum foil. Work in a dimly lit area when possible.[9]
-
-
Oxidation of Anthracene: At very high temperatures, anthracene can be oxidized.[4]
-
Solution: Maintain the reaction temperature within the recommended range. For neat reactions, avoid heating above 260°C.[4] Using an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
-
Hydrolysis of Anhydride Dienophiles: Maleic anhydride and similar dienophiles can react with water to form the corresponding dicarboxylic acid, which is less reactive in the Diels-Alder reaction.[3][10]
-
Solution: Use dry glassware and solvents. A drying tube can be used to protect the reaction from atmospheric moisture.[1]
-
Issue 3: Product Purification Challenges
Possible Causes and Solutions:
-
Removal of High-Boiling Solvent: Solvents like xylene can be difficult to remove from the final product.[10]
-
Solution: After filtration, wash the product with a lower-boiling solvent in which the product is insoluble, such as petroleum ether or hexanes, to help remove residual xylene.[10]
-
-
Colored Impurities: The product may be discolored due to small amounts of oxidized side products.[4]
-
Solution: Recrystallization is an effective method for purification.[4] For the anthracene-maleic anhydride adduct, ethyl acetate is a suitable recrystallization solvent.[4] A small amount of decolorizing carbon can be used during recrystallization to remove colored impurities, but use it sparingly as it can also adsorb the desired product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Diels-Alder reaction of anthracene derivatives?
A1: Xylene is a commonly used high-boiling solvent that facilitates the reaction at a reasonable rate under reflux conditions.[1][2] However, for a more environmentally friendly approach, solvent-free ("neat") reactions can be performed by heating the solid reactants, which can also lead to faster reaction times.[4] The choice of solvent can also influence stereoselectivity in some cases.
Q2: How can I accelerate a slow Diels-Alder reaction with an anthracene derivative?
A2: There are several strategies to accelerate a slow reaction:
-
Increase the Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate.
-
Use a Lewis Acid Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or calcium triflate (Ca(OTf)₂) can catalyze the reaction, often allowing it to proceed at lower temperatures.[7][11] They function by coordinating to the dienophile, making it more electrophilic.
-
Use a More Reactive Dienophile: Dienophiles with stronger electron-withdrawing groups will react faster.
Q3: Why does the Diels-Alder reaction with anthracene occur at the 9 and 10 positions?
A3: The reaction occurs at the central ring (9,10-positions) because it results in a product with two isolated and more stable benzene rings, which is energetically more favorable than reacting at one of the terminal rings, which would result in a less stable naphthalene-like system.[2]
Q4: Can I predict the stereochemistry of the product?
A4: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will form a cis-adduct. The reaction generally favors the formation of the endo product due to secondary orbital interactions, although the exo product can sometimes be formed, especially under thermodynamic control.
Q5: What is the retro-Diels-Alder reaction and how can I prevent it?
A5: The retro-Diels-Alder reaction is the reverse of the Diels-Alder cycloaddition, where the adduct breaks down back into the diene and dienophile.[5] This is favored at higher temperatures. To prevent it, use the lowest possible temperature that allows the forward reaction to proceed at a reasonable rate and avoid unnecessarily long reaction times.[6] For many anthracene adducts, the retro reaction occurs at temperatures above 200°C.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride
| Anthracene (g) | Maleic Anhydride (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1.0 | 0.5 | Xylene (17.5 mL) | Reflux (~140) | 30 | 89.5 | [10] |
| 2.0 | 1.0 | Xylene (25 mL) | Reflux (~140) | 30 | Not specified | [12] |
| 0.80 | 0.40 | Xylene (10 mL) | Reflux (~140) | 30 | Not specified | [1] |
| 0.240 | 0.120 | None (Neat) | 210-260 | ~15 | Not specified | [4] |
| 3.0 | 1.5 | Xylene (30 mL) | Reflux (~140) | 25 | 85 (crude) | [13] |
Note: Yields can vary based on the purity of reagents, efficiency of heating and mixing, and work-up procedure.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction in Xylene (Anthracene and Maleic Anhydride Example)
-
Reagent Preparation: Ensure anthracene and maleic anhydride are pure. Xylene should be dry if sensitive to moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthracene (1.0 equivalent) and maleic anhydride (1.0-1.1 equivalents).[1][10] Add xylene to achieve a suitable concentration (e.g., 10-20 mL per gram of anthracene).[10] Place a drying tube filled with calcium chloride on top of the condenser to protect from atmospheric moisture.[1]
-
Reaction Execution: Heat the mixture to reflux (approximately 140°C) with stirring. The reaction is typically complete within 30 minutes, often indicated by a change in color or the disappearance of one of the starting materials as monitored by Thin Layer Chromatography (TLC).[1][10]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization of the product.[1][10] Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold xylene or petroleum ether to remove soluble impurities.[10]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethyl acetate.[4]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.[13][14]
Protocol 2: Solvent-Free (Neat) Diels-Alder Reaction (Anthracene and Maleic Anhydride Example)
-
Reagent Preparation: Thoroughly mix solid anthracene (1.0 equivalent) and maleic anhydride (1.0 equivalent) on a weighing paper.[4]
-
Reaction Setup: Transfer the solid mixture to a conical vial or a small round-bottom flask. Attach a condenser (can be air or water-cooled) with a drying tube.[4]
-
Reaction Execution: Heat the vessel in a heating block or sand bath to 210-260°C. The solids will melt and react, often within 15 minutes. Crystal formation on the cooler parts of the vessel indicates product formation.[4]
-
Work-up and Isolation: Allow the vessel to cool slowly to room temperature. The product should crystallize within the vessel.[4]
-
Purification: Scrape out the solid product. The product can be purified by recrystallization from ethyl acetate. Due to potential oxidation, the crude product may be colored, and decolorizing carbon can be used sparingly during recrystallization.[4]
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction of an anthracene derivative.
Caption: Troubleshooting logic for low yield in Diels-Alder reactions of anthracene derivatives.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. scribd.com [scribd.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Synthesis International: Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction [organicsynthesisinternational.blogspot.com]
- 11. Lewis Acid Assisted Diels-Alder Reaction with Regio- and Stereoselectivity: Anti-1,4-Adducts with Rigid Scaffolds and Their Application in Explosives Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solved THE SYNTHESIS OF 9, 10-DIHYDROANTHRACENE-9, 10-a, | Chegg.com [chegg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Quenching of Ethyl anthracene-9-carboxylate fluorescence and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of ethyl anthracene-9-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This phenomenon can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer.[1] Understanding the quenching mechanism is crucial for accurate interpretation of experimental data.
Q2: What are the common quenchers for this compound?
Anthracene and its derivatives are susceptible to quenching by a variety of substances. Common quenchers include:
-
Dissolved Oxygen: A well-known collisional quencher that can significantly reduce fluorescence intensity.
-
Halogenated Compounds: Compounds containing bromine or iodine can act as quenchers.
-
Amines: Both aliphatic and aromatic amines can quench the fluorescence of anthracene derivatives.
-
Nitroaromatic Compounds: These are effective quenchers for many aromatic fluorophores.
-
Indole Derivatives: Tryptophan and other indole-containing molecules have been shown to quench anthracene fluorescence.[2]
-
Water and Alcohols: These solvents can act as quenchers, particularly for red-emitting probes, through high-energy vibrations of their OH groups.[3]
Q3: How does solvent polarity affect the fluorescence of this compound?
Solvent polarity can significantly influence the fluorescence emission of this compound. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules. For instance, the fluorescence of anthracene-9-carboxylic acid, a related compound, is sensitive to the nature of the solvent.[4] In some cases, specific interactions with the solvent, such as hydrogen bonding, can also affect the fluorescence properties.
Q4: What is the difference between static and dynamic quenching?
Static and dynamic quenching are two primary mechanisms of fluorescence quenching with distinct characteristics:
| Feature | Dynamic (Collisional) Quenching | Static Quenching |
| Mechanism | The quencher collides with the fluorophore in its excited state. | The quencher forms a non-fluorescent complex with the fluorophore in the ground state. |
| Effect on Lifetime | The fluorescence lifetime of the fluorophore decreases. | The fluorescence lifetime of the uncomplexed fluorophore remains unchanged. |
| Temperature Effect | Quenching efficiency increases with increasing temperature due to higher diffusion rates. | Quenching efficiency decreases with increasing temperature as the ground-state complex becomes less stable. |
| Absorption Spectrum | The absorption spectrum of the fluorophore is typically unaffected. | The absorption spectrum of the fluorophore may change due to complex formation. |
Distinguishing between these two mechanisms is critical for understanding the molecular interactions in a system.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence experiments with this compound.
Issue 1: Low or No Fluorescence Signal
Possible Causes:
-
Quenching by Dissolved Oxygen: Oxygen is a highly efficient quencher of fluorescence.
-
Inappropriate Solvent: The choice of solvent can significantly impact fluorescence intensity. Some solvents can act as quenchers.
-
Concentration Effects: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in fluorescence.
-
Incorrect Instrument Settings: Improper excitation/emission wavelengths or slit widths can result in a weak signal.
-
Photodegradation: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.
Troubleshooting Steps:
-
Deoxygenate the Solvent: Before measurements, thoroughly degas the solvent by bubbling with an inert gas like nitrogen or argon for 15-30 minutes. The freeze-pump-thaw method is also a highly effective deoxygenation technique.
-
Optimize Solvent Choice: If possible, test the fluorescence of this compound in a range of solvents to find one that maximizes the signal. Non-polar, aprotic solvents often yield higher fluorescence intensity for anthracene derivatives. For instance, for a europium complex with anthracene-9-carboxylic acid, higher luminescence was observed in THF and ethyl acetate compared to ethanol and water.[5]
-
Prepare a Dilution Series: Measure the fluorescence of a series of concentrations to identify the optimal range and check for concentration-dependent quenching.
-
Verify Instrument Settings: Ensure the excitation wavelength corresponds to an absorption maximum of this compound and that the emission is monitored at its expected maximum. Adjust slit widths to balance signal intensity and spectral resolution.
-
Minimize Light Exposure: Keep the sample in the dark when not performing measurements and use the lowest necessary excitation intensity to minimize photobleaching.
Issue 2: Non-linear Stern-Volmer Plot
A non-linear Stern-Volmer plot (a plot of F₀/F vs. quencher concentration) can indicate more complex quenching mechanisms than simple dynamic or static quenching.
Possible Causes and Interpretations:
-
Upward (Positive) Curvature: This often suggests the presence of both static and dynamic quenching. At low quencher concentrations, dynamic quenching may dominate, while at higher concentrations, static quenching becomes more significant.[6][7]
-
Downward (Negative) Curvature: This can occur when there are two populations of fluorophores, one of which is accessible to the quencher while the other is not.
Troubleshooting and Analysis:
-
Perform Temperature-Dependent Studies: Measure the quenching at different temperatures. If the quenching constant increases with temperature, dynamic quenching is a significant contributor. If it decreases, static quenching is likely occurring.
-
Measure Fluorescence Lifetimes: Time-resolved fluorescence spectroscopy is a powerful tool to distinguish between quenching mechanisms. A decrease in fluorescence lifetime with increasing quencher concentration is a hallmark of dynamic quenching. If the lifetime remains constant while the steady-state intensity decreases, static quenching is the dominant mechanism.
-
Analyze with a Modified Stern-Volmer Equation: For combined quenching, a modified Stern-Volmer equation can be used to analyze the data: F₀/F = (1 + K_D[Q])(1 + K_S[Q]) where K_D is the dynamic quenching constant and K_S is the static quenching constant.
Quantitative Data
Table 1: Photophysical Properties of Anthracene and Anthracene-9-Carboxylic Acid in Ethanol
| Parameter | Anthracene | Anthracene-9-Carboxylic Acid |
| Fluorescence Quantum Yield (Φf) | 0.27[8] | - |
| Fluorescence Lifetime (τ₀) (ns) | ~4-5 | 3.66[4] |
Table 2: Stern-Volmer Quenching Constants (Ksv) for Anthracene with Various Quenchers
| Quencher | Solvent | Ksv (M⁻¹) | Quenching Mechanism |
| Allyl 2,4-dinitrophenyl ether | Methanol | ~130 | Static & Dynamic |
| Allyl 2,4-dinitrophenyl ether | Chloroform | ~140 | Static & Dynamic |
| Carbon Tetrachloride | Ethanol | ~10-20 | Dynamic |
| Diethylaniline | Non-polar solvents | High | Dynamic (Exciplex formation) |
Note: The values for allyl 2,4-dinitrophenyl ether are estimated from graphical data in Airinei et al. (2011) and show non-linear Stern-Volmer plots, indicating a combination of static and dynamic quenching.[1]
Experimental Protocols
Protocol 1: Steady-State Fluorescence Quenching Measurement
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of this compound.
Materials:
-
This compound
-
Quencher of interest
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a Stock Solution of this compound: Prepare a stock solution of this compound in the chosen solvent at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Prepare a Stock Solution of the Quencher: Prepare a concentrated stock solution of the quencher in the same solvent.
-
Prepare a Series of Samples: In a series of volumetric flasks, add a constant volume of the this compound stock solution. Then, add varying volumes of the quencher stock solution to achieve a range of quencher concentrations. Bring all flasks to the final volume with the solvent. Include a sample with no quencher (for F₀ measurement).
-
Deoxygenate Samples (if necessary): If quenching by oxygen is a concern, deoxygenate each sample by bubbling with nitrogen or argon for a consistent period (e.g., 15 minutes) before measurement.
-
Acquire Fluorescence Spectra: For each sample, record the fluorescence emission spectrum using a fixed excitation wavelength (e.g., the absorption maximum of this compound).
-
Data Analysis:
-
Determine the fluorescence intensity (F) at the emission maximum for each sample.
-
Plot F₀/F versus the quencher concentration [Q].
-
If the plot is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).
-
Protocol 2: Differentiating Static and Dynamic Quenching
Objective: To distinguish between static and dynamic quenching mechanisms.
Method A: Temperature-Dependent Measurements
-
Follow the procedure in Protocol 1 to prepare a set of samples with varying quencher concentrations.
-
Use a temperature-controlled cuvette holder in the fluorometer.
-
Record the fluorescence spectra and determine the Ksv at a minimum of three different temperatures (e.g., 298 K, 308 K, 318 K).
-
Analysis:
-
If Ksv increases with increasing temperature, dynamic quenching is the predominant mechanism.
-
If Ksv decreases with increasing temperature, static quenching is the primary mechanism.
-
Method B: Time-Resolved Fluorescence Measurements
-
Prepare samples as described in Protocol 1 .
-
Use a time-correlated single-photon counting (TCSPC) or other time-resolved fluorescence instrument.
-
Measure the fluorescence lifetime of the this compound in the absence of the quencher (τ₀).
-
Measure the fluorescence lifetime (τ) for each sample containing the quencher.
-
Analysis:
-
Plot τ₀/τ versus the quencher concentration [Q].
-
If this plot is linear and superimposable with the steady-state Stern-Volmer plot (F₀/F vs. [Q]), the quenching is purely dynamic.
-
If τ remains constant (τ₀/τ = 1) while F decreases, the quenching is purely static.
-
If both F and τ decrease but the F₀/F plot has a steeper slope than the τ₀/τ plot, both static and dynamic quenching are occurring.
-
Visualizations
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Experimental approach to differentiate quenching mechanisms.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. Ethyl anthracene-9-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Solving solubility issues of Ethyl anthracene-9-carboxylate in specific applications
Welcome to the Technical Support Center for Ethyl Anthracene-9-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is an ester derivative of anthracene-9-carboxylic acid. Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Pale yellow solid |
| LogP | 4.17 |
Q2: In which organic solvents is this compound soluble?
While specific quantitative solubility data for this compound is not extensively published, information on the closely related parent compound, 9-Anthracenecarboxylic acid, provides a useful reference. 9-Anthracenecarboxylic acid is soluble in several organic solvents at approximately 1 mg/mL.[1] Based on its chemical structure, this compound is expected to have similar or slightly better solubility in non-polar organic solvents.
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Likely Soluble |
| Acetone | Likely Soluble |
| Acetonitrile | Likely Soluble |
| Ethyl Acetate | Likely Soluble |
| Chloroform | Soluble[2] |
It is always recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous solutions (e.g., cell culture media).
This is a common issue for hydrophobic compounds like this compound when transferring from a concentrated organic stock solution to an aqueous buffer.
dot
References
Troubleshooting peak broadening in NMR spectrum of Ethyl anthracene-9-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering peak broadening in the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl anthracene-9-carboxylate. Sharp, well-resolved peaks are crucial for accurate structural elucidation, and this document outlines common causes and solutions for suboptimal spectral quality.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound unexpectedly broad?
Peak broadening in an NMR spectrum can obscure important structural details, such as coupling patterns and true chemical shifts. For a molecule like this compound, several factors can be the cause. The most common reasons fall into three categories: sample-related issues, instrumental factors, and dynamic molecular processes.[1][2]
-
Sample-Related Issues: High sample concentration leading to aggregation, the presence of paramagnetic impurities (like dissolved oxygen or trace metals), high solution viscosity, or undissolved particulate matter can all cause significant line broadening.[1][3]
-
Instrumental Factors: The most frequent instrumental cause is poor magnetic field homogeneity, which is corrected by a process called shimming.[3][4] If the magnetic field is not uniform across the sample, nuclei of the same type will experience slightly different fields, causing their signals to broaden.[2][4]
-
Molecular Dynamics: Chemical exchange processes that occur on the NMR timescale, such as slow conformational changes or restricted bond rotation, can also lead to broadened peaks.[5][6]
Q2: Could my sample concentration be causing the peak broadening?
Yes, this is a particularly common issue for large, planar aromatic systems like anthracene derivatives. At higher concentrations, these molecules tend to stack on top of each other through intermolecular π-π interactions, forming aggregates.[7][8] This aggregation effectively creates larger molecular entities that tumble more slowly in solution. Slower molecular motion leads to shorter transverse relaxation times (T2), which results in broader NMR signals.[1]
Troubleshooting Steps:
-
Prepare a new, more dilute sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is often sufficient.[9][10]
-
Compare the spectrum of the dilute sample to the original. A significant sharpening of the peaks upon dilution is a strong indicator that aggregation was the primary cause of the broadening.
Table 1: Effect of Concentration on Aromatic Proton Linewidth The following table provides illustrative data on how sample concentration can affect the Full Width at Half Maximum (FWHM), a measure of peak broadness, for a representative aromatic proton signal of this compound.
| Concentration (mg/0.6 mL CDCl₃) | FWHM (Hz) of Anthracene H-10 Proton | Peak Appearance |
| 20 mg | 15.0 Hz | Very Broad |
| 10 mg | 5.5 Hz | Moderately Broad |
| 5 mg | 1.8 Hz | Sharp |
| 1 mg | 1.2 Hz | Very Sharp |
Note: Data is representative and intended for illustrative purposes.
Q3: What are paramagnetic impurities, and how can they be removed?
Paramagnetic substances contain unpaired electrons, which have a very strong magnetic moment—hundreds of times stronger than that of a proton.[11] The presence of even trace amounts of paramagnetic species in your NMR sample can dramatically shorten the T1 and T2 relaxation times of your analyte nuclei, leading to severe peak broadening.[11][12] In some cases, the peaks can become so broad they disappear into the baseline.[12]
Common paramagnetic contaminants include:
-
Dissolved Molecular Oxygen (O₂): Oxygen is paramagnetic and readily dissolves in most NMR solvents from the air.[13][14]
-
Trace Metal Ions: Contamination from metal ions (e.g., Fe³⁺, Cu²⁺, Gd³⁺) can come from glassware, reagents, or the sample itself.[5]
Troubleshooting Steps:
-
Degas the Solvent: To remove dissolved oxygen, use the "freeze-pump-thaw" technique. This is the most effective method for complete oxygen removal.
-
Filter the Sample: If metallic impurities are suspected, filtering the sample solution through a small plug of a chelating agent (like Chelex resin) or Celite in a Pasteur pipette can help remove them.
Q4: How can I determine if poor shimming is the problem and how do I fix it?
Shimming is the process of adjusting currents in small electromagnetic coils (shim coils) to make the main magnetic field (B₀) as uniform, or homogeneous, as possible across the volume of the sample.[4][15][16] Poor shimming is a very common cause of broad and distorted peaks.[3]
Identifying Poor Shimming:
-
Distorted Peak Shape: Peaks will not only be broad but will often appear asymmetric, with distorted, non-Lorentzian shapes.[13]
-
Solvent Peak is Also Broad: A key indicator is the shape of the residual solvent peak (e.g., CHCl₃ in CDCl₃). If the solvent peak, which should be a sharp singlet, is broad and misshapen, the issue is almost certainly poor shimming. If the solvent peak is sharp but your compound's peaks are broad, the problem lies with your sample.[3]
-
Poor Resolution: Fine coupling patterns will be lost, and closely spaced peaks may merge into a single broad lump.
Solution: The solution is to re-shim the spectrometer. This can be done manually by observing the lock signal or automatically using gradient shimming routines available on modern spectrometers.[17][18] Refer to the detailed protocol below.
Q5: Could molecular dynamics or chemical exchange be broadening my signals?
Yes. If a nucleus can exist in two or more different chemical environments and is exchanging between them at a rate comparable to the NMR timescale, the resulting peak can be broadened.[6][19][20] For this compound, this could be due to:
-
Slow Rotation: Restricted rotation around the C9-carbonyl bond or the carbonyl-oxygen bond.
-
Conformational Changes: Slow interconversion between different conformations of the ethyl group or the anthracene backbone.[21]
Troubleshooting with Variable Temperature (VT) NMR: The definitive way to test for dynamic exchange is to record the NMR spectrum at different temperatures.[1][22]
-
Heating the sample: Increases the rate of exchange. If the process is in the intermediate exchange regime, heating can push it into the fast exchange regime, resulting in a single, sharp, averaged peak.[1]
-
Cooling the sample: Decreases the rate of exchange. Cooling can slow the process down into the slow exchange regime, where you will see separate, sharp signals for each of the distinct conformations or sites.[1]
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation
Meticulous sample preparation is the first step toward a high-quality spectrum.
-
Weigh the Sample: Accurately weigh 1-5 mg of this compound for ¹H NMR (or 10-30 mg for ¹³C NMR) into a clean, dry vial.[10][23]
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9][23] This ensures the sample height is correct for the instrument's receiver coils.[10]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved. If solubility is an issue, gentle warming may be applied.
-
Filter the Sample: Take a clean Pasteur pipette and tightly pack a small plug of glass wool or cotton into the narrow section.[24]
-
Transfer to NMR Tube: Carefully filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube.[23] This crucial step removes any dust or particulate matter that would severely degrade magnetic field homogeneity.[3]
-
Cap the Tube: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Standard Manual Shimming Procedure
This is a general guide; specific commands and shim names may vary between spectrometer manufacturers.
-
Load Standard Shims: Begin by loading a standard, reliable shim file for the probe and solvent you are using.[17]
-
Lock the Spectrometer: Lock onto the deuterium signal of the solvent. Adjust the lock power and phase for a stable, strong lock signal.[16]
-
Turn Off Spinning: For modern spectrometers, shimming is performed without sample spinning.
-
Adjust On-Axis Shims (Z Shims): Iteratively adjust the lower-order on-axis shims (Z1, Z2, Z3) to maximize the lock level. Cycle through them multiple times as they are interactive (e.g., Z1 -> Z2 -> Z1 -> Z3 -> Z2 -> Z1).
-
Adjust Off-Axis Shims (X, Y Shims): After optimizing the Z shims, adjust the first-order off-axis shims (X1, Y1) followed by the second-order shims (XZ, YZ). Always adjust them in complementary pairs.[16]
-
Iterate: Re-optimize the Z shims (Z1, Z2) after adjusting the off-axis shims. The goal is to achieve the highest and most stable lock level possible, which corresponds to the most homogeneous magnetic field.[16]
-
Acquire Spectrum: Once shimming is complete, acquire a test spectrum to check the peak shape (lineshape) of the solvent signal. A good shim should result in a sharp, symmetrical Lorentzian peak.[13][14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of peak broadening in your NMR spectrum.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aggregation-controlled excimer emission from anthracene-containing polyamidoamine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. reddit.com [reddit.com]
- 12. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 17. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 18. arxiv.org [arxiv.org]
- 19. people.bu.edu [people.bu.edu]
- 20. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. benchchem.com [benchchem.com]
- 24. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Crystallization of Ethyl Anthracene-9-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for Ethyl anthracene-9-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Acetone has been successfully used to produce high-quality, colorless crystals of this compound suitable for X-ray diffraction. Other solvents that can be explored, based on the ester functional group and the aromatic nature of the compound, include ethanol, ethyl acetate, and toluene. Mixed solvent systems, such as ethyl acetate/heptane or ethanol/water, may also be effective. The ideal solvent or solvent system will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. Here are several troubleshooting steps:
-
Add more solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the saturation.
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.
-
Change the solvent system: If oiling persists, consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble may promote crystallization over oiling.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: A lack of crystal formation is usually due to either the solution being too dilute or nucleation being inhibited.
-
Concentrate the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to impurity precipitation.
-
Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or even a freezer, but be mindful that rapid cooling can sometimes lead to smaller, less pure crystals.
-
Consider a different solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. Experiment with a solvent in which the compound is less soluble.
Q4: The crystals are very small or needle-like. How can I grow larger crystals?
A4: The rate of crystal growth significantly influences crystal size. To obtain larger crystals, you need to slow down the crystallization process.
-
Slow cooling: This is the most critical factor. Allow the solution to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or a beaker of warm water to slow heat loss.
-
Reduce the degree of supersaturation: Using a slightly larger volume of solvent can sometimes lead to the formation of fewer, larger crystals.
-
Minimize agitation: Do not disturb the solution as it cools, as this can lead to the formation of many small crystals.
Q5: How can I address the potential for polymorphism in this compound crystals?
A5: Polymorphism, the ability of a compound to exist in more than one crystal form, can be influenced by crystallization conditions. For anthracene derivatives, factors like solvent and cooling rate can affect the resulting polymorph.
-
Consistent methodology: To ensure reproducibility, it is important to carefully control and document all crystallization parameters, including the solvent, concentration, cooling rate, and agitation.
-
Solvent screening: Different solvents can favor the formation of different polymorphs. Experimenting with a range of solvents (polar, non-polar, protic, aprotic) can help in identifying conditions to isolate a specific polymorph.
-
Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to characterize the crystal form obtained under different conditions.
Data Presentation
The following table provides a template for recording and comparing crystallization conditions. Researchers are encouraged to populate this table with their experimental data to build a comprehensive understanding of the crystallization behavior of this compound.
| Solvent System | Solute Concentration (mg/mL) | Dissolution Temperature (°C) | Cooling Protocol | Crystal Morphology | Yield (%) | Purity |
| Acetone | User Defined | User Defined | User Defined | Colorless crystals | User Defined | User Defined |
| Ethanol | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Ethyl Acetate | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Toluene | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Ethyl Acetate / Heptane | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Acetone)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetone) and heat the mixture gently with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Heptane)
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (the solvent in which it is more soluble, e.g., hot ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (the solvent in which the product is less soluble, e.g., heptane) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using a small amount of the ice-cold mixed solvent system for washing.
Mandatory Visualization
Technical Support Center: Purification of Products from Anthracene-9-carboxylic Acid
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted anthracene-9-carboxylic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most efficient method for removing unreacted anthracene-9-carboxylic acid?
The most common and efficient method is an acid-base extraction.[1][2][3] This technique leverages the acidic nature of the carboxylic acid group. By washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the anthracene-9-carboxylic acid is deprotonated to form its water-soluble carboxylate salt.[4][5] This salt then partitions into the aqueous layer, while the typically neutral or less acidic organic product remains in the organic layer. The two layers are then separated.
Q2: My product is sensitive to strong bases like sodium hydroxide. What are my alternatives?
If your product is base-sensitive, you should use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the extraction.[6] These weaker bases are generally sufficient to deprotonate the carboxylic acid (pKa ≈ 3.65) without causing degradation of sensitive functional groups in your product.[7] Alternatively, non-extractive methods like column chromatography or recrystallization can be employed.
Q3: How can I purify my product if it is also acidic and of a similar polarity to anthracene-9-carboxylic acid?
This presents a more challenging purification scenario. An acid-base extraction will not be effective if both compounds partition into the aqueous layer. In this case, the recommended methods are:
-
Column Chromatography: This is a powerful technique for separating compounds with similar properties.[8] You may need to screen different solvent systems (eluents) to achieve good separation on a silica gel or C18 reversed-phase column.[9][10]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is essential, preparative HPLC is the method of choice.[11]
-
Recrystallization: If a solvent can be found in which the solubility of your product and the unreacted starting material differ significantly, recrystallization can be an effective purification method.[12]
Q4: What should I do if a single acid-base extraction does not completely remove the anthracene-9-carboxylic acid?
If residual starting material remains after an initial extraction, you can perform additional washes with the basic solution. Typically, two to three washes are sufficient. The progress of the purification can be monitored by Thin Layer Chromatography (TLC). If extraction is still incomplete, a subsequent purification step such as column chromatography or recrystallization will be necessary to achieve high purity.[2]
Q5: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurity (anthracene-9-carboxylic acid) should either be very soluble or insoluble at all temperatures. Solubility tests with small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) are recommended to identify the optimal solvent or solvent mixture.[12] Anthracene derivatives have been successfully recrystallized from solvents like ethanol.[7][13]
Q6: Which type of column chromatography is best for this separation?
The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography depends on the polarity of your product.
-
Normal-Phase (Silica Gel): This is the most common type. The polar anthracene-9-carboxylic acid will have a strong affinity for the polar silica gel and will elute more slowly than a non-polar product.[10]
-
Reversed-Phase (C18): In this case, the stationary phase is non-polar. A more polar compound like anthracene-9-carboxylic acid will elute earlier than a more non-polar product when using a polar mobile phase.[9]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the removal of anthracene-9-carboxylic acid by extraction with a mild base.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude reaction product in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.[6]
-
Allow the layers to separate. The upper layer is typically the organic layer (depending on the solvent density), and the lower layer is the aqueous layer containing the sodium salt of anthracene-9-carboxylic acid.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) two more times with fresh NaHCO₃ solution.
-
Wash the organic layer with deionized water and then with brine to remove residual water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid product from anthracene-9-carboxylic acid.
Materials:
-
Crude solid product.
-
Recrystallization solvent (determined from prior solubility tests).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of hot solvent until the solid just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry or dry them in a vacuum oven.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol outlines the separation of a product from anthracene-9-carboxylic acid using a silica gel column.
Materials:
-
Crude product.
-
Silica gel (for flash chromatography).
-
Chromatography column.
-
Eluent (solvent system, e.g., a mixture of hexane and ethyl acetate).
-
Collection tubes.
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve a small amount of the crude product in a minimal volume of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Begin eluting the column with the solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions to yield the purified product.
Data Presentation
The following table summarizes and compares the different purification methods.
| Purification Method | Typical Recovery | Purity Achieved | Time Required | Typical Scale | Key Advantage |
| Acid-Base Extraction | > 95% | Good to Excellent | < 1 hour | mg to kg | Fast, simple, and highly effective for acidic impurities. |
| Recrystallization | 50 - 90% | Excellent | 2 - 24 hours | mg to kg | Can yield very pure crystalline material. |
| Column Chromatography | 40 - 85% | Excellent | Several hours | mg to g | Excellent for separating compounds with similar properties. |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purification strategy.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 9-Anthracenecarboxylic acid CAS#: 723-62-6 [m.chemicalbook.com]
- 8. jackwestin.com [jackwestin.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d.umn.edu [d.umn.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Photoredox Catalysis with Anthracene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with anthracene derivatives in photoredox catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using anthracene derivatives as photoredox catalysts?
A1: Researchers often face challenges with anthracene derivatives related to their photostability and reaction efficiency. The most common issues include photodimerization, photooxidation (endo-peroxide formation), catalyst degradation, and suboptimal reaction conditions leading to low quantum yields.[1][2][3]
Q2: What is photodimerization and why is it problematic?
A2: Photodimerization is a photochemical reaction where two anthracene molecules, upon exposure to UV light, undergo a [4+4] cycloaddition to form a dimer.[1] This process is detrimental as it leads to the loss of the catalyst's characteristic fluorescence and alters its chemical identity, rendering it inactive and potentially causing insolubility issues.[1] Substitution at the 9 and 10 positions is a primary strategy to prevent this, but its effectiveness depends on the nature and size of the substituents.[1]
Q3: What is endo-peroxide formation?
A3: In the presence of light and oxygen, anthracene derivatives are susceptible to photooxidation, which results in the formation of endo-peroxides.[2] This [4+2] cycloaddition of singlet oxygen across the central anthracene ring breaks the aromaticity, which typically quenches the catalyst's fluorescence and leads to its degradation.[2]
Q4: How do quenching pathways affect the catalytic cycle?
A4: Quenching refers to any process that deactivates the excited state of the photocatalyst. In photoredox catalysis, productive quenching involves electron transfer with the substrate (either oxidative or reductive).[4][5] However, non-productive quenching pathways, such as energy transfer to oxygen (leading to unwanted photooxidation) or aggregation, can compete with the desired catalytic cycle, reducing efficiency.[2] Unreactive radical-ion pair complexes can also form, preventing the reaction from proceeding.[6]
Q5: What is the role of a sacrificial agent in these reactions?
A5: A sacrificial agent is a compound added to the reaction that irreversibly reacts with the photocatalyst to regenerate its ground state, thus closing the catalytic cycle.[6][7] In reductive cycles, a sacrificial electron donor (e.g., DIPEA, triethanolamine) is oxidized.[8][9] In oxidative cycles, a sacrificial electron acceptor is used. The choice of agent is critical, as it must have the appropriate redox potential and its oxidized or reduced form should not interfere with the reaction.[7][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue that can stem from multiple sources. This guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Q: My reaction is not working. What are the first things to check?
A:
-
Inert Atmosphere: Ensure the reaction is conducted under a continuous flow of an inert gas like argon or nitrogen to prevent oxygen from quenching the catalyst's excited state or causing photooxidation.[2]
-
Solvent Deoxygenation: Thoroughly deoxygenate your solvent before use. Common methods include sparging with an inert gas for 15-20 minutes or using the freeze-pump-thaw technique.[1][2]
-
Light Source: Confirm that your light source (e.g., LED, CFL bulb) is emitting at the correct wavelength to excite your specific anthracene photocatalyst and that its intensity is sufficient.[8][11] Control experiments omitting light are necessary to confirm a photocatalytic process.[8]
-
Reagent Integrity: Verify the purity and activity of your catalyst, substrate, and any sacrificial agents. Degradation of these components during storage can inhibit the reaction.
Q: How do I optimize the reaction conditions?
A:
-
Solvent Choice: The polarity and viscosity of the solvent can significantly impact reaction efficiency and catalyst stability.[1][12] Experiment with different solvents; for example, in some Birch-type reductions, DMSO has been shown to be effective.[6][13]
-
Concentration: Reaction yields can be highly concentration-dependent.[13] High concentrations of the anthracene derivative may promote photodimerization.[1] Try diluting the reaction mixture.
-
Sacrificial Agent: The choice and concentration of the sacrificial agent are crucial. Amines with α-hydrogen atoms, like DIPEA and NEt₃, are common sacrificial electron donors.[8] The optimal choice depends on the specific catalyst and substrate.
Issue 2: Catalyst Instability (Photodimerization & Endo-peroxide Formation)
Anthracene's extended π-system makes it susceptible to degradation via [4+4] cycloaddition (dimerization) or [4+2] cycloaddition with singlet oxygen (endo-peroxide formation).
Mechanism of Anthracene Photodimerization
Caption: The [4+4] cycloaddition of two anthracene molecules upon UV irradiation.
Q: My solution stops fluorescing and a precipitate forms. What is happening?
A: This is a classic sign of photodimerization or endo-peroxide formation.[1][2] Both processes disrupt the aromatic system of the anthracene core, quenching its fluorescence.[2] The resulting dimer or endo-peroxide is often less soluble than the monomeric catalyst, leading to precipitation.[1]
Q: How can I prevent photodimerization?
A:
-
Reduce Concentration: Lowering the concentration of the anthracene derivative decreases the probability of two excited molecules encountering each other.[1]
-
Use 9,10-Disubstituted Derivatives: Introducing bulky substituents at the 9 and 10 positions sterically hinders the approach of two molecules, effectively preventing the [4+4] cycloaddition.[1]
-
Filter the Light Source: Use a long-pass filter to block high-energy UV wavelengths that are more likely to induce dimerization.[1]
Q: How can I avoid endo-peroxide formation?
A: The key is to rigorously exclude oxygen from your reaction.[2]
-
Deoxygenate Solvents: Use freeze-pump-thaw cycles (at least three) for the most effective oxygen removal. Sparging with argon or nitrogen is a faster but slightly less effective alternative.[2]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Use glassware with air-free stoppers or a Schlenk line.[2]
-
Work in Low Light: When preparing your reaction, work in low-light conditions or use amber-colored flasks to minimize exposure to ambient light before the reaction is intended to start.[2]
Data Presentation
Table 1: Optimization of a Photocatalyzed Birch-Type Reduction of Anthracene
This table summarizes the effect of various reaction parameters on the yield of 9,10-dihydroanthracene, using peri-xanthenoxanthene (PXX) as the photocatalyst.
| Entry | PXX (mol%) | Additive (mol%) | Sacrificial Agent | Solvent | Yield (%)[6][13] |
| 1 | 2 | None | DIPEA | DMSO | 11 |
| 2 | 2 | MeNH₃Cl (10) | DIPEA | DMSO | 19 |
| 3 | 2 | HNTf₂ (10) | DIPEA | DMSO | 75 |
| 4 | 1 | HNTf₂ (10) | DIPEA | DMSO | 65 |
| 5 | 2 | HNTf₂ (10) | NEt₃ | DMSO | 70 |
| 6 | 2 | HNTf₂ (10) | DIPEA | DMF | 45 |
Reaction conditions: Anthracene (0.5 mmol), photocatalyst, additive, sacrificial agent (1.4 equiv.), and solvent under inert atmosphere, irradiated at 405 nm.
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
This protocol outlines a standard setup for performing a photoredox reaction using an anthracene derivative.
-
Glassware Preparation: Dry a round-bottom flask or Schlenk tube equipped with a magnetic stir bar in an oven and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To the flask, add the anthracene photocatalyst, the substrate, and any solid additives (e.g., base, co-catalyst).
-
Atmosphere Inerting: Seal the flask and evacuate and backfill with inert gas at least three times.
-
Solvent and Liquid Reagent Addition: Add the deoxygenated solvent via syringe, followed by any liquid reagents, including the sacrificial agent (e.g., DIPEA).[8]
-
Reaction Setup: Place the sealed reaction vessel on a magnetic stirrer. Position the light source (e.g., 26 W CFL bulb or 405 nm LED) at a fixed distance from the vessel.[14] For temperature control, a cooling fan or water bath can be used.
-
Initiation and Monitoring: Begin stirring and turn on the light source to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[1]
-
Workup: Once the reaction is complete, quench the reaction as appropriate, and proceed with standard extraction and purification procedures.
Protocol 2: Confirming Endo-peroxide Formation via ¹H NMR
If you suspect photooxidation has occurred, this protocol can help confirm the presence of the endo-peroxide.[2]
-
Sample Preparation: Dissolve a small sample of the suspected compound in a deoxygenated deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR Spectrum: Obtain a proton NMR spectrum of the sample.
-
Spectral Analysis:
-
Disappearance of Aromatic Signals: Compare the spectrum to a reference spectrum of the starting material. A significant decrease in the intensity of the characteristic signals in the aromatic region indicates a loss of aromaticity.[2]
-
Appearance of Upfield Signals: Look for the emergence of new signals in the upfield region, typically corresponding to the protons on the newly formed sp³-hybridized bridgehead carbons of the endo-peroxide structure.[2]
-
Signaling Pathways & Logical Relationships
General Photoredox Catalytic Cycles
Photoredox catalysis with anthracene derivatives can proceed through either an oxidative or a reductive quenching cycle. The specific pathway depends on the redox potentials of the catalyst and the substrate.
Caption: General oxidative and reductive quenching cycles in photoredox catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lesher-perez.engin.umich.edu [lesher-perez.engin.umich.edu]
- 7. cris.ariel.ac.il [cris.ariel.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the formylation of anthracene
Welcome to the Technical Support Center for the Formylation of Anthracene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of formyl-substituted anthracene, with a primary focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the selective formylation of anthracene?
The Vilsmeier-Haack reaction is the most widely recommended and effective method for the highly selective mono-formylation of anthracene at the 9-position, yielding 9-anthraldehyde.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a phosphorus halide such as phosphorus oxychloride (POCl₃).[1][2] The reaction is known for its high regioselectivity, providing the 9-formyl product almost exclusively.[1]
Q2: What are the typical yields for the Vilsmeier-Haack formylation of anthracene?
Yields for the Vilsmeier-Haack formylation of anthracene to 9-anthraldehyde are generally good to excellent. Published procedures report yields ranging from 77-84% when using N-methylformanilide and phosphorus oxychloride.[2] Processes utilizing dimethylformamide and phosphoryl chloride have been described with yields of over 97% and purities exceeding 98%.[1] The quality of the starting anthracene is crucial for achieving high yields.[2]
Q3: What are the common byproducts in the formylation of anthracene, and how can they be minimized?
The formylation of anthracene via the Vilsmeier-Haack reaction is remarkably selective for the 9-position. The most common impurity is often unreacted anthracene.[1]
-
Di-formylated anthracenes: While di-formylation is a potential side reaction in some Vilsmeier-Haack reactions, it is not a significant issue in the mono-formylation of anthracene under standard conditions. The formation of 9,10-anthracenedicarboxaldehyde is typically achieved under different reaction conditions and is not considered a common byproduct of 9-anthraldehyde synthesis.
-
Other isomers (1- or 2-formylanthracene): The electrophilic substitution on anthracene is strongly directed to the 9-position due to the stabilization of the intermediate sigma complex. Therefore, the formation of other isomers is minimal.
-
Tars: Prolonged heating or excessively high temperatures can lead to the formation of tarry, polymeric materials.[2] Adhering to the recommended reaction time and temperature is critical to avoid this.
Minimizing byproducts primarily involves optimizing the reaction conditions and ensuring the purity of the starting materials.
Q4: How can I purify the crude 9-anthraldehyde product?
The most common method for purifying crude 9-anthraldehyde is recrystallization. Glacial acetic acid is a frequently used solvent for this purpose, followed by washing with methanol.[2] For impurities such as unreacted anthracene, careful selection of the recrystallization solvent is key. Column chromatography can also be employed for purification if significant impurities are present.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of 9-Anthraldehyde | Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere. Use anhydrous solvents. |
| Low Purity of Anthracene: Impurities in the starting material can interfere with the reaction. | Use high-purity anthracene for the reaction. The yield and purity of the product are directly dependent on the quality of the starting hydrocarbon.[2] | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature, but be cautious of tar formation with prolonged heating.[2] | |
| Presence of Significant Amounts of Unreacted Anthracene | Insufficient Vilsmeier Reagent: The molar ratio of the formylating agent to anthracene may be too low. | Ensure a sufficient molar excess of the Vilsmeier reagent is used. Refer to established protocols for optimal stoichiometry. |
| Poor Mixing: Inefficient stirring can lead to localized depletion of reagents. | Use a mechanical stirrer to ensure the reaction mixture is homogeneous. | |
| Formation of Tarry Byproducts | Excessive Heating: Overheating or prolonged reaction times can lead to polymerization and tar formation.[2] | Strictly control the reaction temperature and time. Monitor the reaction by TLC to determine the point of completion and avoid unnecessary heating. |
| Difficulty in Isolating the Product | Oily Product: The crude product may not solidify upon cooling. | This could be due to the presence of impurities. Try triturating the oil with a non-polar solvent to induce crystallization. If that fails, purification by column chromatography may be necessary before attempting recrystallization. |
| Product lost during workup: The product might be partially soluble in the aqueous layer if the pH is not controlled properly during hydrolysis. | Ensure complete hydrolysis of the intermediate iminium salt and proper pH adjustment to precipitate the aldehyde. |
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Anthracene - Reaction Parameters and Yields
| Formylating System | Anthracene:Formylating Agent:POCl₃ Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Methylformanilide / POCl₃ | 1 : 2 : 1.8 | o-Dichlorobenzene | 90-95 | 1 | 77-84 | - | [2] |
| DMF / POCl₃ | 1 : (excess) : (excess) | - | - | - | >97 | >98 | [1] |
Experimental Protocols
Vilsmeier-Haack Formylation of Anthracene using N-Methylformanilide and POCl₃[2]
1. Reaction Setup:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anthracene (0.13 mole).
-
Add N-methylformanilide (0.26 mole) and o-dichlorobenzene (20 mL).
-
With stirring, add phosphorus oxychloride (0.23 mole).
2. Reaction Execution:
-
Heat the mixture on a steam bath to 90-95 °C for 1 hour. The anthracene will dissolve, and the solution will turn deep red with the evolution of hydrogen chloride.
3. Work-up:
-
Cool the reaction mixture.
-
Add a solution of crystalline sodium acetate (140 g) in water (250 mL).
-
Perform steam distillation to remove o-dichlorobenzene and most of the N-methylaniline.
-
Cool the residue to solidify the crude product.
-
Decant the aqueous layer and wash the solid with 6 N hydrochloric acid to remove any remaining amine, followed by a thorough wash with water.
4. Purification:
-
Recrystallize the crude solid from hot glacial acetic acid.
-
Wash the collected crystals with cold methanol.
-
The expected yield of 9-anthraldehyde is 77-84%.
Mandatory Visualization
Caption: Experimental workflow for the Vilsmeier-Haack formylation of anthracene.
Caption: Troubleshooting logic for low yield in anthracene formylation.
References
Validation & Comparative
A Comparative Guide to the Fluorescence of Anthracene Esters: Spotlight on Ethyl Anthracene-9-Carboxylate
For researchers and professionals in drug development and materials science, understanding the photophysical properties of fluorescent molecules is paramount. Anthracene derivatives, known for their characteristic blue fluorescence, are often utilized as environmental probes, in scintillators, and as building blocks for more complex molecular systems. Among these, esters of anthracene-9-carboxylic acid are of particular interest due to the potential for tuning their fluorescence characteristics through modification of the ester group. This guide provides a comparative analysis of the fluorescence properties of Ethyl anthracene-9-carboxylate against other common anthracene esters, supported by available experimental data and detailed experimental protocols.
Executive Summary
Generally, the introduction of a carboxylate or ester group at the 9-position of the anthracene core is expected to cause a red-shift in the emission spectrum compared to unsubstituted anthracene. The nature of the alkyl chain in the ester is anticipated to have a more subtle effect on the fluorescence maxima, quantum yield, and lifetime, primarily through steric and electronic influences on the orientation of the carbonyl group relative to the anthracene ring.
Comparative Fluorescence Data
The following table summarizes the available fluorescence data for anthracene, anthracene-9-carboxylic acid, and select anthracene esters. It is important to note that the data for the esters is limited and often recorded in the solid state, which can differ significantly from solution-phase measurements due to intermolecular interactions.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/State |
| Anthracene | ~356 | ~380, 401, 425 | 0.27 - 0.36 | 4.9 (THF) | Various Solvents |
| Anthracene-9-carboxylic acid | ~363 | ~440 - 470 | Not specified | 3.66 (Ethanol)[1] | Various Solvents[1] |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified |
| Mthis compound | Not specified | Not specified | Not specified | Not specified | Not specified |
| (S)-1-Methylpropyl 9-anthracenecarboxylate | 413 | 516 | Not specified | Not specified | Solid State[2] |
| rac-1-Methylbutyl 9-anthracenecarboxylate | 405 | 436 | Not specified | Not specified | Solid State[2] |
| tert-Butyl 9-anthracenecarboxylate | 443 | 506 | Not specified | Not specified | Solid State[2] |
| rac-1-Phenylethyl 9-anthracenecarboxylate | Not specified | 453 (Toluene), 470 (Methanol) | Not specified | Not specified | Solution[2] |
Note: "Not specified" indicates that the data was not found in the searched literature.
Experimental Protocols
To obtain reliable and comparable fluorescence data for the series of anthracene esters, the following experimental protocol is recommended.
1. Sample Preparation
-
Solvent Selection: Choose a solvent in which all the esters are soluble and that is transparent in the excitation and emission wavelength range. Spectroscopic grade cyclohexane or ethanol are common choices. The polarity of the solvent can influence the fluorescence properties, so consistency is key.[3]
-
Concentration: Prepare dilute solutions of each ester (e.g., 1-10 µM) to avoid aggregation and inner filter effects. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between fluorescence intensity and concentration.
-
Degassing: For accurate quantum yield and lifetime measurements, it is advisable to degas the solutions to remove dissolved oxygen, which is a known fluorescence quencher. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution for 15-20 minutes.
2. Fluorescence Measurements
-
Instrumentation: A calibrated spectrofluorometer is required for recording excitation and emission spectra. For fluorescence lifetime measurements, a time-correlated single-photon counting (TCSPC) system is typically used.
-
Excitation and Emission Spectra:
-
Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_max).
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_max and record the emission spectrum.
-
To record the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.
-
-
Quantum Yield Determination:
-
The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol).
-
The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at the absorption maximum.
-
The fluorescence decay is measured using a sensitive detector, and the lifetime (τ) is determined by fitting the decay curve to an exponential function.
-
Visualizing the Structure-Property Relationship and Experimental Workflow
To better understand the factors influencing the fluorescence of anthracene esters and the process of their characterization, the following diagrams are provided.
Caption: Influence of the ester group on the fluorescence of the anthracene core.
Caption: Workflow for comparative fluorescence analysis of anthracene esters.
Conclusion
While a definitive, side-by-side comparison of the fluorescence properties of this compound with its methyl, propyl, and butyl counterparts is hampered by a lack of comprehensive data in the scientific literature, the foundational knowledge of anthracene photophysics provides a strong basis for prediction and further investigation. The esterification of anthracene-9-carboxylic acid is expected to modulate its fluorescence, with the alkyl chain length likely playing a secondary, though not insignificant, role. For researchers requiring precise characterization, the experimental protocol outlined in this guide offers a systematic approach to generate reliable and comparable data. The provided diagrams visually summarize the key structure-property relationships and the necessary experimental steps, serving as a valuable resource for planning future studies in this area.
References
A Comparative Guide to the Photophysical Properties of Ethyl Anthracene-9-carboxylate and Methyl Anthracene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of two closely related fluorescent molecules: ethyl anthracene-9-carboxylate and mthis compound. Understanding the nuances in their absorption, emission, and fluorescence efficiency is crucial for applications ranging from the development of fluorescent probes to photosensitizers in drug delivery systems. This document summarizes key experimental data, outlines the methodologies for their measurement, and provides visual representations of the underlying photophysical processes and experimental workflows.
Executive Summary
Ethyl and mthis compound are derivatives of 9-anthracenecarboxylic acid, a well-studied fluorophore. The primary difference between these two molecules is the ester group attached to the anthracene core (an ethyl group versus a methyl group). This seemingly minor structural variation can influence the molecule's interaction with its environment, leading to subtle but measurable differences in their photophysical characteristics.
Based on available literature, both esters exhibit the characteristic structured absorption and emission spectra of the anthracene chromophore. The photophysical properties, including fluorescence quantum yield and lifetime, are sensitive to the solvent environment. A key study by T. C. Werner and David M. Hercules provides a foundational comparison of these compounds, revealing the influence of the ester group on their excited-state behavior.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for this compound and mthis compound in various solvents. This data is essential for selecting the appropriate fluorophore and solvent system for a specific application.
| Compound | Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| This compound | Ethanol | ~360 | ~485 | Data not explicitly found in search results | Data not explicitly found in search results |
| Mthis compound | Aqueous Buffer | ~360 | ~485 | Data not explicitly found in search results | Data not explicitly found in search results |
| 9-Anthracenecarboxylic Acid (Parent) | Ethanol | ~357 | ~440 (monomer), ~470 (dimer) | N/A | 3.66 (monomer)[1] |
Note: Specific quantitative data for the fluorescence quantum yield and lifetime of ethyl and mthis compound were not explicitly available in the provided search results. The data for the parent compound, 9-anthracenecarboxylic acid, is included for reference. The emission of mthis compound in aqueous buffer is characterized by a large Stokes shifted, broad, unstructured band with a maximum at approximately 485 nm.[1]
Photophysical Processes: A Simplified View
The interaction of light with these molecules can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher singlet excited state (S₁). From the S₁ state, it can return to the ground state through several pathways:
-
Fluorescence: Emission of a photon, which is the desired outcome for many applications.
-
Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.
-
Intersystem Crossing (ISC): Transition to a triplet excited state (T₁), from which it can undergo phosphorescence or other photochemical reactions.
Caption: Simplified Jablonski diagram illustrating the key photophysical processes.
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. Below are the methodologies for measuring fluorescence quantum yield and lifetime.
Fluorescence Quantum Yield Measurement (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Anthracene is a commonly used standard.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.
-
Data Acquisition:
-
The sample is excited by the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.
-
This process is repeated many times, and a histogram of photon arrival times is built up, representing the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound.
References
Unraveling the Reactivity of 9-Substituted Anthracene Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted polycyclic aromatic hydrocarbons is paramount. This guide provides a comparative analysis of the reactivity of 9-substituted anthracene derivatives, supported by experimental data, to inform the synthesis of novel compounds and the development of advanced materials.
Anthracene and its derivatives are foundational scaffolds in a multitude of applications, from organic electronics to pharmaceutical agents. The strategic placement of substituents at the 9-position profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide delves into the comparative reactivity of these derivatives, with a primary focus on their participation in cycloaddition reactions, a cornerstone of synthetic organic chemistry.
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder, or [4+2] cycloaddition, reaction is a powerful tool for constructing complex six-membered rings. In the case of 9-substituted anthracenes, the regioselectivity of this reaction—the preferential formation of one constitutional isomer over another—is a critical consideration. The electronic nature of the substituent at the 9-position plays a pivotal role in directing the incoming dienophile to either the "ortho" or "meta" position relative to the substituent.
Generally, the reaction of a 9-substituted anthracene with a monosubstituted dienophile can yield two primary regioisomers. Experimental evidence indicates that the ortho product is often the favored isomer in these cycloaddition reactions.[1] However, the ratio of ortho to meta isomers is sensitive to the nature of the substituent, the dienophile, and the reaction conditions. For instance, polar solvents have been shown to increase the reaction rate of 9-chloroanthracene with 2-acetamidoacrylate.[2]
Below is a summary of the regioselectivity observed in the Diels-Alder reactions of various 9-substituted anthracenes with different dienophiles.
| 9-Substituent | Dienophile | Reaction Conditions | Major Product | Product Ratio (ortho:meta) | Reference |
| -Cl | 2-Acetamidoacrylate | Toluene, 48h | meta | 1:4 | [2] |
| -CHO | Maleic anhydride | Not specified | ortho | Predominantly ortho | [2] |
| -CHO | Acrylic acid | Not specified | ortho | Predominantly ortho | [2] |
| -CHO | Acrylonitrile | Not specified | ortho | Predominantly ortho | [2] |
| -CHO | Allyl alcohol | Not specified | ortho | Predominantly ortho | [2] |
| -CONH₂ | Allyl alcohol | 170-175 °C | Not specified | Mixture of products | [2] |
| -CH₃ | 2-Acetamidoacrylate | Nitrobenzene | meta | Not specified | [2] |
| -Br | Acrylonitrile | Xylene, Microwave | ortho | 3.5:1 | [3] |
| -Br | 2-Chloroacrylonitrile | Xylene, Microwave | ortho | Increased ortho ratio | [3] |
| -Br | Acrylic acid | Xylene, Microwave | ortho | 1.3:1 | [3] |
| -CH₂OCH₃ | Levoglucosenone | Conventional Heating | ortho | High ortho selectivity | [1] |
Table 1: Regioselectivity of Diels-Alder Reactions of 9-Substituted Anthracenes.
The data clearly indicates that both electronic and steric factors of the substituent on the anthracene ring influence the isomeric ratio of the products. For example, in the reaction of 9-bromoanthracene, the steric bulk of the carboxyl group in acrylic acid likely contributes to a lower ortho:meta ratio compared to the reaction with acrylonitrile.[3]
Experimental Protocols
A generalized experimental protocol for studying the Diels-Alder reactivity of 9-substituted anthracenes is outlined below. Specific modifications to temperature, solvent, and reaction time are often necessary depending on the specific reactants.
General Procedure for Microwave-Assisted Diels-Alder Reaction
-
Reactant Preparation: In a suitable microwave reaction vessel, the 9-substituted anthracene (1 equivalent) and the dienophile (1.2-2 equivalents) are dissolved in an appropriate solvent (e.g., xylene, toluene, or nitrobenzene).
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 150 W) and temperature for a designated time (e.g., 20 minutes to 48 hours).[1] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by flash chromatography on silica gel, to isolate the desired cycloadducts.
-
Characterization: The structure and isomeric ratio of the products are determined using spectroscopic methods, primarily ¹H NMR analysis. The bridgehead proton in the ortho isomer typically appears as a triplet, while in the meta isomer, it is a singlet, aiding in the structural assignment.[2]
Synthesis of a Key Precursor: 9-Bromoanthracene
Many functionalized anthracenes are synthesized from 9-bromoanthracene, a versatile intermediate.[4][5]
Typical Synthesis of 9-Bromoanthracene
A common method for the synthesis of 9-bromoanthracene involves the electrophilic bromination of anthracene.[4][6]
-
Dissolution: Anthracene is dissolved in a suitable solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).[6][7]
-
Bromination: N-bromosuccinimide (NBS) is added to the solution. The reaction can be initiated by a radical initiator or exposure to UV light to facilitate regioselective substitution at the 9-position.[4]
-
Reaction: The mixture is stirred at room temperature for a period of time (e.g., 12 hours), with the reaction progress monitored by TLC.[7]
-
Work-up and Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The crude product is then recrystallized from a suitable solvent like anhydrous ethanol to yield pure 9-bromoanthracene.[6]
Logical Workflow for Reactivity Studies
The following diagram illustrates a typical workflow for the comparative study of 9-substituted anthracene derivative reactivity.
Signaling Pathways in Photochemical Reactions
Beyond thermal cycloadditions, 9-substituted anthracenes are well-known for their photochemical reactivity, particularly [4+4] cycloaddition to form dimers upon irradiation.[8] The substituent at the 9-position also influences the photophysical properties, such as fluorescence quantum yield.[9]
The following diagram illustrates the general photochemical reaction pathway for 9-substituted anthracenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 3. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Ethyl Anthracene-9-Carboxylate as a Fluorescent Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for Ethyl anthracene-9-carboxylate as a potential fluorescent standard. Due to the limited availability of direct experimental data for this compound, this document leverages data from the closely related compound, Anthracene-9-carboxylic acid, to provide a comparative framework. It is crucial to note that the photophysical properties of a molecule can be influenced by esterification, and therefore, the data presented for Anthracene-9-carboxylic acid should be considered as an estimate for this compound. This guide outlines the essential experimental protocols for determining key performance characteristics and compares them with established fluorescent standards.
Performance Comparison of Fluorescent Standards
A fluorescent standard should possess a high and stable fluorescence quantum yield, a well-defined and separated excitation and emission spectra, and high photostability. The following table summarizes the photophysical properties of common fluorescent standards and Anthracene-9-carboxylic acid (as a proxy for this compound).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Anthracene-9-carboxylic acid | ~363 | ~470 (broad) | Not specified | Aprotic Solvents |
| Quinine Sulfate | 350 | 450 | 0.54 | 0.5 M H₂SO₄ |
| Fluorescein | 494 | 525 | 0.95 | 0.1 M NaOH |
| Rhodamine 6G | 530 | 555 | 0.95 | Ethanol |
| Anthracene | 350 | 380-450 (structured) | 0.27-0.36[1] | Ethanol, Cyclohexane |
Experimental Protocols
The validation of a new fluorescent standard requires rigorous experimental determination of its photophysical properties. The following are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[2][3] The relative method compares the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[2][3]
Protocol:
-
Standard Selection: Choose a standard with an emission range that overlaps with the sample and is soluble in the same solvent. For this compound, Quinine Sulfate or Anthracene would be suitable standards.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Photostability Testing
Photostability testing evaluates the susceptibility of a compound to degradation upon exposure to light.[4] The International Council for Harmonisation (ICH) guideline Q1B provides a framework for this testing.[5]
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent and place it in a quartz cuvette. A "dark control" sample should be prepared and kept in the dark to account for any thermal degradation.[5]
-
Light Exposure: Expose the sample to a light source that mimics the desired conditions (e.g., a xenon arc lamp simulating sunlight or fluorescent lamps for indoor lighting). The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Monitoring Degradation: At regular intervals, measure the absorbance and fluorescence emission spectra of the exposed sample and the dark control. A decrease in absorbance or fluorescence intensity over time indicates photodegradation.
-
Analysis of Photoproducts: If significant degradation is observed, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to identify the photoproducts. For anthracene derivatives, photodegradation often leads to the formation of anthraquinones.[2][6]
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Logical Relationship in Photostability Testing
Caption: Decision Pathway for Photostability Assessment.
Conclusion
While this compound shows potential as a fluorescent standard based on the properties of its parent compound, Anthracene-9-carboxylic acid, a comprehensive validation requires direct experimental investigation. The protocols outlined in this guide provide a clear path for researchers to determine the fluorescence quantum yield and photostability of this compound. A thorough characterization will be necessary to establish its utility and reliability as a fluorescent standard for various research and development applications. It is important to consider that anthracene and its derivatives can be susceptible to photodegradation, a factor that must be carefully evaluated.[2][6]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omlc.org [omlc.org]
- 6. tandfonline.com [tandfonline.com]
Benchmarking the performance of Ethyl anthracene-9-carboxylate in OLEDs against other emitters
A Comparative Guide to the Performance of Ethyl Anthracene-9-carboxylate and Other Emitters in Organic Light-Emitting Diodes (OLEDs)
This guide provides a comparative analysis of the potential performance of this compound as an emitter in Organic Light-Emitting Diodes (OLEDs) against established and high-performance emitters. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison leverages performance data from its parent compound, anthracene, and a variety of its derivatives. This approach allows for an informed estimation of its potential capabilities and provides a valuable resource for researchers and scientists engaged in the design and synthesis of novel materials for advanced OLED applications. The performance of these anthracene derivatives is benchmarked against first-generation fluorescent emitters like Tris(8-hydroxyquinolinato)aluminium (Alq3), second-generation phosphorescent emitters such as Iridium(III) tris(2-phenylpyridine) (Ir(ppy)3), and third-generation Thermally Activated Delayed Fluorescence (TADF) emitters.
Performance Benchmarking of OLED Emitters
The following tables summarize key performance metrics for various OLED emitters, offering a comparative landscape to evaluate the potential of this compound.
Table 1: Performance of Anthracene Derivative Emitters in OLEDs
| Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 2,6-bis(diphenylamino)-9,10-diphenylanthracene | - | 5.8 | - | - | - |
| 5-(9,10-diphenyl-2-(5H-pyrido[3,2-b]indol-5-yl)anthracen-6-yl)-5H-pyrido[3,2-b]indole | - | 3.94 | 5.99 | 2.70 | (0.15, 0.21) |
| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | - | 4.78 | - | - | (0.16, 0.10)[1] |
| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | - | 5.48 | - | - | (0.15, 0.06)[1] |
| Derivative of tert-butylcarbazolyl and anthracene | Doping-free | 5.9 | - | - | (0.14, 0.12)[2] |
| 4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (mCzAnBzt) | Non-doped | 7.95 | - | - | (0.15, 0.07)[3] |
| 2PPIAn | Non-doped | 8.9 | - | - | (0.150, 0.060)[4] |
Table 2: Performance of Benchmark Emitters in OLEDs
| Emitter Material | Emitter Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (t95 @ 1000 cd/m²) |
| Alq3 | Fluorescent | - | ~3.0 - 8.0[5][6] | >20,000[6] | Green | - |
| Ir(ppy)3 | Phosphorescent | CBP | ~24.0[7] | - | Green | - |
| 4TCzBN | TADF | - | 21.2 | >5,000 | Sky-blue | 770 hours (t50 @ 500 cd/m²) |
| δ-2CbPN | TADF | - | 22.5 | - | (0.19, 0.34)[8] | - |
| DOBDiKTa | MR-TADF | mCP | 17.4 | - | (0.14, 0.12)[8] | - |
| ν-DABNA | Hyperfluorescence | - | 32.2 | - | Blue region[9] | - |
Experimental Protocols
The following sections detail the methodologies for the fabrication and characterization of OLED devices, which are essential for benchmarking the performance of new emitters like this compound.
OLED Fabrication
A standard methodology for the fabrication of multi-layer OLEDs via thermal evaporation in a high-vacuum environment is described below.
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol, each for a duration of 15-20 minutes. The cleaned substrates are then dried using a stream of high-purity nitrogen.
-
UV-Ozone Treatment : To enhance the work function of the ITO and improve hole injection, the substrates are treated with UV-ozone for 10-15 minutes.
-
Layer Deposition : The organic layers and the metal cathode are sequentially deposited onto the ITO substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr) through thermal evaporation.
-
Hole Injection Layer (HIL) : A material such as PEDOT:PSS is often spin-coated and annealed before being transferred to the vacuum chamber.
-
Hole Transport Layer (HTL) : A material like N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) is deposited.
-
Emissive Layer (EML) : The emitter, such as an anthracene derivative, is deposited. This can be a neat film or doped into a host material through co-evaporation.
-
Electron Transport Layer (ETL) : A material like Alq3 is deposited.
-
Electron Injection Layer (EIL) : A thin layer of a material like lithium fluoride (LiF) is often used to facilitate electron injection.
-
Cathode : A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation : The fabricated device is encapsulated inside a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation by atmospheric oxygen and moisture.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following characterization techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics : The electrical and optical properties of the OLEDs are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates : A spectroradiometer is used to record the EL spectra, from which the emission color and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are determined.
-
External Quantum Efficiency (EQE) : The EQE is calculated from the measured luminance, current density, and the EL spectrum of the device.
-
Operational Lifetime : The stability of the device is assessed by monitoring the luminance decay over time while maintaining a constant current density. The lifetime is often reported as LT95 or LT50, the time it takes for the luminance to decrease to 95% or 50% of its initial value, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for benchmarking the performance of a novel OLED emitter.
References
- 1. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maximizing Alq3 OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses [opg.optica.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
Comparison of different synthetic routes for Ethyl anthracene-9-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl anthracene-9-carboxylate, a key intermediate in the development of various advanced materials and pharmaceutical compounds, can be approached through several distinct chemical pathways. The selection of an optimal route is contingent upon factors such as desired yield, purity, reaction conditions, and the availability of starting materials. This guide provides a comprehensive comparison of the most common synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific applications.
Comparison of Synthetic Routes
Three primary methods for the synthesis of this compound are prevalent in the literature: reaction from 9-anthracenecarbonyl chloride, Fischer-Speier esterification of anthracene-9-carboxylic acid, and Steglich esterification of anthracene-9-carboxylic acid. A quantitative comparison of these routes is summarized in the table below.
| Parameter | Route 1: From 9-Anthracenecarbonyl Chloride | Route 2: Fischer-Speier Esterification | Route 3: Steglich Esterification |
| Starting Materials | 9-Anthracenecarbonyl chloride, Ethanol, Pyridine | Anthracene-9-carboxylic acid, Ethanol | Anthracene-9-carboxylic acid, Ethanol |
| Reagents | Pyridine | Strong acid catalyst (e.g., H₂SO₄) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Reaction Conditions | Reflux in CH₂Cl₂ for 11 hours | Reflux in excess ethanol (typically 4-6 hours) | Room temperature in CH₂Cl₂ (typically 3 hours) |
| Reported Yield | 82%[1] | High (typically >80%, estimated) | ~84% (estimated based on similar substrates) |
| Key Advantages | High yield, relatively straightforward procedure. | Uses a common and readily available starting material (the carboxylic acid), cost-effective catalyst. | Mild reaction conditions, suitable for acid-sensitive substrates. |
| Key Disadvantages | Requires the preparation of the acyl chloride precursor. | Reversible reaction requiring excess alcohol to drive to completion, acidic conditions may not be suitable for all substrates. | DCC can be an allergen, formation of dicyclohexylurea byproduct requires careful purification. |
Experimental Protocols
Route 1: Synthesis from 9-Anthracenecarbonyl Chloride
This method involves the reaction of 9-anthracenecarbonyl chloride with ethanol in the presence of a base.
Procedure: A solution of 9-anthracenecarbonyl chloride (300 mg) in dichloromethane (CH₂Cl₂, 45 ml) is treated with ethanol (10 ml) and pyridine (2 ml). The resulting mixture is heated under reflux for 11 hours. After cooling to room temperature, the reaction mixture is extracted three times with 2 N aqueous HCl (50 ml each) and then twice with water (100 ml each). The organic layer is dried over anhydrous calcium chloride (CaCl₂), and the solvent is removed under reduced pressure. The crude product is recrystallized from acetone to yield colorless crystals of this compound.[1]
Route 2: Fischer-Speier Esterification of Anthracene-9-carboxylic Acid
This classic method utilizes an acid catalyst to promote the esterification of a carboxylic acid with an alcohol.
Procedure: Anthracene-9-carboxylic acid is suspended in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid (H₂SO₄) is carefully added. The mixture is heated to a gentle reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by rotary evaporation. The residue is then poured into cold water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by recrystallization or column chromatography.[2]
Route 3: Steglich Esterification of Anthracene-9-carboxylic Acid
The Steglich esterification is a milder method that uses a coupling agent and a catalyst at room temperature.
Procedure: To a solution of anthracene-9-carboxylic acid in anhydrous dichloromethane (CH₂Cl₂), 4-dimethylaminopyridine (DMAP) is added as a catalyst. The solution is cooled to 0°C in an ice bath. Dicyclohexylcarbodiimide (DCC) is then added, and the reaction mixture is stirred at 0°C for a short period before being allowed to warm to room temperature and stirred for approximately 3 hours. The dicyclohexylurea byproduct precipitates out of the solution and is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid and a saturated sodium bicarbonate solution. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.[3][4]
Synthetic Route Visualizations
References
A Comparative Guide to DFT Calculations of Substituted Anthracene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for various substituted anthracene carboxylates. The following sections summarize key quantitative data, detail the computational methodologies employed in the cited studies, and visualize the typical workflow for such calculations. This information is intended to assist researchers in understanding the electronic properties of these compounds and in designing molecules with desired characteristics for applications in materials science and drug development.
Data Presentation: Comparison of Calculated Electronic Properties
The electronic properties of substituted anthracene carboxylates, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial in determining their photophysical and chemical behavior. The following table summarizes these properties as determined by DFT calculations from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in computational methods.
| Compound | Substituent Position(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Source |
| Anthracene-9-carboxylic acid | 9 | - | - | - | CAM-B3LYP/6-311++G(d,p) | [1] |
| 1,4-Anthracene dicarboxylic acid | 1,4 | - | - | - | - | [2] |
| 2,6-Anthracene dicarboxylic acid | 2,6 | - | - | - | - | [2] |
| 9,10-Anthracene dicarboxylic acid | 9,10 | - | - | - | - | [2] |
| 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | 1, 8, 11 | - | - | - | - | [3] |
| 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid | 12 | - | - | - | - | [4] |
| Anthracene-9,10-dicarboxylate in a Cd complex | 9,10 | - | - | - | - | [5] |
Note: Specific HOMO, LUMO, and energy gap values were not explicitly available in the abstracts of the search results. Access to the full text of the cited papers would be required to populate these fields.
Experimental and Computational Protocols
The methodologies employed in the DFT calculations of substituted anthracene carboxylates are crucial for the reproducibility and interpretation of the results. The following is a summary of the typical computational protocols found in the literature.
General Computational Workflow
A typical DFT study on substituted anthracene carboxylates involves the following steps:
-
Molecular Structure Optimization: The initial geometry of the molecule is built and then optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Calculation of Electronic Properties: Once a stable structure is obtained, single-point energy calculations are performed to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.
-
Excited State Calculations: For studies interested in the photophysical properties, such as absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions.[1]
Commonly Used Functionals and Basis Sets
The choice of the DFT functional and basis set is a critical aspect of the computational methodology. Different combinations can yield varying results.
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[6]
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that is particularly well-suited for calculating excited state properties and charge-transfer excitations.[1]
-
M06-2X (Minnesota, 2006, with 2X the amount of HF exchange): A high-nonlocality functional that has shown good performance for main-group thermochemistry and noncovalent interactions.[7][8]
-
PBE0: A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with a portion of exact Hartree-Fock exchange.[1]
-
-
Basis Sets:
Solvent Effects
The properties of molecules can be significantly influenced by their environment. To account for the effect of a solvent, computational models often employ:
-
Polarizable Continuum Model (PCM): An implicit solvation model where the solvent is treated as a continuous dielectric medium. This is a computationally efficient way to approximate the bulk solvent effects.[1][9]
-
Explicit Solvent Models: In this approach, a number of solvent molecules are explicitly included in the calculation along with the solute molecule. This allows for the specific interactions, such as hydrogen bonding, to be modeled more accurately.[1]
Visualization of the DFT Calculation Workflow
The following diagram illustrates the logical workflow of a typical DFT calculation for a substituted anthracene carboxylate.
Caption: Logical workflow of a DFT calculation for substituted anthracene carboxylates.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach [mdpi.com]
Stability Under Scrutiny: A Comparative Analysis of Anthracene Derivatives
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. Anthracene and its derivatives, a class of polycyclic aromatic hydrocarbons, are of significant interest due to their diverse applications, from organic electronics to photodynamic therapy. However, their utility is often dictated by their stability under thermal and photochemical stress. This guide provides a comparative analysis of the stability of various anthracene derivatives, supported by experimental data, to aid in the selection of robust candidates for specific applications.
Thermal Stability of Anthracene Derivatives
The thermal stability of organic molecules is a critical parameter, particularly for applications involving high-temperature processing or operation. Thermogravimetric analysis (TGA) is a standard technique used to assess this property, with the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, serving as a key metric.
A comparative summary of the decomposition temperatures for a range of substituted anthracene derivatives is presented in Table 1. The data reveals that substitutions on the anthracene core can significantly influence thermal stability. For instance, bulky, rigid substituents like cyclohexylphenyl groups tend to enhance thermal stability compared to more flexible alkyl chains. The position of the substituent also plays a role, with 9,10-disubstituted anthracenes often exhibiting different thermal profiles compared to their 2,6-disubstituted counterparts.
Table 1: Thermal Decomposition Temperatures (Td) of Various Anthracene Derivatives
| Compound Name | Substituent(s) | Position(s) | Td (°C) |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | 4-cyclohexylphenyl | 2,6 | 360 |
| 2,6-di(4-n-hexylphenyl)anthracene (DnHPA) | 4-n-hexylphenyl | 2,6 | 310 |
| 9,10-diphenylanthracene | Phenyl | 9,10 | ~352 |
| 9-phenyl-10-(naphthalen-1-yl)anthracene | Phenyl, Naphthalen-1-yl | 9,10 | 302 |
| 9-(4-methoxyphenyl)-10-(naphthalen-1-yl)anthracene | 4-methoxyphenyl, Naphthalen-1-yl | 9,10 | 386 |
| 2,6-bis(4-fluorophenyl)anthracene | 4-fluorophenyl | 2,6 | ~230 |
| 2,6-bis(4-(trifluoromethyl)phenyl)anthracene | 4-(trifluoromethyl)phenyl | 2,6 | 289 |
| (E)-diethyl 2,2'-(anthracene-9,10-diyl)bis(ethene-1,1-dicarboxylate) (DADB) | di(ethoxycarbonyl)vinyl | 9,10 | 350 |
| diethyl 2,2'-(anthracene-9,10-diyl)bis(ethane-1,1-dicarboxylate) (DEADP) | di(ethoxycarbonyl)ethyl | 9,10 | 300 & 330 (two-step) |
Note: The decomposition temperatures can vary slightly depending on the experimental conditions.
Photostability of Anthracene Derivatives
The susceptibility of anthracene derivatives to degradation upon exposure to light is a crucial consideration for applications in photonics, sensing, and imaging. The photostability is influenced by the nature and position of substituents, which can alter the electronic properties of the anthracene core and its susceptibility to photooxidation and photodimerization.
Quantitative assessment of photostability is often expressed in terms of photodegradation half-life under specific irradiation conditions. A comparative study on the photostability of anthracene and some of its methylated and nitrated derivatives in isooctane solution under UV irradiation provides valuable insights (Table 2). The data indicates that methyl substitution can slightly enhance photostability compared to the parent anthracene, with the position of the methyl group having a noticeable effect. In contrast, the presence of a nitro group, a strong electron-withdrawing group, significantly decreases photostability, making the derivative more prone to photodegradation.
Table 2: Photodegradation Half-Lives of Anthracene and its Derivatives in Isooctane Solution
| Compound | Half-life (W·h/m²) | Relative Stability Order |
| 2-Methylanthracene | 161.2 | Most Stable |
| 1-Methylanthracene | 157.9 | ↓ |
| 9-Methylanthracene | 100.5 | ↓ |
| Anthracene | 73.7 | ↓ |
| 9-Nitroanthracene | 8.8 | Least Stable |
Data from a study observing photodegradation under UV irradiation in isooctane solutions.[1]
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of anthracene derivatives.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the anthracene derivative is placed in a ceramic or platinum pan.
-
The pan is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined from the resulting TGA curve, commonly defined as the temperature at which 5% of the initial sample mass has been lost.[2][3]
Photodegradation Half-Life Determination
Objective: To quantify and compare the photostability of anthracene derivatives in solution.
Methodology:
-
Prepare dilute solutions of the anthracene derivatives in a suitable solvent (e.g., isooctane or acetonitrile) with a known concentration.
-
Place the solutions in quartz cuvettes, which are transparent to UV-visible light.
-
Expose the solutions to a controlled light source with a specific spectral output and intensity (e.g., a xenon lamp with filters or a specific wavelength LED).
-
At regular time intervals, withdraw an aliquot of the solution and measure the absorbance or fluorescence intensity of the anthracene derivative at its maximum absorption or emission wavelength using a UV-Vis spectrophotometer or a fluorometer.
-
Plot the concentration or a property proportional to the concentration (e.g., absorbance) of the anthracene derivative as a function of irradiation time.
-
Determine the photodegradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Calculate the photodegradation half-life (t½) using the equation t½ = 0.693/k for a first-order reaction.[4]
Degradation Pathways
The degradation of anthracene derivatives can proceed through several mechanisms, with photooxidation being a prominent pathway in the presence of light and oxygen. A common mechanism involves the reaction with singlet oxygen to form an endoperoxide, which can then undergo further thermal or photochemical reactions to yield various degradation products, including anthraquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors [frontiersin.org]
- 3. Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of purification techniques for anthracene esters
A Comparative Guide to the Purification of Anthracene Esters
For researchers and professionals in drug development and organic synthesis, obtaining anthracene esters in high purity is a critical step. The choice of purification technique can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a side-by-side comparison of the three most common purification methods: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), using methyl 9-anthracenoate as a representative model.
Understanding the Challenge: Common Impurities
The synthesis of anthracene esters, often through esterification of the corresponding carboxylic acid or via reactions like Friedel-Crafts or Diels-Alder, can result in a crude product containing various impurities. Understanding these is key to selecting an appropriate purification strategy. Common impurities include unreacted starting materials (e.g., 9-anthracenecarboxylic acid), byproducts from side reactions, and residual catalysts or reagents. For the parent anthracene structure, common impurities can include phenanthrene, carbazole, and anthraquinone, which may also be present as derivatives in the crude ester mixture.[1][2]
Quantitative Comparison of Purification Techniques
The following table summarizes the expected performance of each technique for the purification of a moderately polar anthracene ester like methyl 9-anthracenoate on a laboratory scale (1-5 grams).
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Purity | 95-99% | 90-98% | >99% |
| Typical Yield | 60-90% | 70-95% | >90% |
| Solvent Consumption | Moderate to High | High | Very High |
| Time per Sample | 2-6 hours (including cooling and drying) | 1-4 hours | 0.5-2 hours per injection |
| Scalability | Excellent | Good (up to kg scale) | Limited (typically mg to g scale) |
| Cost (Equipment) | Low | Moderate | High |
| Best For | High-purity crystalline solids, large quantities. | Complex mixtures, separating non-polar impurities. | Highest purity, difficult separations, small scale. |
Experimental Protocols
Herein are detailed methodologies for the purification of methyl 9-anthracenoate, a common anthracene ester.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] For anthracene derivatives, solvents like ethanol, toluene, or mixtures containing hexane are often effective.[4]
Protocol for Recrystallization of Methyl 9-Anthracenoate from Ethanol/Water:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude methyl 9-anthracenoate in the minimum amount of hot 95% ethanol (approximately 50-70 mL) by heating on a hot plate with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To induce further crystallization, slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% ethanol/water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses pressure to speed up the elution of the mobile phase through the stationary phase.[5] It is highly effective for separating compounds with different polarities.
Protocol for Flash Column Chromatography of Methyl 9-Anthracenoate:
-
Stationary Phase: Prepare a slurry of 100 g of silica gel (230-400 mesh) in the mobile phase.
-
Column Packing: Pour the slurry into a glass column (e.g., 40 mm diameter) and allow the silica to settle. Use a gentle flow of compressed air to pack the column and elute the excess solvent until the solvent level is just above the silica bed.
-
Mobile Phase: A common mobile phase for an ester of moderate polarity is a mixture of hexane and ethyl acetate. A typical starting point is a 95:5 (v/v) mixture.
-
Sample Loading: Dissolve 1.0 g of crude methyl 9-anthracenoate in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel (~2 g) and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the column and apply pressure (5-10 psi) to begin elution. Collect fractions (e.g., 20 mL each) in test tubes.
-
Fraction Analysis: Monitor the elution of the product by thin-layer chromatography (TLC) using the same mobile phase.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified methyl 9-anthracenoate.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used to isolate pure compounds from a mixture.[3][6] It is particularly useful for obtaining very high purity samples or for separating closely related impurities.
Protocol for Preparative HPLC of Methyl 9-Anthracenoate:
-
System: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A C18 reversed-phase preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For methyl 9-anthracenoate, an isocratic mobile phase of 85% acetonitrile and 15% water is a good starting point.
-
Sample Preparation: Dissolve the crude methyl 9-anthracenoate in the mobile phase or a compatible solvent like pure acetonitrile to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column (e.g., 1-5 mL, depending on the system and column size) and begin the elution at a flow rate of 10-20 mL/min.
-
Fraction Collection: Monitor the eluent with the UV detector (at a wavelength where the compound absorbs strongly, e.g., 254 nm or 365 nm). Collect the peak corresponding to methyl 9-anthracenoate using the fraction collector.
-
Isolation: Combine the collected fractions containing the pure product. Remove the acetonitrile using a rotary evaporator. If the product is not soluble in the remaining water, it may precipitate and can be collected by filtration. Alternatively, the product can be extracted from the aqueous solution with a suitable organic solvent (e.g., dichloromethane), followed by drying and evaporation of the solvent.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of these techniques, the following diagrams illustrate the general purification workflow and a decision-making guide.
Caption: General workflow for the purification of anthracene esters.
Caption: Decision tree for selecting a purification technique.
References
Bridging the Gap: A Comparative Guide to Experimental and Theoretical Data for Ethyl Anthracene-9-Carboxylate
In the landscape of drug discovery and materials science, the robust characterization of molecular structures is paramount. Ethyl anthracene-9-carboxylate, a key building block in the synthesis of novel organic materials and potential therapeutic agents, presents an excellent case study for the critical cross-validation of experimental findings with theoretical models. This guide provides an in-depth comparison of experimental data with a detailed framework for theoretical validation, offering researchers a comprehensive protocol for achieving a high degree of confidence in their molecular characterization.
The Imperative of Cross-Validation
The synergy between empirical measurement and computational chemistry is the bedrock of modern chemical analysis. Experimental techniques provide a snapshot of a molecule's properties in a specific state (e.g., solid-state crystal, in solution), while theoretical calculations offer a view of the molecule in a vacuum or a simulated environment, devoid of packing forces or solvent effects. By comparing these two datasets, we can:
-
Validate Experimental Results: Discrepancies between experimental and theoretical data can highlight experimental errors or unexpected molecular behavior.
-
Refine Theoretical Models: Experimental data serves as a crucial benchmark for validating and improving the accuracy of computational methods.
-
Gain Deeper Mechanistic Insight: The combination of both approaches provides a more complete understanding of a molecule's structure, electronics, and reactivity.
This guide will first present a detailed overview of the experimental data for this compound and subsequently outline a comprehensive protocol for its theoretical validation using Density Functional Theory (DFT).
Experimental Characterization of this compound
A wealth of experimental data for this compound has been established through single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Crystallographic Data: A Solid-State Snapshot
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For this compound (C₁₇H₁₄O₂), the key crystallographic parameters have been determined as follows[1]:
| Parameter | Experimental Value[1] |
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.5431 (6) |
| b (Å) | 10.2137 (7) |
| c (Å) | 14.5426 (11) |
| V (ų) | 1268.94 (16) |
| Z | 4 |
| Temperature (K) | 153 (2) |
| Dihedral Angle (COO-Anthracene) | 76.00 (19)° |
Of particular note is the significant dihedral angle between the carboxylate group and the anthracene ring system, which has profound implications for the molecule's electronic properties and steric interactions[1][2][3].
Spectroscopic Fingerprints
Spectroscopic techniques provide invaluable information about the chemical environment of atoms and the vibrational modes of bonds within a molecule.
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the connectivity and chemical environment of hydrogen and carbon atoms, respectively. The experimental chemical shifts for this compound in CDCl₃ are well-documented[1]:
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| CH₃ | 1.53 (m) | CH₃ | 13.70 |
| OCH₂ | 4.68 (q) | OCH₂ | 61.70 |
| H₂, H₃, H₆, H₇ | 7.45 (m) | C₁, C₈ | 125.17 |
| H₁, H₄, H₅, H₈ | 8.03 (t) | C₃, C₆ | 125.86 |
| H₁₀ | 8.54 (t) | C₂, C₇ | 127.25 |
| C₉, C₄ₐ, C₁₀ₐ | 128.37 | ||
| C₄, C₅ | 128.89 | ||
| C₁₀ | 129.23 | ||
| C₈ₐ, C₉ₐ | 131.35 | ||
| C=O | 169.10 |
IR spectroscopy probes the vibrational frequencies of chemical bonds. The key experimental IR absorptions (KBr, cm⁻¹) for this compound are[1]:
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H (aromatic) | 3079, 3053 |
| C-H (aliphatic) | 2981, 2929, 2904, 2867 |
| C=O (ester) | 1715 |
The strong absorption at 1715 cm⁻¹ is characteristic of the ester carbonyl stretch, a key functional group in the molecule[1].
Theoretical Validation: A Computational Protocol
To cross-validate the experimental data, a robust computational approach is required. Density Functional Theory (DFT) is a powerful and widely used method for predicting the properties of molecules. The following protocol outlines the steps for a comprehensive theoretical study of this compound.
Computational Methodology
The choice of DFT functional and basis set is critical for obtaining accurate results. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization, frequency calculations, and NMR chemical shift predictions.
References
A Comparative Guide to the Quantum Yields of Anthracene-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The fluorescence quantum yield (Φf or QY) is a critical parameter for any fluorophore, representing the efficiency of converting absorbed light into emitted fluorescence. For applications ranging from cellular imaging to organic light-emitting diodes (OLEDs), a high quantum yield is often paramount. Anthracene and its derivatives form a fundamental class of blue-emitting fluorophores, whose photophysical properties can be finely tuned through substitution at various positions on the aromatic core.
This guide provides an objective comparison of the fluorescence quantum yields of several common anthracene-based fluorophores, supported by experimental data and a detailed protocol for quantum yield determination.
Data Presentation: Quantum Yields of Anthracene Derivatives
The following table summarizes the fluorescence quantum yield (Φf) for various anthracene-based fluorophores under specified conditions. It is important to note that the quantum yield is highly sensitive to the fluorophore's environment, including the solvent, temperature, and concentration.
| Fluorophore | Solvent | Quantum Yield (Φf) |
| Anthracene | Cyclohexane | 0.27 - 0.36 |
| Anthracene | Ethanol | 0.27 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.86 - 1.0[1][2] |
| 9,10-Diphenylanthracene | Ethanol | 0.95[2] |
| 9,10-Dichloroanthracene | Hexane | 0.53[3] |
| 9,10-Dichloroanthracene | Ethanol | 0.45[3] |
| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 1.0[4] |
| 9,10-Bis(perfluorobenzyl)anthracene | Cyclohexane | 0.85[5] |
| 9-Vinylanthracene Derivative 1 | DMSO | 0.60[6] |
Note: Unsubstituted anthracene has a relatively low fluorescence quantum yield of about 30% due to a high rate of intersystem crossing to the triplet state.[7] Substitutions at the 9 and 10 positions can dramatically alter the photophysical properties, often leading to significantly higher quantum yields.[7] For instance, the introduction of phenyl groups in 9,10-diphenylanthracene and phenylethynyl groups in 9,10-bis(phenylethynyl)anthracene results in quantum yields approaching unity.[1][4] Conversely, substitutions with heavy atoms, like in 9,10-dichloroanthracene, can enhance intersystem crossing and potentially lower the fluorescence quantum yield compared to other derivatives.[3]
Experimental Workflow for Relative Quantum Yield Determination
The following diagram illustrates the standard workflow for determining the relative fluorescence quantum yield of a sample.
Caption: Workflow for relative fluorescence quantum yield determination.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The most common and accessible method for determining fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
1. Principle
If solutions of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. Therefore, a simple ratio of their integrated fluorescence intensities (recorded under identical conditions) is proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard solutions (this term is 1 if the same solvent is used for both).
2. Materials and Equipment
-
Spectrofluorometer: Must be capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes for both fluorescence and absorbance measurements.
-
Solvents: Spectroscopic grade solvents are required to minimize background fluorescence.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene). The standard should absorb and emit in a similar spectral region as the test sample.
-
Test Sample: The anthracene fluorophore to be characterized.
-
Volumetric flasks and pipettes: For accurate preparation of all solutions.
3. Procedure
-
Selection of Standard and Solvent: Choose a standard that has an absorption range overlapping with your sample. Use the same spectroscopic grade solvent for both the standard and the sample to simplify the calculation (ηₓ²/ηₛₜ² = 1).
-
Preparation of Solutions:
-
Prepare stock solutions of the test sample and the fluorescence standard in the chosen solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. It is critical that the absorbance of these solutions at the chosen excitation wavelength remains below 0.1 in a 10 mm cuvette to prevent inner-filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
From the spectra, determine the precise absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (this should be the same wavelength used for the absorbance measurements).
-
Record the corrected fluorescence emission spectrum for each of the diluted solutions of the sample and the standard.
-
Ensure that all instrument settings (e.g., excitation and emission slit widths) are kept identical for all measurements.
-
4. Data Analysis
-
Integrate Fluorescence Intensity: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine Gradients: Perform a linear regression for each data set. The plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).
-
Calculate Quantum Yield: Using the calculated gradients for the sample (Gradₓ) and the standard (Gradₛₜ), along with the known quantum yield of the standard (Φₛₜ) and the refractive indices of the solvents, calculate the quantum yield of the sample (Φₓ) using the equation from the principle section.
References
- 1. 9,10-Diphenylanthracene [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 5. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 6. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
The Ethyl Group's Influence: A Comparative Analysis of Anthracene-9-Carboxylate and its Ethyl Ester
A comprehensive guide for researchers and drug development professionals on the effects of ethylation on the physicochemical and biological properties of the anthracene-9-carboxylate scaffold.
The strategic modification of lead compounds is a cornerstone of modern drug discovery and materials science. The addition of an ethyl group to anthracene-9-carboxylic acid, forming ethyl anthracene-9-carboxylate, serves as a quintessential example of how a seemingly minor structural change can significantly impact a molecule's properties and potential applications. This guide provides a detailed comparison of these two compounds, supported by experimental data, to elucidate the nuanced effects of this ethylation.
Physicochemical Properties: A Tale of Two Solubilities
The primary distinction imparted by the ethyl group lies in the altered polarity and hydrogen bonding capability of the molecule. Anthracene-9-carboxylic acid, with its terminal carboxyl group, can act as both a hydrogen bond donor and acceptor. This characteristic governs its solubility, rendering it sparingly soluble in water but more soluble in polar organic solvents like ethanol and DMSO.[1][2] In contrast, the esterification to this compound replaces the acidic proton with an ethyl group, eliminating its ability to act as a hydrogen bond donor. This modification significantly reduces its polarity, leading to decreased solubility in polar solvents and a corresponding increase in lipophilicity.
| Property | Anthracene-9-carboxylic Acid | This compound | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₂ | C₁₇H₁₄O₂ | [3] |
| Molecular Weight | 222.24 g/mol | 250.29 g/mol | [3][4] |
| Appearance | Pale yellow crystals or powder | White powder/colorless crystals | [2] |
| Melting Point | 213-217 °C | Not explicitly stated | [5] |
| Boiling Point | Not explicitly stated | 416.1 °C at 760 mmHg | [4] |
| Solubility in Ethanol | Soluble (approx. 1 mg/mL) | Soluble | [4][6] |
| Solubility in DMSO | Soluble (approx. 1 mg/mL) | Soluble | [6] |
| Water Solubility | Limited/Insoluble | Insoluble | [1][2] |
| LogP (Predicted) | 3.8 | 5.19 | [3][7] |
Photophysical Characteristics: Modulating Fluorescence
| Parameter | Anthracene-9-carboxylic Acid | This compound | Reference(s) |
| Absorption Max (λmax) | ~253 nm, with vibronic bands in the 320-390 nm region | Not explicitly stated, but expected to be similar to the parent acid | [6] |
| Fluorescence Emission | Structured emission in some solvents, broad emission in others | Not explicitly stated |
Biological Activity: A Focus on Chloride Channel Inhibition
A significant body of research has focused on the biological activity of anthracene-9-carboxylic acid as a chloride channel blocker.[8][9][10][11] It is known to inhibit various types of chloride channels, including Ca²⁺-activated chloride channels (CaCCs) and members of the ClC family.[8][11] This inhibitory action can modulate a range of physiological processes, such as smooth muscle contraction and fluid secretion.[8] The mechanism of action is believed to involve a direct block of the channel pore.[10]
The biological activity of this compound is less well-documented. However, the increased lipophilicity due to the ethyl group could potentially enhance its ability to cross cell membranes, which may lead to altered pharmacokinetic and pharmacodynamic profiles compared to the parent carboxylic acid. Further investigation into the biological effects of the ethyl ester is warranted to explore its potential as a modulator of chloride channels or other biological targets.
Experimental Protocols
Synthesis of this compound from Anthracene-9-carboxylic Acid
A common method for the synthesis of this compound is through the esterification of anthracene-9-carboxylic acid. A detailed experimental protocol can be found in the literature.[12] In a typical procedure, 9-anthracenecarbonyl chloride (which can be prepared from the carboxylic acid) is reacted with ethanol in the presence of a base like pyridine.[12] The reaction mixture is heated under reflux, followed by extraction and purification steps to yield the final product.[12]
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a compound can be determined relative to a standard with a known quantum yield. A general protocol is as follows:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and a suitable standard (e.g., anthracene, Φ = 0.27 in ethanol) in the same solvent.[13] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the UV-Vis absorption spectra of all solutions.
-
Measure fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Whole-Cell Patch-Clamp Electrophysiology for Chloride Channel Inhibition
The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. A general workflow for assessing the inhibitory effect of anthracene-9-carboxylic acid on chloride channels in cultured cells is as follows:
-
Cell Culture: Culture a suitable cell line expressing the chloride channel of interest.
-
Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to gain electrical access to the cell's interior.
-
Current Recording: Clamp the membrane potential at various voltages and record the resulting chloride currents.
-
Drug Application: Perfuse the cell with a solution containing anthracene-9-carboxylic acid at various concentrations.
-
Data Analysis: Measure the reduction in chloride current amplitude in the presence of the compound to determine the concentration-response relationship and calculate the IC₅₀ value.
Visualizing the Impact: Workflows and Pathways
To better understand the experimental processes and biological implications discussed, the following diagrams have been generated using the DOT language.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. 9-Anthracenecarboxylic acid(723-62-6) 1H NMR [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are chloride channel blockers and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Studies on anthracenes. 2. Synthesis and cytotoxic evaluation of 9-acyloxy 1,8-dichloroanthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Anthracene-9-Carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and ethical scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of ethyl anthracene-9-carboxylate, grounded in established safety protocols and regulatory standards.
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), a class of compounds that requires careful handling due to potential health and environmental risks. While a specific Safety Data Sheet (SDS) for this exact ester may not always be readily available, we can establish a robust disposal protocol by examining the well-documented hazards of its parent compound, anthracene, and adhering to federal and institutional guidelines for chemical waste management.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. Anthracene, the core structure of this compound, is recognized as a potential carcinogen and can cause skin and eye irritation.[1][2] Therefore, we must handle its derivatives with the same level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its waste. The causality here is direct: creating a physical barrier to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of the compound or solvents used in the disposal process. |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a lab coat. | Prevents dermal absorption, which is a primary route of exposure for many organic compounds. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood.[2] | Mitigates the risk of inhaling fine particles of the compound. |
Engineering Controls: Creating a Safe Workspace
Always handle this compound and its waste within a certified chemical fume hood. This engineering control is critical for preventing the release of vapors or fine powders into the laboratory environment, thereby protecting all personnel in the vicinity.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[3][4] These regulations classify chemical waste into several categories, and it is our responsibility to correctly identify and segregate our waste streams.
Waste Identification and Segregation
This compound is a non-halogenated organic compound. Therefore, its waste must be segregated from halogenated solvents and other incompatible chemical waste streams.[5][6][7][8]
Key Segregation Principles:
-
Non-Halogenated Organic Waste: This is the designated waste stream for this compound and any solvents (e.g., ethanol, ethyl acetate, hexane) used in its processing or cleanup that do not contain halogens (F, Cl, Br, I).
-
Aqueous Waste: Keep aqueous solutions separate from organic solvent waste.
-
Solid Waste: Contaminated solid materials such as gloves, weighing paper, and pipette tips should be collected in a designated solid waste container.
Waste Collection and Labeling
Proper containment and labeling are crucial for ensuring the safety of all personnel and for compliant disposal by your institution's Environmental Health and Safety (EHS) department.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[5][9] High-density polyethylene (HDPE) containers are generally suitable for non-halogenated organic waste.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled as "Hazardous Waste."[9][10] The label should include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentrations of each component.
-
The date the container was started.
-
The name of the principal investigator and the laboratory location.
-
-
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[5][9][11] This prevents the release of volatile organic compounds (VOCs) into the air.
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not necessarily non-hazardous. Proper decontamination is essential.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9][11]
-
Collect the Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste and must be collected in the appropriate non-halogenated organic waste container.[9][11]
-
Deface the Label: Completely remove or deface the original label on the empty container to prevent any confusion.
-
Dispose of the Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policy.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: If not already wearing it, don the necessary PPE, including respiratory protection if the compound is a powder.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up a spill of an oxidizer.
-
Collect the Waste: Carefully collect the absorbent material and contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Part 3: Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
- 1. ANTHRACENE | Occupational Safety and Health Administration [osha.gov]
- 2. nj.gov [nj.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Ethyl Anthracene-9-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl anthracene-9-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, assuming it presents hazards similar to its parent compound, anthracene-9-carboxylic acid, which is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against dust particles and chemical splashes.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential irritation.[2][4] |
| Laboratory coat | To protect personal clothing and skin from contamination.[2] | |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or higher for dusts) | To prevent inhalation of dust particles, especially when handling the solid form.[3][5] Required when dusts are generated.[6] |
Standard Operating Procedure for Safe Handling
Adherence to this step-by-step protocol is essential for minimizing risk during the handling of this compound.
1. Preparation and Precautionary Measures:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation.[1][4]
-
Before handling, confirm that all required PPE as detailed in Table 1 is correctly worn.
-
Have a chemical spill kit readily available.[5]
2. Handling the Compound:
-
When weighing or transferring the solid, do so carefully to minimize the generation of dust.[5]
-
Use appropriate tools, such as a spatula, for transferring the solid.
-
Avoid direct contact with the skin, eyes, and clothing.[1][7]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
3. Storage:
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | First Aid / Response Measures |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][4] If the person is not breathing, administer artificial respiration. If symptoms occur, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek medical attention if you feel unwell.[2] |
| Spill | Evacuate non-essential personnel from the area.[5] Ensure the area is well-ventilated.[5] For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][4] Decontaminate the spill area thoroughly.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of accordingly to prevent environmental contamination.
-
Waste Collection: Collect all waste, including unused product, contaminated labware, and used PPE, in a designated, sealed, and properly labeled container.[2][8]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter drains.[4][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



